molecular formula C21H36O5 B1679406 (Rac)-RK-682 CAS No. 150627-37-5

(Rac)-RK-682

Número de catálogo: B1679406
Número CAS: 150627-37-5
Peso molecular: 368.5 g/mol
Clave InChI: KZTSLHQKWLYYAC-GOSISDBHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

(5R)-3-Hexadecanoyl-4-hydroxy-5-(hydroxymethyl)furan-2(5H)-one has been reported in Stereocaulon alpinum, Astilbe koreana, and other organisms with data available.

Propiedades

Número CAS

150627-37-5

Fórmula molecular

C21H36O5

Peso molecular

368.5 g/mol

Nombre IUPAC

(2R)-4-hexadecanoyl-3-hydroxy-2-(hydroxymethyl)-2H-furan-5-one

InChI

InChI=1S/C21H36O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(23)19-20(24)18(16-22)26-21(19)25/h18,22,24H,2-16H2,1H3/t18-/m1/s1

Clave InChI

KZTSLHQKWLYYAC-GOSISDBHSA-N

SMILES isomérico

CCCCCCCCCCCCCCCC(=O)C1=C([C@H](OC1=O)CO)O

SMILES canónico

CCCCCCCCCCCCCCCC(=O)C1=C(C(OC1=O)CO)O

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

RK682;  RK 682;  RK-682

Origen del producto

United States

Foundational & Exploratory

(Rac)-RK-682 Mechanism of Action: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

(Rac)-RK-682 is a potent inhibitor of protein tyrosine phosphatases (PTPs), a class of enzymes crucial in regulating a wide array of cellular processes. This guide provides a detailed overview of the mechanism of action of this compound, intended for researchers, scientists, and drug development professionals. It delves into the specific PTPs targeted by this compound, the ensuing impact on critical signaling pathways, and the experimental methodologies used to elucidate these functions.

Core Mechanism of Action: Inhibition of Protein Tyrosine Phosphatases

This compound, a racemic mixture of the natural product RK-682, functions primarily as an inhibitor of protein tyrosine phosphatases. PTPs are key signaling molecules that catalyze the dephosphorylation of tyrosine residues on their protein substrates. This action counteracts the activity of protein tyrosine kinases, and the balance between these two enzyme families is essential for maintaining cellular homeostasis. By inhibiting PTPs, this compound increases the phosphorylation state of target proteins, thereby modulating their activity and downstream signaling cascades.

The inhibitory effect of this compound has been documented against several PTPs, including Protein Tyrosine Phosphatase 1B (PTP-1B), Low Molecular Weight Protein Tyrosine Phosphatase (LMW-PTP), Cell Division Cycle 25B (CDC-25B), CD45, and Vaccinia H1-Related (VHR) phosphatase.[1][2] The inhibition of these specific PTPs leads to significant alterations in cellular signaling pathways, most notably those involved in metabolic regulation, cell cycle progression, and stress response.

Recent studies have suggested that the inhibitory mechanism of RK-682 may be more complex than simple competitive inhibition at the catalytic site. Evidence points towards a "promiscuous" inhibition model where the molecule can form aggregates, particularly at higher concentrations.[1][3] These aggregates may then interact with the enzyme in a non-specific manner, contributing to the observed inhibition.[1][3] This characteristic underscores the importance of careful experimental design and data interpretation when working with this compound.

Quantitative Inhibition Data

The inhibitory potency of this compound against various protein tyrosine phosphatases has been quantified through in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key parameter.

Target PhosphataseIC50 (µM)Reference(s)
Protein Tyrosine Phosphatase 1B (PTP-1B)8.6[1]
Low Molecular Weight PTP (LMW-PTP)12.4[1]
Cell Division Cycle 25B (CDC-25B)0.7[1]
CD4554[2]
Vaccinia H1-Related (VHR)2.0[2]

Impact on Cellular Signaling Pathways

The inhibition of specific PTPs by this compound has profound effects on several critical cellular signaling pathways.

Insulin Signaling Pathway (via PTP1B Inhibition)

PTP1B is a major negative regulator of the insulin signaling pathway. It dephosphorylates the activated insulin receptor (IR) and its substrates, such as Insulin Receptor Substrate 1 (IRS-1), thereby attenuating the downstream signal.[4][5][6][7] By inhibiting PTP1B, this compound maintains the phosphorylated, active state of the insulin receptor and its substrates, leading to enhanced downstream signaling through the PI3K/Akt and MAPK pathways. This ultimately promotes glucose uptake and glycogen synthesis.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS1 IRS-1 IR->IRS1 phosphorylates PTP1B PTP1B PTP1B->IR dephosphorylates RK682 This compound RK682->PTP1B inhibits PI3K PI3K IRS1->PI3K activates Akt Akt PI3K->Akt activates GLUT4_translocation GLUT4 Translocation (Glucose Uptake) Akt->GLUT4_translocation promotes

Caption: Inhibition of PTP1B by this compound enhances insulin signaling.
Cell Cycle Regulation (via CDC25B Inhibition)

CDC25B is a dual-specificity phosphatase that plays a critical role in the G1/S and G2/M transitions of the cell cycle.[8][9] It activates cyclin-dependent kinases (CDKs), particularly CDK1/Cyclin B, by removing inhibitory phosphate groups.[8][9] Inhibition of CDC25B by this compound prevents the activation of these CDKs, leading to cell cycle arrest, primarily at the G1/S transition.[2]

G cluster_cell_cycle Cell Cycle Progression G1_S_Transition G1/S Transition CDK_Cyclin_inactive CDK-Cyclin (Inactive) CDK_Cyclin_active CDK-Cyclin (Active) CDK_Cyclin_inactive->CDK_Cyclin_active activation CDK_Cyclin_active->G1_S_Transition promotes CDC25B CDC25B CDC25B->CDK_Cyclin_active dephosphorylates (activates) RK682 This compound RK682->CDC25B inhibits

Caption: this compound induces G1/S cell cycle arrest by inhibiting CDC25B.
MAPK/ERK Signaling Pathway (via VHR Inhibition)

VHR is a dual-specificity phosphatase that negatively regulates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically by dephosphorylating and inactivating Extracellular signal-Regulated Kinases (ERK).[10][11][12][13][14] The ERK pathway is involved in cell proliferation, differentiation, and survival.[11][13] By inhibiting VHR, this compound leads to sustained activation of ERK, which can have context-dependent effects, including the promotion of cell cycle arrest.[13]

G cluster_MAPK_pathway MAPK/ERK Pathway Upstream_Signals Upstream Signals (e.g., Growth Factors) MEK MEK Upstream_Signals->MEK activate ERK_active ERK (Active) MEK->ERK_active phosphorylates (activates) ERK_inactive ERK (Inactive) Cellular_Response Cellular Response (Proliferation, Differentiation) ERK_active->Cellular_Response leads to VHR VHR VHR->ERK_active dephosphorylates (inactivates) RK682 This compound RK682->VHR inhibits G cluster_workflow PTP Inhibition Assay Workflow start Start prepare_reagents Prepare Reagents: - Purified PTP enzyme - this compound dilutions - pNPP substrate - Assay buffer start->prepare_reagents incubate Incubate PTP with This compound prepare_reagents->incubate add_substrate Add pNPP substrate to initiate reaction incubate->add_substrate stop_reaction Stop reaction (e.g., with NaOH) add_substrate->stop_reaction measure_absorbance Measure absorbance at 405 nm stop_reaction->measure_absorbance calculate_inhibition Calculate % inhibition and IC50 value measure_absorbance->calculate_inhibition end End calculate_inhibition->end G cluster_workflow Cell Cycle Analysis Workflow start Start cell_culture Culture cells and treat with This compound for a defined time period start->cell_culture harvest_cells Harvest and wash cells cell_culture->harvest_cells fix_cells Fix cells in cold ethanol harvest_cells->fix_cells stain_cells Stain cells with propidium iodide (PI) and RNase fix_cells->stain_cells flow_cytometry Analyze DNA content by flow cytometry stain_cells->flow_cytometry data_analysis Determine percentage of cells in G1, S, and G2/M phases flow_cytometry->data_analysis end End data_analysis->end

References

(Rac)-RK-682: A Technical Guide to its Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-RK-682 is a naturally occurring tetronate polyketide first identified as a potent inhibitor of protein tyrosine phosphatases (PTPases). Isolated from Streptomyces sp. 88-682, this small molecule has garnered interest in drug discovery due to its ability to modulate cellular signaling pathways through the inhibition of key phosphatases, leading to cell cycle arrest. This technical guide provides a comprehensive overview of the discovery, isolation, biosynthetic pathway, and characterization of this compound, with a focus on its mechanism of action as a PTPase inhibitor. Detailed experimental protocols for key assays and visualizations of relevant pathways are included to support further research and development.

Discovery and Isolation

This compound was first discovered as a microbial metabolite produced by the actinomycete Streptomyces sp. 88-682. The initial discovery was reported by Hamaguchi et al. in 1995, where it was identified as a specific inhibitor of protein tyrosine phosphatases[1].

Fermentation and Extraction

Experimental Protocol: Fermentation and Extraction of RK-682

  • Fermentation: Streptomyces sp. strain 88-682 is incubated on TWM agar medium (0.5% glucose, 1% sucrose, 0.5% tryptone, 0.25% yeast extract, 0.0036% EDTA, 2% agar, pH 7.1).

  • Incubation: The culture is maintained at 28°C for 6 days.

  • Extraction: The resulting cultures are filtered and then extracted with two volumes of ethyl acetate.

  • Concentration: The ethyl acetate extracts are evaporated to dryness.

  • Solubilization: The dried extract is redissolved in methanol for further analysis and purification.

Note: The detailed purification process, likely involving chromatographic techniques, and the quantitative yield from the original isolation are not detailed in the accessible literature.

Structural Elucidation

The structure of RK-682 was determined to be 3-hexadecanoyl-5-hydroxymethyltetronic acid through spectroscopic methods.

Spectroscopic Data:

  • Mass Spectrometry: The pseudo-molecular ion ([M+H]⁺) of RK-682 has been observed at m/z 369.3[2].

Note: Detailed ¹H and ¹³C NMR spectroscopic data and their assignments from the original structure elucidation are not available in the reviewed literature.

Biosynthesis of RK-682

RK-682 is a polyketide natural product whose biosynthesis is governed by the rk gene cluster. The tetronate ring, a key feature of RK-682, is formed through a unique enzymatic pathway. The biosynthesis has been reconstituted in vitro, providing a clear understanding of the key enzymatic steps.

The proposed biosynthetic pathway for RK-682 involves the following key enzymes:

  • RkC: A polyketide synthase (PKS) that carries out one round of polyketide chain elongation to produce 3-oxo-stearoyl-S-ACP.

  • RkF: An acyl carrier protein (ACP).

  • RkD: A FabH-like 3-oxoacyl-ACP synthase III that catalyzes the condensation of 3-oxo-stearoyl-S-RkC and glyceryl-S-RkF to form the tetronate ring of RK-682.

RK682_Biosynthesis cluster_condensation Condensation Fatty_Acid_Biosynthesis Fatty Acid Biosynthesis ACP_RkC 3-oxo-stearoyl-S-ACP(RkC) Fatty_Acid_Biosynthesis->ACP_RkC RkC (PKS) Glycolytic_Intermediates Glycolytic Intermediates ACP_RkF glyceryl-S-ACP(RkF) Glycolytic_Intermediates->ACP_RkF RkD RkD (FabH-like) ACP_RkC->RkD ACP_RkF->RkD RK682 This compound RkD->RK682 Cell_Cycle_Inhibition cluster_G1 G1 Phase cluster_S S Phase G1_Phase G1 Phase G1_S_Transition G1/S Transition G1_Phase->G1_S_Transition S_Phase S Phase G1_S_Transition->S_Phase RK682 This compound RK682->G1_S_Transition Inhibition PTPase_Assay_Workflow Start Start Compound_Prep Prepare this compound Serial Dilution Start->Compound_Prep Enzyme_Prep Prepare PTP Enzyme Solution Start->Enzyme_Prep Plate_Setup Add Compound/Control to 384-well Plate Compound_Prep->Plate_Setup Pre_incubation Add Enzyme and Pre-incubate Enzyme_Prep->Pre_incubation Plate_Setup->Pre_incubation Reaction_Start Add Fluorescent Substrate Pre_incubation->Reaction_Start Data_Acquisition Monitor Fluorescence Increase Reaction_Start->Data_Acquisition Data_Analysis Calculate Reaction Rates and IC50 Data_Acquisition->Data_Analysis End End Data_Analysis->End

References

(Rac)-RK-682 PTPase Inhibitor Family: A Technical Guide to Targets and Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the protein tyrosine phosphatase (PTPase) inhibitor, (Rac)-RK-682. It details its primary PTPase targets, quantitative inhibitory data, the molecular mechanisms of action, and its effects on cellular signaling pathways. This document also includes detailed experimental protocols for key assays relevant to the study of RK-682 and its biological activities.

Introduction to this compound

This compound, a racemic mixture of the natural product RK-682 (3-hexadecanoyl-5-hydroxymethyl-tetronic acid) isolated from microbial metabolites, is a known inhibitor of protein tyrosine phosphatases.[1] PTPases are a large family of enzymes that, in opposition to protein tyrosine kinases, regulate the phosphorylation state of tyrosine residues on proteins. This dynamic balance is crucial for cellular signaling, and its dysregulation is implicated in numerous diseases, including cancer, diabetes, and inflammatory conditions. As such, PTPase inhibitors like RK-682 are valuable tools for both basic research and as potential starting points for drug discovery.

PTPase Targets of this compound

This compound has been shown to inhibit a range of PTPases with varying potencies. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for the primary PTPase targets of this compound.

PTPase TargetIC50 (µM)
Cell Division Cycle 25B (CDC25B)0.7[2]
Vaccinia H1-Related (VHR/DUSP3)2.0[1]
Protein Tyrosine Phosphatase 1B (PTP1B)8.6[2]
Low Molecular Weight PTP (LMW-PTP)12.4[2]
CD4554[1]

Mechanism of Inhibition

The inhibitory mechanism of this compound is complex and appears to be target-dependent. For some PTPases, it acts as a competitive inhibitor, while for others, a more promiscuous, non-specific mechanism involving aggregation has been proposed.

Competitive Inhibition of VHR

Kinetic analysis of VHR inhibition by RK-682 has shown that the inhibition is competitive with respect to the substrate.[3] A distinctive feature of this interaction is that two molecules of RK-682 are required to inhibit one molecule of VHR.[3] This suggests a binding model where the inhibitor occupies the active site, thereby preventing substrate binding and dephosphorylation.

Promiscuous Inhibition and Aggregation

Research has indicated that this compound and its analogs can form large aggregates in solution.[4][5] This aggregation capacity is dependent on the size of the acyl side chain.[4] This behavior can lead to a promiscuous mode of enzyme inhibition, where the aggregates may sequester the enzyme rather than binding specifically to the active site.[4][5] It has been suggested that the combined ability of the compound to bind to the protein surface and its intrinsic capacity to aggregate are essential for promoting enzyme aggregation and subsequent inhibition.[4][5] Therefore, caution is advised when using RK-682 as a specific PTPase inhibitor, as its effects may be influenced by these non-specific mechanisms.[4]

Cellular Effects and Signaling Pathways

The inhibition of specific PTPases by this compound leads to downstream effects on cellular signaling pathways, most notably the MAP kinase cascade and cell cycle progression.

Modulation of the ERK Signaling Pathway

VHR is a dual-specificity phosphatase that dephosphorylates and inactivates ERK1/2, key components of the MAP kinase signaling pathway.[3] By inhibiting VHR, RK-682 prevents the dephosphorylation of activated ERK1/2, leading to a sustained activation of the ERK signaling cascade.[3] This pathway is critical in regulating cell proliferation, differentiation, and survival.

ERK_Signaling_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Differentiation, Survival ERK->Proliferation VHR VHR (DUSP3) VHR->ERK dephosphorylates RK682 This compound RK682->VHR inhibits

Figure 1: this compound inhibits VHR, leading to sustained ERK1/2 activation.
Cell Cycle Arrest

This compound has been observed to arrest the mammalian cell cycle at the G1/S transition.[1] This effect is distinct from other PTPase inhibitors like sodium orthovanadate, which typically cause a G2/M arrest.[1] The G1/S arrest is consistent with the role of certain PTPases, such as CDC25B, in regulating the activity of cyclin-dependent kinases (CDKs) that are necessary for entry into the S phase.

Cell_Cycle_Workflow G1 G1 Phase G1_S_transition G1/S Transition G1->G1_S_transition S S Phase (DNA Replication) G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 G1_S_transition->S RK682 This compound CDC25B CDC25B RK682->CDC25B inhibits CDK2_CyclinE CDK2/Cyclin E CDC25B->CDK2_CyclinE activates CDK2_CyclinE->G1_S_transition promotes

Figure 2: this compound inhibits CDC25B, leading to G1/S cell cycle arrest.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound.

In Vitro PTPase Inhibition Assay

This protocol describes a general method for determining the in vitro inhibitory activity of this compound against a specific PTPase.

Materials:

  • Purified recombinant PTPase (e.g., PTP1B, VHR, CD45, CDC25B, LMW-PTP)

  • This compound stock solution (in DMSO)

  • PTPase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • Substrate (e.g., p-nitrophenyl phosphate (pNPP) or a phosphopeptide specific to the PTPase)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • Add a fixed amount of the purified PTPase to each well of the 96-well plate.

  • Add the different concentrations of this compound to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the phosphatase reaction by adding the substrate to each well.

  • Monitor the dephosphorylation of the substrate over time using a microplate reader (e.g., by measuring the absorbance at 405 nm for pNPP).

  • Calculate the initial reaction velocities for each inhibitor concentration.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

PTPase_Inhibition_Assay_Workflow Start Start PrepareInhibitor Prepare serial dilutions of this compound Start->PrepareInhibitor AddEnzyme Add purified PTPase to 96-well plate PrepareInhibitor->AddEnzyme Incubate Add inhibitor dilutions and incubate AddEnzyme->Incubate AddSubstrate Initiate reaction with substrate Incubate->AddSubstrate Measure Measure substrate dephosphorylation AddSubstrate->Measure Analyze Calculate initial velocities and determine IC50 Measure->Analyze End End Analyze->End

References

(Rac)-RK-682: A Technical Guide to its Biological Activity and Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-RK-682, a racemic mixture of the natural product RK-682 (3-hexadecanoyl-5-hydroxymethyl-tetronic acid), is a potent inhibitor of protein tyrosine phosphatases (PTPs).[1][2] Originally isolated from microbial metabolites, this small molecule has garnered significant interest within the research community for its ability to modulate cellular signaling pathways, primarily through the inhibition of key phosphatases involved in cell cycle regulation and mitogen-activated protein kinase (MAPK) signaling.[1][3] This technical guide provides an in-depth overview of the biological activity, function, and experimental evaluation of this compound, intended to serve as a comprehensive resource for researchers in pharmacology, cell biology, and drug discovery.

Core Biological Activity: Protein Tyrosine Phosphatase Inhibition

The primary biological activity of this compound is the inhibition of a range of protein tyrosine phosphatases. PTPs are a diverse family of enzymes that counteract the activity of protein tyrosine kinases, playing a critical role in the regulation of cellular processes such as growth, differentiation, and proliferation. By inhibiting these phosphatases, this compound can effectively increase the level of tyrosine phosphorylation on key substrate proteins, thereby modulating their activity and downstream signaling.

Quantitative Inhibition Data

The inhibitory potency of this compound has been quantified against several important PTPs. The half-maximal inhibitory concentration (IC50) values, a measure of the concentration of an inhibitor required to reduce the activity of an enzyme by half, are summarized in the table below.

Target PhosphataseIC50 (µM)Reference
CD4554[1]
VHR (Vaccinia H1-Related)2.0[1]
PTP-1B (Protein Tyrosine Phosphatase 1B)8.6[2]
LMW-PTP (Low Molecular Weight PTP)12.4[2]
Cdc25B (Cell division cycle 25B)0.7[2]
Cdc25A (Cell division cycle 25A)34 (R stereoisomer)[4]

Key Biological Functions and Signaling Pathways

The inhibitory action of this compound on specific PTPs translates into significant effects on cellular function, most notably the regulation of the cell cycle and MAPK signaling pathways.

Cell Cycle Arrest at the G1/S Transition

A hallmark function of RK-682 is its ability to arrest the mammalian cell cycle at the G1/S transition.[1] This effect is primarily attributed to the inhibition of Cdc25A, a dual-specificity phosphatase that is essential for the activation of cyclin-dependent kinase 2 (Cdk2).[4] By inhibiting Cdc25A, RK-682 prevents the dephosphorylation and subsequent activation of the Cdk2/cyclin E complex, a critical step for cells to progress from the G1 phase into the S phase of DNA synthesis.

Below is a diagram illustrating the role of Cdc25A in the G1/S checkpoint and the point of inhibition by this compound.

G1_S_Transition Mitogenic_Stimuli Mitogenic Stimuli CyclinD_CDK46 Cyclin D / CDK4/6 Mitogenic_Stimuli->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb phosphorylates CyclinE_CDK2_inactive p-Cdk2 / Cyclin E (Inactive) E2F E2F Rb->E2F inhibits Cdc25A Cdc25A E2F->CyclinE_CDK2_inactive promotes transcription RK682 This compound CyclinE_CDK2_active Cdk2 / Cyclin E (Active) CyclinE_CDK2_inactive->CyclinE_CDK2_active activation S_Phase_Entry S Phase Entry CyclinE_CDK2_active->S_Phase_Entry RK682->Cdc25A inhibits

Figure 1: this compound inhibits Cdc25A, leading to G1/S cell cycle arrest.
Modulation of the ERK Signaling Pathway

This compound also influences the Extracellular signal-Regulated Kinase (ERK) pathway through its inhibition of Vaccinia H1-Related (VHR) phosphatase.[1][3] VHR is a dual-specificity phosphatase that negatively regulates the MAPK cascade by dephosphorylating and inactivating ERK1/2. By inhibiting VHR, this compound can lead to a sustained activation of the ERK pathway, which is involved in cell proliferation, differentiation, and survival.

The following diagram depicts the negative regulation of the ERK pathway by VHR and its inhibition by this compound.

ERK_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK_active p-ERK (Active) MEK->ERK_active phosphorylates ERK_inactive ERK (Inactive) Cellular_Response Cellular Response (Proliferation, etc.) ERK_active->Cellular_Response VHR VHR Phosphatase VHR->ERK_active dephosphorylates RK682 This compound RK682->VHR inhibits

Figure 2: this compound inhibits VHR, modulating the ERK signaling pathway.

Mechanism of Action: Beyond Competitive Inhibition

While initially characterized as a competitive inhibitor, subsequent research has suggested a more complex mechanism of action for RK-682.[3] Studies have indicated that racemic RK-682 and its analogues can form large aggregates in solution.[5][6] This aggregation capacity appears to be dependent on the acyl side chain length.[6] The formation of these aggregates may contribute to a "promiscuous" inhibition of enzymes, where the inhibitor does not solely bind to the catalytic site but may also bind to other protein surfaces, leading to enzyme aggregation and subsequent inhibition.[5][6] It has also been noted that the presence of divalent cations, such as magnesium, can reduce the inhibitory activity of racemic RK-682 in vitro.[6]

Experimental Protocols

In Vitro Protein Tyrosine Phosphatase (PTP) Inhibition Assay

This protocol describes a colorimetric assay to determine the in vitro inhibitory activity of this compound against a generic PTP using p-nitrophenyl phosphate (pNPP) as a substrate.

Materials:

  • Purified PTP enzyme

  • This compound

  • pNPP substrate solution

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer.

  • In a 96-well plate, add a fixed amount of the PTP enzyme to each well.

  • Add the different concentrations of this compound to the respective wells. Include a control well with no inhibitor.

  • Pre-incubate the enzyme and inhibitor mixture at 37°C for 15 minutes.

  • Initiate the reaction by adding the pNPP substrate solution to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution (e.g., 1 M NaOH).

  • Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for analyzing the effect of this compound on the cell cycle distribution of a cell line using propidium iodide (PI) staining and flow cytometry.

Materials:

  • Mammalian cell line (e.g., HeLa, Jurkat)

  • This compound

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Ethanol (70%, ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed the cells in culture plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for a specific duration (e.g., 24 hours). Include an untreated control.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in the PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.

  • Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental Workflow for Investigating Inhibition by Aggregation

To investigate if the inhibitory activity of this compound is due to aggregation, the following experimental workflow can be employed.

Aggregation_Workflow Start Hypothesis: RK-682 inhibits via aggregation Enzyme_Titration Perform PTP inhibition assay with varying enzyme concentrations Start->Enzyme_Titration Analyze_IC50 Analyze IC50 values Enzyme_Titration->Analyze_IC50 IC50_Increase Does IC50 increase linearly with enzyme concentration? Analyze_IC50->IC50_Increase Centrifugation_Assay Perform centrifugation-based assay: 1. Pre-incubate RK-682 2. Centrifuge 3. Test supernatant for inhibition IC50_Increase->Centrifugation_Assay Yes Conclusion_Other Conclusion: Inhibition mechanism is likely not solely aggregation-based IC50_Increase->Conclusion_Other No Analyze_Inhibition Analyze inhibitory activity of supernatant Centrifugation_Assay->Analyze_Inhibition Inhibition_Reduced Is inhibition in supernatant significantly reduced? Analyze_Inhibition->Inhibition_Reduced Conclusion_Aggregation Conclusion: Inhibition is likely mediated by aggregation Inhibition_Reduced->Conclusion_Aggregation Yes Inhibition_Reduced->Conclusion_Other No

Figure 3: Workflow to investigate enzyme inhibition by aggregation.

Conclusion

This compound is a valuable research tool for studying the roles of protein tyrosine phosphatases in cellular signaling. Its ability to inhibit key phosphatases like Cdc25A and VHR provides a mechanism to probe the intricacies of cell cycle control and MAPK signaling pathways. While its precise mechanism of action may involve aggregation-based promiscuous inhibition, its cellular effects are well-documented and reproducible. The experimental protocols provided in this guide offer a starting point for researchers to further explore the biological activities and therapeutic potential of this potent PTP inhibitor. As with any small molecule inhibitor, careful experimental design and interpretation of results are crucial for advancing our understanding of its function and for its potential application in drug development.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to (Rac)-RK-682

This guide provides a comprehensive overview of the chemical properties, biological activity, and experimental evaluation of this compound, a notable inhibitor of protein tyrosine phosphatases.

Core Concepts: Chemical Structure and Properties

This compound is the racemic mixture of RK-682, a natural product first isolated from Streptomyces sp. 88-682.[1][2] It belongs to the tetronic acid class of compounds, characterized by a 3-acyl-5-hydroxymethyltetronic acid core structure.[1]

Chemical Identity

PropertyValue
IUPAC Name (Rac)-3-hexadecanoyl-5-hydroxymethyl-tetronic acid
Synonyms This compound, rac-1
CAS Number 154639-24-4
Molecular Formula C₂₁H₃₆O₅
Molecular Weight 368.51 g/mol

Physicochemical Properties

PropertyValue
Appearance Solid
Solubility Soluble in DMSO, ethanol, methanol, DMF. Poor water solubility.
Storage Store at -20°C for long-term stability.

Mechanism of Action and Biological Activity

This compound is recognized as a potent inhibitor of protein tyrosine phosphatases (PTPases), enzymes crucial for cellular signaling pathways.[1][3][4] Its inhibitory action has significant implications for cell cycle regulation.

PTPase Inhibition

This compound exhibits inhibitory activity against a range of PTPases. The inhibition is often competitive with the substrate. Some studies suggest a more complex, mixed-mode inhibition, potentially influenced by the molecule's tendency to form aggregates in solution, especially at higher concentrations.[5] It is also noted that the presence of divalent cations, such as Mg²⁺, can diminish its inhibitory effects.[4]

Inhibitory Profile of this compound

Target PhosphataseIC₅₀ (μM)
Cell Division Cycle 25B (CDC-25B)0.7[3]
Vaccinia H1-Related (VHR/DUSP3)2.0[1]
Protein Tyrosine Phosphatase 1B (PTP-1B)8.6[3]
Low Molecular Weight PTP (LMW-PTP)12.4[3]
CD4554[1]

A notable characteristic of its interaction with VHR is that kinetic analyses suggest two molecules of RK-682 are required to inhibit a single molecule of the VHR enzyme.

Cell Cycle Arrest

A primary biological effect of RK-682 is the induction of cell cycle arrest at the G1/S transition phase in mammalian cells.[1][6] This is a direct consequence of its PTPase inhibitory activity. By inhibiting phosphatases like VHR and CDC25B, RK-682 maintains the phosphorylated (and generally active) state of key cell cycle regulators, preventing the cell from progressing into the S phase. For instance, loss of VHR function leads to the hyperactivation of its substrates, the MAP kinases ERK and JNK, which in turn can induce cell cycle arrest.[7]

G1_S_Arrest_Pathway cluster_inhibition Inhibition Effect cluster_result Cellular Outcome RK682 This compound PTPs PTPs (VHR, CDC25B) RK682->PTPs Substrates Phosphorylated Substrates (e.g., ERK, CDKs) PTPs->Substrates Progression G1/S Progression PTPs->Progression Substrates->Progression Arrest G1/S Arrest

Signaling pathway of this compound inducing G1/S cell cycle arrest.

Experimental Protocols

In Vitro PTPase Inhibition Assay

This protocol outlines a fluorescence-based assay to determine the IC₅₀ value of this compound against a specific PTP, such as VHR.[8][9]

1. Reagent Preparation:

  • Assay Buffer: Prepare a buffer suitable for the PTP, typically containing HEPES or Tris-HCl, NaCl, and a reducing agent like DTT.
  • Enzyme Solution: Dilute the purified PTP enzyme to a working concentration (e.g., 0.5-5 nM) in the assay buffer.[9]
  • Substrate Solution: Prepare a fluorogenic substrate, such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP), at a concentration close to its Km value in the assay buffer.[9]
  • Inhibitor Solutions: Prepare a serial dilution of this compound in DMSO, and then dilute further into the assay buffer.

2. Assay Procedure:

  • Add the this compound dilutions to the wells of a 384-well microplate. Include controls for 0% inhibition (buffer with DMSO) and 100% inhibition (a known potent inhibitor or no enzyme).
  • Add the enzyme solution to all wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
  • Initiate the reaction by adding the substrate solution to all wells.
  • Immediately begin monitoring the increase in fluorescence intensity over time using a plate reader with appropriate excitation and emission wavelengths (e.g., 358 nm excitation / 450 nm emission for DiFMUP).

3. Data Analysis:

  • Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
  • Normalize the velocities based on the 0% and 100% inhibition controls.
  • Plot the normalized inhibition values against the logarithm of the this compound concentration.
  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[9]

// Nodes A[label="Reagent Preparation\n(Buffer, Enzyme, Substrate, Inhibitor)"]; B[label="Dispense Inhibitor Dilutions\ninto 384-well plate"]; C [label="Add Enzyme Solution"]; D [label="Pre-incubate (15-30 min)"]; E [label="Add Substrate Solution\n(Reaction Start)"]; F [label="Kinetic Fluorescence Reading\n(Plate Reader)"]; G [label="Calculate Initial Velocities"]; H [label="Normalize Data"]; I[label="Plot Dose-Response Curve"]; J [label="Calculate IC50"];

// Workflow A -> B -> C -> D -> E -> F -> G -> H -> I -> J; }

Experimental workflow for an in vitro PTPase inhibition assay.
Cell Cycle Analysis by Flow Cytometry

This protocol describes how to assess the effect of this compound on the cell cycle of a human cell line (e.g., Ball-1 human B cell leukemia).[1][10]

1. Cell Culture and Treatment:

  • Culture the cells in appropriate media until they reach logarithmic growth phase.
  • Treat the cells with varying concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 24 hours).

2. Sample Preparation:

  • Harvest the cells by centrifugation.
  • Wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).[11]
  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.
  • Resuspend the cell pellet in a staining solution containing a DNA-binding fluorescent dye (e.g., Propidium Iodide, PI) and RNase A.[12] The RNase A is crucial to prevent staining of double-stranded RNA.[12]
  • Incubate in the dark at room temperature for 30 minutes.

3. Flow Cytometry and Data Analysis:

  • Analyze the stained cells using a flow cytometer.
  • Collect fluorescence data for a sufficient number of events (e.g., 10,000-20,000 cells).
  • Gate the single-cell population to exclude doublets and aggregates.
  • Generate a histogram of DNA content (fluorescence intensity).
  • Use cell cycle analysis software to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[11]

Advanced Insights: Biosynthesis and Promiscuity

Biosynthesis

The biosynthesis of RK-682 is a complex process involving a set of genes (rk genes) in Streptomyces sp.[13][14] The core tetronate ring is formed by the enzyme RkD, which catalyzes the condensation of a glyceryl-S-acyl carrier protein (ACP) thioester (derived from glycolysis) and a 3-oxo-stearoyl-S-ACP thioester (derived from fatty acid biosynthesis).[14][15] This enzymatic step is a key discovery in understanding the formation of this class of natural products.[14]

Promiscuous Inhibition

While this compound is a valuable tool, it is important for researchers to be aware of its potential for promiscuous inhibition.[4] Studies have shown that it can form large aggregates in aqueous solutions, a behavior dependent on the acyl side chain.[4] This aggregation, combined with the molecule's ability to bind to protein surfaces beyond the catalytic site, can lead to non-specific enzyme inhibition.[4] Therefore, careful experimental design and data interpretation are crucial when using this compound, especially in screening assays.

VHR_Inhibition_Model cluster_complex Inhibitory Complex VHR VHR Enzyme RK1 RK-682 RK1->VHR Binds RK2 RK-682 RK2->VHR Binds

Logical model of VHR inhibition by two RK-682 molecules.

Conclusion

This compound is a significant chemical probe for studying PTPase function and cell cycle regulation. Its ability to inhibit key phosphatases and induce G1/S arrest makes it a valuable tool in cancer research and drug development. However, a thorough understanding of its chemical properties, potential for promiscuous inhibition, and the specific experimental conditions is essential for obtaining reliable and interpretable results. This guide provides the foundational knowledge for researchers to effectively utilize this compound in their studies.

References

(Rac)-RK-682: A Comprehensive Technical Guide on its Natural Origin, Biosynthesis, and Biological Activity as a Protein Tyrosine Phosphatase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-RK-682, a racemic mixture of the natural product RK-682 (3-hexadecanoyl-5-hydroxymethyl-tetronic acid), is a potent inhibitor of protein tyrosine phosphatases (PTPases). Originally isolated from Streptomyces sp. 88-682, this tetronic acid derivative has garnered significant interest in the scientific community for its ability to modulate cellular signaling pathways through the inhibition of key phosphatases involved in cell cycle regulation and signal transduction. This technical guide provides an in-depth overview of the natural origin, biosynthesis, and mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways.

Introduction

Protein tyrosine phosphatases (PTPases) are a crucial class of enzymes that, in concert with protein tyrosine kinases, regulate the phosphorylation state of tyrosine residues on proteins. This dynamic interplay is fundamental to a myriad of cellular processes, including cell growth, differentiation, proliferation, and apoptosis. Dysregulation of PTPase activity has been implicated in numerous diseases, including cancer, diabetes, and autoimmune disorders, making them attractive targets for therapeutic intervention.

RK-682, a natural product first isolated in 1995, has emerged as a valuable tool for studying PTPase function and as a potential scaffold for the development of novel therapeutics.[1] Its inhibitory activity against several PTPases, coupled with its ability to arrest the cell cycle, underscores its potential in oncology and other fields. This guide aims to provide a comprehensive resource on the core scientific and technical aspects of this compound.

Natural Origin and Source

RK-682 is a secondary metabolite produced by the actinomycete, Streptomyces sp. 88-682, which was originally isolated from a soil sample in Kuroishi City, Aomori, Japan.[2] The compound is found in the mycelia of the producing organism.[3]

Cultivation and Isolation

While the seminal paper by Hamaguchi et al. (1995) provides the initial discovery, detailed large-scale fermentation and purification protocols are often proprietary or require optimization. However, a general approach based on common practices for actinomycete fermentation and natural product isolation can be outlined.

Cultivation of Streptomyces sp. 88-682

  • Inoculum Preparation: A seed culture is initiated by inoculating a suitable liquid medium (e.g., ISP2 broth) with spores or a mycelial suspension of Streptomyces sp. 88-682. The culture is incubated at 28-30°C with shaking for 2-3 days.

  • Production Culture: The seed culture is then used to inoculate a larger volume of production medium. The composition of this medium is critical for optimal RK-682 production and typically contains a carbon source (e.g., glucose, starch), a nitrogen source (e.g., yeast extract, peptone), and mineral salts. The fermentation is carried out for 5-7 days at 28-30°C with aeration and agitation.

Isolation and Purification of RK-682

  • Harvesting: The mycelia are separated from the culture broth by centrifugation or filtration.

  • Extraction: The mycelial cake is extracted with an organic solvent such as acetone or methanol to extract RK-682.

  • Solvent Partitioning: The crude extract is concentrated and then partitioned between an immiscible organic solvent (e.g., ethyl acetate) and water to remove polar impurities.

  • Chromatography: The organic layer is concentrated and subjected to a series of chromatographic steps for purification. This may include silica gel column chromatography, followed by preparative high-performance liquid chromatography (HPLC) to yield pure RK-682.

Biological Activity and Mechanism of Action

This compound is a competitive inhibitor of protein tyrosine phosphatases.[1] It exerts its biological effects by blocking the dephosphorylation of key protein substrates, thereby modulating their activity and downstream signaling.

Inhibition of Protein Tyrosine Phosphatases

This compound has been shown to inhibit several PTPases with varying potencies. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Phosphatase TargetIC50 (µM)Reference(s)
CD4554[1]
VHR (DUSP3)2.0[1]
PTP1B8.6
LMW-PTP12.4
CDC25B0.7
Cell Cycle Arrest

A significant biological effect of RK-682 is its ability to arrest the mammalian cell cycle at the G1/S transition phase.[1] This is in contrast to other PTPase inhibitors like sodium orthovanadate, which cause a G2/M phase arrest.[1] The G1/S arrest is a direct consequence of the inhibition of PTPases that are critical for the progression of the cell cycle.

Experimental Protocols

In Vitro PTPase Inhibition Assay

This protocol describes a general method for determining the IC50 of this compound against a specific PTPase using the chromogenic substrate p-nitrophenyl phosphate (pNPP).

Materials:

  • Purified recombinant PTPase enzyme

  • This compound stock solution (in DMSO)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT, 1 mM EDTA

  • p-Nitrophenyl phosphate (pNPP) substrate solution (in assay buffer)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer. Also, prepare a vehicle control (DMSO) and a no-enzyme control.

  • To each well of a 96-well plate, add 20 µL of the diluted this compound or control.

  • Add 60 µL of the purified PTPase enzyme solution (pre-diluted in assay buffer to an appropriate concentration) to each well, except for the no-enzyme control.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of the pNPP substrate solution to each well.

  • Incubate the plate at 37°C for 15-30 minutes.

  • Stop the reaction by adding 50 µL of 1 N NaOH to each well.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines a method to analyze the effect of this compound on the cell cycle of a human B cell leukemia line, such as Ball-1 cells.

Materials:

  • Ball-1 cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed Ball-1 cells in a 6-well plate at a density of 2 x 10^5 cells/mL in complete RPMI-1640 medium and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20 µM) or vehicle control (DMSO) for 24 hours.

  • Harvest the cells by centrifugation at 300 x g for 5 minutes.

  • Wash the cells once with ice-cold PBS.

  • Fix the cells by resuspending the cell pellet in 1 mL of ice-cold PBS and adding 4 mL of ice-cold 70% ethanol dropwise while gently vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the cells and discard the ethanol. Wash the cell pellet with PBS.

  • Resuspend the cells in 500 µL of PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.

  • Use appropriate software to analyze the cell cycle distribution based on the DNA content (PI fluorescence).

Biosynthesis of RK-682

The biosynthesis of RK-682 in Streptomyces sp. 88-682 is governed by a dedicated gene cluster, designated as the 'rk' cluster. This cluster encodes a set of enzymes that assemble the molecule from fatty acid and glycolytic precursors. The pathway involves a Type I polyketide synthase (PKS) system.

Key Enzymes in the RK-682 Biosynthetic Gene Cluster:

GenePredicted Function
rkAPalmitoyl-CoA synthetase
rkBAcyl carrier protein (ACP)
rkCModular PKS
rkDFabH-like 3-oxoacyl-ACP synthase III
rkEFkbH-like glyceryl-S-ACP synthase
rkFAcyl carrier protein (ACP)
rkGType II thioesterase
rkHAntibiotic efflux protein
rkITetR-family transcriptional regulator

Visualizations

Signaling Pathway Inhibition

PTPase_Inhibition cluster_0 Cellular Signaling Phosphorylated_Substrate Phosphorylated Substrate (Active) Dephosphorylated_Substrate Dephosphorylated Substrate (Inactive) Phosphorylated_Substrate->Dephosphorylated_Substrate P PTPase PTPase Protein Tyrosine Phosphatase RK682 This compound RK682->PTPase Inhibits

Caption: Inhibition of PTPase-mediated dephosphorylation by this compound.

Biosynthetic Pathway of RK-682

RK682_Biosynthesis cluster_pathway RK-682 Biosynthetic Pathway Palmitic_Acid Palmitic Acid Palmitoyl_CoA Palmitoyl-CoA Palmitic_Acid->Palmitoyl_CoA rkA Acyl_ACP Hexadecanoyl-ACP Palmitoyl_CoA->Acyl_ACP rkC (PKS) Glyceraldehyde_3P Glyceraldehyde-3-Phosphate Glyceryl_S_ACP Glyceryl-S-ACP Glyceraldehyde_3P->Glyceryl_S_ACP rkE, rkF Tetronate_Core Tetronate Ring Formation Glyceryl_S_ACP->Tetronate_Core rkD Acyl_ACP->Tetronate_Core RK682 RK-682 Tetronate_Core->RK682 rkG (Thioesterase)

Caption: Simplified biosynthetic pathway of RK-682 in Streptomyces sp.

Conclusion

This compound stands as a significant natural product with well-defined activity against protein tyrosine phosphatases. Its unique mode of action in arresting the cell cycle at the G1/S transition provides a valuable tool for cancer research and drug discovery. The elucidation of its biosynthetic pathway opens avenues for synthetic biology approaches to generate novel analogs with improved potency and selectivity. This technical guide serves as a foundational resource for researchers aiming to explore the therapeutic potential and biological intricacies of this fascinating molecule. Further investigations into its in vivo efficacy and safety are warranted to translate its promising preclinical profile into clinical applications.

References

(Rac)-RK-682 as a Chemical Probe for Protein Tyrosine Phosphatases: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(Rac)-RK-682, a racemic mixture of the natural product RK-682 (3-hexadecanoyl-5-hydroxymethyl-tetronic acid), is a well-documented inhibitor of protein tyrosine phosphatases (PTPases).[1][2] Originally isolated from microbial sources, this compound has been utilized in numerous studies as a chemical probe to investigate the roles of PTPases in cellular signaling.[2][3] PTPases are a critical class of enzymes that counteract the activity of protein tyrosine kinases, playing essential roles in regulating cellular processes such as growth, differentiation, and metabolism.[4] Dysregulation of PTPase activity is implicated in various diseases, including cancer and diabetes, making them important therapeutic targets.[5]

This guide provides an in-depth technical overview of this compound, including its inhibitory profile, mechanism of action, and experimental protocols for its use. It also addresses critical considerations for researchers, such as its potential for promiscuous inhibition and aggregation, to ensure robust experimental design and data interpretation.[5][6]

Mechanism of Action

This compound functions as a competitive inhibitor for certain PTPases, such as the dual-specificity phosphatase VHR.[7] Kinetic analyses have suggested a complex inhibitory mechanism where two molecules of RK-682 may be required to inhibit one molecule of the VHR enzyme.[7] However, the inhibitory action of RK-682 is not solely dependent on binding to the PTPase catalytic site.[5] Studies have revealed that this compound can form large aggregates in aqueous solutions, a behavior influenced by the length of its acyl side chain.[5][6] This aggregation can contribute to enzyme inhibition, suggesting a potential for promiscuous activity.[5] Furthermore, the presence of divalent cations, often used in enzyme buffers, can diminish the inhibitory effectiveness of the compound.[5] Therefore, caution is advised when using RK-682 as a selective PTPase inhibitor, as multiple factors can influence its apparent activity.[5]

Data Presentation: Inhibitory Profile of this compound

This compound exhibits inhibitory activity against a range of PTPases and other enzymes. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

Target EnzymeAbbreviationIC50 (µM)Reference
Cell Division Cycle 25BCDC25B0.7[1]
Vaccinia H1-Related PhosphataseVHR2.0[2][8]
Protein Tyrosine Phosphatase 1BPTP-1B8.6[1]
Low Molecular Weight PTPLMW-PTP12.4[1]
Phospholipase A2PLA216[9]
Heparanase17[9]
CD45CD4554[2][8]
HIV-1 Protease84[9]

Signaling Pathway: VHR and the MAPK/ERK Cascade

VHR is a dual-specificity phosphatase that plays a crucial role in downregulating the mitogen-activated protein kinase (MAPK) signaling pathway by dephosphorylating and inactivating Extracellular signal-Regulated Kinases (ERK1/2).[7][10] The activation of the MAPK/ERK pathway is essential for cell proliferation and differentiation.[10][11] this compound, by inhibiting VHR, can lead to sustained ERK activation.

VHR_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) Grb2_Sos Grb2/SOS Receptor->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK P Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription VHR VHR (DUSP3) VHR->ERK dephosphorylates RK682 This compound RK682->VHR Gene_Expression Gene Expression (Proliferation, Differentiation) Transcription->Gene_Expression

VHR-mediated dephosphorylation of ERK1/2 and its inhibition by this compound.

Experimental Protocols

In Vitro PTPase Inhibition Assay using a Fluorogenic Substrate

This protocol describes a method to determine the IC50 value of this compound against a PTPase of interest using a continuous kinetic assay with a fluorogenic substrate like 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP).[4][12]

Materials:

  • Recombinant PTPase enzyme

  • Assay Buffer: 50 mM Tris-HCl (pH 7.2), 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100

  • This compound stock solution (e.g., 10 mM in DMSO)

  • DiFMUP stock solution (e.g., 10 mM in DMSO)

  • 384-well black, flat-bottom microplates

  • Microplate reader with fluorescence detection (Excitation: 355 nm, Emission: 460 nm)

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical 10-point, 3-fold dilution series starting from 1 mM is recommended. Spot 100 nL of each concentration into the wells of the 384-well plate. Also include wells with DMSO only for positive (no inhibition) and negative (no enzyme) controls.

  • Enzyme Preparation: Dilute the PTPase enzyme to a working concentration (e.g., 2X final concentration) in the assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.[12]

  • Substrate Preparation: Dilute the DiFMUP stock solution in the assay buffer to a working concentration (e.g., 2X final concentration). The final concentration should be at or near the Michaelis-Menten constant (Km) for the specific PTPase.[12]

  • Assay Initiation:

    • Add 10 µL of the diluted enzyme solution to each well containing the compound, except for the negative control wells (add assay buffer instead).

    • Incubate for 15-30 minutes at room temperature to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding 10 µL of the diluted DiFMUP solution to all wells. The final volume is 20 µL.

  • Data Acquisition: Immediately place the plate in a microplate reader and measure the fluorescence intensity kinetically (e.g., every 60 seconds for 15-30 minutes) at room temperature.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each well by determining the slope of the linear portion of the fluorescence versus time curve.

    • Normalize the data using the average rates from the positive (0% inhibition) and negative (100% inhibition) controls.

    • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter variable slope dose-response curve using appropriate software (e.g., GraphPad Prism).[12]

PTP_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Prepare this compound Serial Dilution in DMSO D 4. Spot 100 nL of this compound or DMSO into 384-well plate A->D B 2. Prepare 2X PTPase Working Solution E 5. Add 10 µL of 2X PTPase (or buffer for negative control) B->E C 3. Prepare 2X DiFMUP Working Solution G 7. Add 10 µL of 2X DiFMUP to initiate reaction C->G D->E F 6. Incubate for 15-30 min at Room Temperature E->F F->G H 8. Kinetic Fluorescence Reading (Ex: 355nm, Em: 460nm) G->H I 9. Calculate Initial Velocity (Rate) H->I J 10. Normalize Data & Plot Dose-Response Curve I->J K 11. Calculate IC50 Value J->K

Workflow for a fluorescence-based PTPase inhibition assay.

Conclusion

This compound is a valuable chemical probe for studying the function of various PTPases, particularly due to its potent inhibition of enzymes like CDC25B and VHR.[1][2] Its ability to arrest the cell cycle at the G1/S transition highlights its impact on fundamental cellular processes.[2] However, researchers must be aware of its limitations. Its potential to act as a promiscuous inhibitor and its tendency to form aggregates necessitate careful experimental design and the inclusion of appropriate controls.[5][6] By understanding its inhibitory profile and mechanistic complexities, scientists can effectively leverage this compound to further elucidate the intricate roles of PTPases in health and disease.

References

Methodological & Application

Application Notes and Protocols for (Rac)-RK-682

Author: BenchChem Technical Support Team. Date: November 2025

(Rac)-RK-682 , the racemic form of the natural product RK-682 (3-hexadecanoyl-5-hydroxymethyl-tetronic acid), is a notable inhibitor of protein tyrosine phosphatases (PTPases). PTPases are crucial regulators of signal transduction pathways, and their inhibition has significant implications for research in areas such as cell cycle control and oncology. These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of this compound and offer insights into its mechanism of action.

Data Presentation

The inhibitory activity of this compound has been quantified against several key protein tyrosine phosphatases. The half-maximal inhibitory concentration (IC50) values are summarized in the table below for easy comparison.

Target PTPaseIC50 (µM)Reference
Cell division cycle 25B (CDC25B)0.7[1]
Vaccinia H1-related (VHR)2.0[2]
Protein Tyrosine Phosphatase 1B (PTP1B)8.6[1]
Low Molecular Weight PTP (LMW-PTP)12.4[1]
CD4554[2]

Experimental Protocols

In Vitro Protein Tyrosine Phosphatase (PTPase) Inhibition Assay

This protocol describes a general method to determine the inhibitory activity of this compound against a target PTPase using a fluorogenic substrate. This is a continuous kinetic assay that measures the fluorescence generated from the dephosphorylation of the substrate.

Materials and Reagents:

  • Recombinant human PTPase of interest (e.g., PTP1B, CDC25B, VHR)

  • This compound (to be dissolved in an appropriate solvent like DMSO)

  • Fluorogenic PTPase substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) or O-Methylfluorescein Phosphate (OMFP))

  • Assay Buffer: 50 mM Bis-Tris (pH 6.0), 2 mM DTT, 0.01% Tween-20

  • 96-well black microplates, flat bottom

  • Fluorescence microplate reader

Procedure:

  • Enzyme Preparation: Thaw the recombinant PTPase on ice. Prepare a working solution of the enzyme in the assay buffer to a concentration that yields a linear reaction rate over the desired time course. The optimal concentration should be determined empirically for each PTPase.

  • Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in the assay buffer to achieve the desired final concentrations for the dose-response curve. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects.

  • Assay Setup:

    • Add 50 µL of the appropriate this compound dilution or vehicle control (assay buffer with the same percentage of DMSO) to the wells of the 96-well plate.

    • Add 25 µL of the diluted PTPase enzyme to each well.

    • Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Prepare the substrate solution in the assay buffer. The final concentration of the substrate should ideally be at or below its Michaelis-Menten constant (Km) for the specific PTPase to ensure sensitive detection of inhibition.

    • Add 25 µL of the substrate solution to each well to initiate the reaction. The final volume in each well will be 100 µL.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 358/450 nm for DiFMUP).

    • Measure the fluorescence intensity kinetically over a period of 15-30 minutes at 1-minute intervals.

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) for each concentration of the inhibitor by calculating the slope of the linear portion of the fluorescence versus time plot.

    • Normalize the velocities to the vehicle control (considered 100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Important Considerations:

  • A 2015 study suggests that RK-682 may act as a promiscuous inhibitor by forming aggregates, and its inhibitory activity can be influenced by the presence of divalent cations like Mg²⁺.[3] Therefore, it is crucial to include detergents like Tween-20 in the assay buffer to minimize non-specific inhibition due to aggregation.[3]

  • It is also recommended to perform control experiments to confirm that this compound does not interfere with the fluorescence of the substrate or product.

Signaling Pathways and Experimental Workflow

Signaling Pathway of this compound Inhibition

This compound inhibits several PTPases that are key regulators of cellular signaling pathways. For instance, VHR is a dual-specificity phosphatase that dephosphorylates and inactivates ERK1/2, which are components of the MAPK signaling cascade.[4] CDC25B is a phosphatase that activates cyclin-dependent kinases (CDKs) to promote cell cycle progression.[5] By inhibiting these phosphatases, this compound can modulate these critical cellular processes.

RK682_Signaling_Pathway cluster_mapk MAPK Signaling cluster_cellcycle Cell Cycle Regulation ERK ERK1/2 VHR VHR ERK->VHR dephosphorylates CDK CDK-Cyclin Complexes G1_S G1/S Transition CDK->G1_S CDC25B CDC25B CDC25B->CDK activates RK682 This compound RK682->VHR RK682->CDC25B

Caption: this compound inhibits PTPases VHR and CDC25B, thereby modulating MAPK signaling and cell cycle progression.

Experimental Workflow for In Vitro PTPase Inhibition Assay

The following diagram illustrates the key steps in the experimental workflow for determining the IC50 of this compound.

PTPase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Data Acquisition & Analysis prep_enzyme Prepare PTPase Solution add_enzyme Add PTPase to Plate prep_enzyme->add_enzyme prep_inhibitor Prepare this compound Dilutions add_inhibitor Add Inhibitor/Vehicle to Plate prep_inhibitor->add_inhibitor prep_substrate Prepare Substrate Solution add_substrate Initiate Reaction with Substrate prep_substrate->add_substrate add_inhibitor->add_enzyme pre_incubate Pre-incubate (15 min) add_enzyme->pre_incubate pre_incubate->add_substrate read_fluorescence Kinetic Fluorescence Reading add_substrate->read_fluorescence calc_velocity Calculate Initial Velocities read_fluorescence->calc_velocity plot_data Plot Dose-Response Curve calc_velocity->plot_data calc_ic50 Determine IC50 Value plot_data->calc_ic50

Caption: Workflow for determining the IC50 of this compound in a PTPase inhibition assay.

References

Application Notes and Protocols for (Rac)-RK-682 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-RK-682, a racemic mixture of the natural product RK-682 isolated from Streptomyces sp., is a potent inhibitor of protein tyrosine phosphatases (PTPases). It exerts its biological effects by preventing the dephosphorylation of tyrosine residues on target proteins, thereby modulating various signal transduction pathways. Notably, this compound has been shown to inhibit several PTPases, including protein tyrosine phosphatase 1B (PTP-1B), low molecular weight protein tyrosine phosphatase (LMW-PTP), and cell division cycle 25B (CDC-25B).[1] One of its well-documented effects is the arrest of the mammalian cell cycle at the G1/S transition phase.[2]

These application notes provide a comprehensive guide for the utilization of this compound in cell culture experiments, covering its mechanism of action, protocols for common assays, and key quantitative data.

Mechanism of Action

This compound functions as a competitive inhibitor of PTPases.[3] By binding to the active site of these enzymes, it prevents the removal of phosphate groups from tyrosine residues on substrate proteins. This leads to an increase in the overall level of protein tyrosine phosphorylation within the cell, which can impact various cellular processes, including cell cycle progression, proliferation, and differentiation. A key downstream effect of PTPase inhibition by this compound is the arrest of the cell cycle at the G1 phase.[2]

G1_S_Transition_Inhibition RK682 This compound PTPases PTPases (e.g., CDC25B) RK682->PTPases Inhibits CDK_Cyclin CDK-Cyclin Complexes PTPases->CDK_Cyclin Dephosphorylates (Inactivates) G1_S_Checkpoint G1/S Checkpoint (Blocked) CDK_Cyclin->G1_S_Checkpoint Promotes Progression G1_Phase G1 Phase G1_Phase->G1_S_Checkpoint S_Phase S Phase G1_S_Checkpoint->S_Phase

Figure 1: Signaling pathway of this compound inducing G1 cell cycle arrest.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of this compound against various protein tyrosine phosphatases. It is important to note that the effective concentration in cell-based assays may be higher due to factors such as cell permeability.

Target EnzymeIC50 (µM)Reference
Protein Tyrosine Phosphatase 1B (PTP-1B)8.6[1]
Low Molecular Weight PTP (LMW-PTP)12.4[1]
Cell Division Cycle 25B (CDC-25B)0.7[1]
CD4554[2]
Vaccinia H1-Related (VHR)2.0[2]

Note: IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50% in vitro.

Experimental Protocols

Preparation of this compound Stock Solution

This compound has limited cell permeability, which should be considered when designing experiments. [3]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

Protocol:

  • Based on supplier information, this compound is soluble in DMSO, ethanol, methanol, and DMF. For cell culture applications, DMSO is the recommended solvent.

  • Prepare a stock solution of this compound at a concentration of 10-20 mM in sterile DMSO. For example, to prepare a 10 mM stock solution, dissolve 3.685 mg of this compound (Molecular Weight: 368.5 g/mol ) in 1 mL of DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for long-term storage.

General Protocol for Cell Treatment

Materials:

  • Cultured cells in appropriate cell culture medium

  • This compound stock solution (10-20 mM in DMSO)

  • Vehicle control (sterile DMSO)

Protocol:

  • Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and allow them to adhere and reach the desired confluency (typically 50-70%).

  • Prepare the desired final concentrations of this compound by diluting the stock solution in fresh cell culture medium. A typical starting range for cell-based assays is 10-100 µM. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

  • Include a vehicle control by adding the same volume of DMSO to the culture medium as used for the highest concentration of this compound.

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours), depending on the specific experiment.

  • Proceed with downstream analysis, such as cell cycle analysis or western blotting.

Cell Cycle Analysis by Flow Cytometry

This protocol is designed to analyze the effect of this compound on cell cycle distribution.

Materials:

  • Treated and control cells

  • Phosphate-buffered saline (PBS)

  • 70% ethanol, ice-cold

  • Propidium iodide (PI) staining solution (containing RNase A)

Protocol:

  • Harvest the cells by trypsinization (for adherent cells) or by centrifugation (for suspension cells).

  • Wash the cells once with cold PBS.

  • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing.

  • Incubate the cells on ice or at -20°C for at least 30 minutes.

  • Centrifuge the fixed cells and wash once with PBS.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.

Western Blotting for Phosphotyrosine Levels

This protocol allows for the detection of changes in protein tyrosine phosphorylation upon treatment with this compound.

Materials:

  • Treated and control cells

  • Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibody (anti-phosphotyrosine)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Lyse the treated and control cells with lysis buffer.

  • Determine the protein concentration of each lysate using a protein assay.

  • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-phosphotyrosine antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate.

experimental_workflow start Start prep_stock Prepare this compound Stock Solution (in DMSO) start->prep_stock seed_cells Seed and Culture Cells start->seed_cells treat_cells Treat Cells with this compound (and Vehicle Control) prep_stock->treat_cells seed_cells->treat_cells incubate Incubate for Desired Time treat_cells->incubate analysis Downstream Analysis incubate->analysis cell_cycle Cell Cycle Analysis (Flow Cytometry) analysis->cell_cycle western_blot Western Blot (Phosphotyrosine) analysis->western_blot end End cell_cycle->end western_blot->end

References

(Rac)-RK-682 solubility and preparation for experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-RK-682 is a potent, cell-permeable inhibitor of protein tyrosine phosphatases (PTPs). As a racemic mixture of RK-682, it is a valuable tool for studying the role of PTPs in various signaling pathways. RK-682 has been shown to inhibit several PTPs, including protein tyrosine phosphatase 1B (PTP-1B), low molecular weight protein tyrosine phosphatase (LMW-PTP), and cell division cycle 25B (CDC-25B). Its inhibitory action leads to an increase in protein tyrosine phosphorylation, which can modulate cellular processes such as cell cycle progression. Notably, treatment with RK-682 has been observed to cause cell cycle arrest at the G1/S transition phase.[1] These characteristics make this compound a significant compound for research in oncology, metabolism, and cell biology.

Physicochemical Properties and Solubility

Proper preparation of this compound is critical for obtaining reliable and reproducible experimental results. The following table summarizes the solubility of the related compound RK-682 in common laboratory solvents. The solubility of the racemic mixture is expected to be comparable.

SolventConcentrationObservations
Dimethyl Sulfoxide (DMSO)≥8 mg/mLClear solution
Dimethyl Sulfoxide (DMSO)2 mg/mLClear solution
Dimethyl Sulfoxide (DMSO)5 mg/mLClear solution (with warming)
Dimethyl Sulfoxide (DMSO)10 mg/mLClear solution
Heptane≥8 mg/mL-
Xylene≥8 mg/mL-

Data compiled from supplier information.[2] It is recommended to prepare a concentrated stock solution in DMSO, which can then be diluted to the final working concentration in aqueous buffers or cell culture media.

Mechanism of Action: PTP Inhibition and Cell Cycle Arrest

This compound exerts its biological effects by inhibiting the activity of protein tyrosine phosphatases. PTPs are crucial enzymes that dephosphorylate tyrosine residues on various proteins, thereby playing a key role in regulating cellular signaling. By inhibiting PTPs, this compound increases the level of tyrosine phosphorylation on substrate proteins, which can alter their activity and downstream signaling. One of the significant consequences of PTP inhibition by RK-682 is the arrest of the cell cycle at the G1/S transition, preventing cells from entering the DNA synthesis (S) phase.

G1_S_Arrest cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK binds P_RTK Phosphorylated RTK (Active) RTK->P_RTK autophosphorylation P_RTK->RTK dephosphorylates Downstream_Signaling Downstream Signaling P_RTK->Downstream_Signaling activates PTP Protein Tyrosine Phosphatase (PTP) PTP->P_RTK inhibits G1_S_Transition G1/S Phase Transition Downstream_Signaling->G1_S_Transition promotes Rac_RK_682 This compound Rac_RK_682->PTP inhibits Cell_Cycle_Arrest Cell Cycle Arrest

Figure 1. Signaling pathway of this compound-induced cell cycle arrest.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Based on the desired stock concentration (e.g., 10 mg/mL), calculate the required volume of DMSO.

  • Aseptically weigh the this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add the calculated volume of sterile DMSO to the tube.

  • Vortex the tube until the powder is completely dissolved. Gentle warming (to no more than 37°C) may be required to achieve higher concentrations.[2]

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Stock_Solution_Workflow start Start weigh Weigh this compound powder start->weigh add_dmso Add sterile DMSO weigh->add_dmso dissolve Vortex to dissolve (warm if necessary) add_dmso->dissolve aliquot Aliquot into smaller volumes dissolve->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Figure 2. Workflow for preparing this compound stock solution.
In Vitro PTP1B Inhibition Assay

This protocol is adapted from standard colorimetric PTP1B assays using p-nitrophenyl phosphate (pNPP) as a substrate.[3]

Materials:

  • Recombinant human PTP1B enzyme

  • p-nitrophenyl phosphate (pNPP)

  • Assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 2 mM β-mercaptoethanol, 1 mM EDTA, 1 mM DTT)[3]

  • This compound stock solution in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the this compound stock solution in the assay buffer to create a range of inhibitor concentrations. Include a vehicle control (DMSO) without the inhibitor.

  • In a 96-well plate, add 10 µL of each inhibitor dilution (or vehicle control) to the appropriate wells.[3]

  • Add 20 µL of the PTP1B enzyme solution (e.g., 1 µg/mL in assay buffer) to each well and mix gently.[3]

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the enzymatic reaction by adding 40 µL of 4 mM pNPP solution to each well.[3] The final reaction volume will be 70 µL.

  • Immediately measure the absorbance at 405 nm using a microplate reader at 37°C. Take readings every minute for 15-30 minutes.

  • Calculate the rate of pNPP hydrolysis (change in absorbance over time) for each concentration of this compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the analysis of cell cycle arrest in a cancer cell line treated with this compound using propidium iodide (PI) staining.[4]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution in DMSO

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA

  • 70% ethanol, ice-cold

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed the cells in 6-well plates and allow them to adhere for 24 hours. Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for the desired duration (e.g., 24 or 48 hours).

  • Cell Harvesting: Aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium.

  • Fixation: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in ice-cold PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes or store at -20°C.[4]

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in the PI staining solution and incubate in the dark at room temperature for 30 minutes.[4]

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

  • Data Analysis: Use appropriate software to analyze the flow cytometry data and determine the percentage of cells in each phase of the cell cycle for each treatment condition. An increase in the G1 population and a decrease in the S and G2/M populations would indicate a G1/S arrest.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-RK-682, the racemic form of RK-682 (3-hexadecanoyl-5-hydroxymethyl-tetronic acid), is a potent inhibitor of several protein tyrosine phosphatases (PTPs). It has been identified as a valuable tool for studying cellular signaling pathways regulated by tyrosine phosphorylation. Notably, this compound has been shown to induce G1 phase cell cycle arrest, making it a compound of interest in cancer research and cell biology. These application notes provide detailed information on the recommended working concentrations, experimental protocols, and the underlying mechanism of action of this compound.

Mechanism of Action

This compound exerts its biological effects through the inhibition of specific protein tyrosine phosphatases. PTPs are crucial enzymes that counteract the activity of protein tyrosine kinases, thereby playing a pivotal role in regulating a wide array of cellular processes. The primary targets of this compound include:

  • Protein Tyrosine Phosphatase 1B (PTP-1B): A key negative regulator of insulin and leptin signaling pathways.

  • Low Molecular Weight Protein Tyrosine Phosphatase (LMW-PTP): Involved in the regulation of various receptor tyrosine kinases and signaling pathways that control cell growth and migration.

  • Cell Division Cycle 25B (CDC25B): A dual-specificity phosphatase that plays a critical role in regulating cell cycle progression, particularly the G2/M transition.

  • CD45 and VHR: Other protein tyrosine phosphatases that are also inhibited by RK-682.[1]

The inhibition of these phosphatases by this compound leads to an increase in the tyrosine phosphorylation of their respective substrates, thereby modulating downstream signaling cascades and resulting in cellular effects such as cell cycle arrest.

Quantitative Data Summary

The inhibitory activity of this compound and its non-racemic counterpart, RK-682, has been quantified against several PTPs. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

Target PhosphataseInhibitorIC50 (µM)Reference
Protein Tyrosine Phosphatase 1B (PTP-1B)This compound8.6[2]
Low Molecular Weight PTP (LMW-PTP)This compound12.4[2]
Cell Division Cycle 25B (CDC25B)This compound0.7[2]
CD45RK-68254[1]
VHRRK-6822.0[1]

Recommended Working Concentration for Cell-Based Assays

Based on the available literature, a recommended starting concentration for inducing G1 cell cycle arrest in cell culture is in the micromolar range. A study by Hamaguchi et al. (1995) demonstrated that RK-682 arrested the cell cycle progression of Ball-1 cells (a human B-cell leukemia line) at the G1 phase.[1] While the exact concentration for this specific experiment is not detailed in the abstract, based on the provided IC50 values, a starting concentration range of 10-50 µM is recommended for initial cell-based experiments. It is crucial to perform a dose-response experiment to determine the optimal concentration for the specific cell line and experimental conditions.

Experimental Protocols

Protocol 1: In Vitro PTP Inhibition Assay

This protocol provides a general method for assessing the inhibitory effect of this compound on PTP activity in vitro.

Materials:

  • This compound

  • Purified recombinant PTP enzyme (e.g., PTP-1B, LMW-PTP, or CDC25B)

  • PTP substrate (e.g., p-nitrophenyl phosphate (pNPP) or a phosphotyrosine-containing peptide)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of this compound in the assay buffer to create a range of concentrations for testing.

  • In a 96-well plate, add the desired concentration of this compound to the appropriate wells. Include a vehicle control (DMSO) and a no-inhibitor control.

  • Add the purified PTP enzyme to each well and incubate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiate the phosphatase reaction by adding the PTP substrate to each well.

  • Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes). The incubation time should be within the linear range of the reaction.

  • Stop the reaction by adding a stop solution (e.g., 1 M NaOH for pNPP).

  • Measure the absorbance or fluorescence of the product using a microplate reader at the appropriate wavelength.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol details the steps to analyze the effect of this compound on the cell cycle distribution of a chosen cell line, based on the methodology used for RK-682.

Cell Line: Ball-1 (human B-cell leukemia) or other suitable suspension or adherent cell line.

Materials:

  • This compound

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed the cells at a density of 2-5 x 10^5 cells/mL in a suitable culture vessel and allow them to grow overnight.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 10, 25, 50 µM) or a vehicle control (DMSO).

  • Incubation: Incubate the cells for 24-48 hours. The optimal incubation time should be determined empirically.

  • Cell Harvesting:

    • Suspension cells: Transfer the cells to a centrifuge tube.

    • Adherent cells: Wash the cells with PBS, and then detach them using trypsin-EDTA. Neutralize the trypsin with complete medium and transfer to a centrifuge tube.

  • Washing: Centrifuge the cells at 300 x g for 5 minutes, discard the supernatant, and wash the cell pellet once with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Storage: Store the fixed cells at -20°C for at least 2 hours. Cells can be stored for several days at this temperature.

  • Staining: Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.

  • Data Analysis: Analyze the flow cytometry data using appropriate software to determine the percentage of cells in each phase of the cell cycle.

Visualizations

Signaling Pathways Affected by this compound

G cluster_PTP1B PTP1B Inhibition cluster_LMWPTP LMW-PTP Inhibition cluster_CDC25B CDC25B Inhibition & G1 Arrest PTP1B PTP1B pIR p-Insulin Receptor PTP1B->pIR Dephosphorylates pIRS p-IRS PTP1B->pIRS Dephosphorylates pJAK2 p-JAK2 PTP1B->pJAK2 Dephosphorylates pIR->pIRS Insulin_Signaling Insulin Signaling (Glucose Uptake) pIRS->Insulin_Signaling Leptin_Signaling Leptin Signaling (Appetite Regulation) pJAK2->Leptin_Signaling RK682_1 This compound RK682_1->PTP1B Inhibits LMWPTP LMW-PTP pRTK p-Receptor Tyrosine Kinases (e.g., PDGFR, EGFR) LMWPTP->pRTK Dephosphorylates pFAK p-FAK LMWPTP->pFAK Dephosphorylates Cell_Growth Cell Growth & Proliferation pRTK->Cell_Growth Cell_Migration Cell Migration pFAK->Cell_Migration RK682_2 This compound RK682_2->LMWPTP Inhibits CDC25B CDC25B pCDK1 p-CDK1 (Inactive) CDC25B->pCDK1 Dephosphorylates pCDK2 p-CDK2 (Inactive) CDC25B->pCDK2 Dephosphorylates CDK1 CDK1 (Active) G2M G2/M Transition CDK1->G2M CDK2 CDK2 (Active) G1S G1/S Transition CDK2->G1S G1_Arrest G1 Arrest RK682_3 This compound RK682_3->CDC25B Inhibits RK682_3->G1_Arrest Induces

Caption: Signaling pathways inhibited by this compound.

Experimental Workflow for Cell Cycle Analysis

G start Seed Cells treat Treat with this compound (e.g., 10-50 µM, 24-48h) start->treat harvest Harvest Cells treat->harvest wash Wash with PBS harvest->wash fix Fix in 70% Ethanol wash->fix stain Stain with Propidium Iodide (containing RNase A) fix->stain analyze Analyze by Flow Cytometry stain->analyze end Determine Cell Cycle Distribution (G1, S, G2/M) analyze->end

Caption: Workflow for analyzing cell cycle effects of this compound.

References

Application Notes and Protocols for (Rac)-RK-682 in Cancer Cell Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-RK-682 is a racemic mixture of the natural product RK-682, identified as an inhibitor of protein tyrosine phosphatases (PTPs). A primary target of this compound is Protein Tyrosine Phosphatase 1B (PTP1B), a non-receptor tyrosine phosphatase that has emerged as a significant regulator in various signaling pathways implicated in cancer progression. PTP1B is known to dephosphorylate and thereby activate the proto-oncogene Src, which in turn can stimulate pro-survival and pro-proliferative pathways, including the Ras/MAPK and PI3K/AKT signaling cascades. Inhibition of PTP1B is therefore a promising strategy for anti-cancer therapeutic development. These application notes provide an overview of the inhibitory action of this compound, its effects on cancer-related signaling pathways, and detailed protocols for its use in in vitro cancer cell-based assays.

Data Presentation

The inhibitory activity of this compound against various phosphatases has been characterized, with the half-maximal inhibitory concentration (IC50) values summarized below.

Target PhosphataseIC50 Value (μM)
Protein Tyrosine Phosphatase 1B (PTP1B)8.6
Low Molecular Weight Protein Tyrosine Phosphatase (LMW-PTP)12.4
Cell Division Cycle 25B (CDC-25B)0.7

Signaling Pathways

This compound, through its inhibition of PTP1B, is anticipated to modulate key signaling pathways that are frequently dysregulated in cancer.

PTP1B-Mediated Src/Ras/ERK and PI3K/AKT Signaling

PTP1B is a positive regulator of Src tyrosine kinase activity. By dephosphorylating an inhibitory tyrosine residue on Src, PTP1B promotes Src activation. Activated Src can then phosphorylate a multitude of downstream substrates, leading to the activation of two major pro-oncogenic pathways: the Ras/Raf/MEK/ERK (MAPK) pathway, which is crucial for cell proliferation, and the PI3K/AKT pathway, a central regulator of cell survival and metabolism. Inhibition of PTP1B by this compound is expected to decrease Src activity, leading to the downregulation of these pathways.

cluster_inhibition cluster_pathway Rac_RK_682 This compound PTP1B PTP1B Rac_RK_682->PTP1B Inhibits Src Src PTP1B->Src Activates Ras_ERK Ras/ERK Pathway Src->Ras_ERK PI3K_AKT PI3K/AKT Pathway Src->PI3K_AKT Proliferation Cell Proliferation Ras_ERK->Proliferation Survival Cell Survival PI3K_AKT->Survival

Figure 1. Inhibition of PTP1B by this compound and its downstream effects.

PTP1B Inhibition and Rac1 Activation

Interestingly, studies have revealed a potential paradoxical effect of PTP1B inhibition on the small GTPase Rac1. Inhibition of PTP1B can lead to the activation of Rac1 through a signaling cascade involving a receptor tyrosine kinase (RTK), Insulin Receptor Substrate 1 (IRS-1), PI3K, and Akt. While Rac1 is often associated with pro-tumorigenic processes like migration and invasion, its role can be context-dependent. This pathway highlights the complexity of targeting PTP1B and suggests that the ultimate cellular outcome may depend on the specific cancer type and its signaling network.

cluster_inhibition cluster_pathway Rac_RK_682 This compound PTP1B PTP1B Rac_RK_682->PTP1B Inhibits RTK RTK PTP1B->RTK Inhibits IRS1 IRS-1 RTK->IRS1 Phosphorylates PI3K PI3K IRS1->PI3K Akt Akt PI3K->Akt Rac1 Rac1 Akt->Rac1 Cell_Motility Cell Motility Rac1->Cell_Motility

Figure 2. Pathway of Rac1 activation upon PTP1B inhibition by this compound.

Experimental Protocols

The following are detailed protocols for assessing the effects of this compound on cancer cells. It is recommended to first perform a dose-response experiment to determine the optimal concentration range for your specific cell line.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the effect of this compound on the viability and proliferation of cancer cells.

cluster_workflow MTT Assay Workflow start Seed cells in 96-well plate incubate1 Incubate (24h) start->incubate1 treat Treat with this compound (various concentrations) incubate1->treat incubate2 Incubate (24-72h) treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read Read absorbance (570 nm) solubilize->read

Figure 3. Workflow for the MTT cell viability assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the DMSO stock. Ensure the final DMSO concentration is ≤ 0.1% to avoid solvent toxicity. Include a vehicle control (DMSO only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Incubate for at least 2 hours at room temperature in the dark, with gentle shaking.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Plot cell viability against the log of this compound concentration to determine the IC50 value.

Protocol 2: Western Blot Analysis of Signaling Pathway Modulation

This protocol is for assessing the phosphorylation status of key proteins in the Src/Ras/ERK and PI3K/AKT pathways following treatment with this compound.

cluster_workflow Western Blot Workflow start Seed cells in 6-well plate incubate Incubate until 70-80% confluent start->incubate treat Treat with this compound incubate->treat lyse Lyse cells and collect protein treat->lyse quantify Quantify protein concentration lyse->quantify sds_page SDS-PAGE quantify->sds_page transfer Transfer to PVDF membrane sds_page->transfer block Block membrane transfer->block probe Probe with primary and secondary antibodies block->probe detect Detect chemiluminescence probe->detect

Figure 4. Workflow for Western blot analysis.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-Src, anti-Src, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with this compound at the desired concentration (e.g., at or near the IC50 determined from the MTT assay) for a specified time (e.g., 24 hours). Include a vehicle control.

  • Protein Extraction and Quantification:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash again and apply the chemiluminescent substrate.

    • Capture the signal using an imaging system.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the phosphorylated protein levels to the total protein levels. Normalize all to a loading control like β-actin.

Protocol 3: Cell Invasion Assay using Transwell Chambers

This protocol assesses the effect of this compound on the invasive potential of cancer cells.

cluster_workflow Transwell Invasion Assay Workflow start Coat Transwell insert with Matrigel rehydrate Rehydrate Matrigel start->rehydrate serum_starve Serum-starve cells rehydrate->serum_starve seed Seed cells in upper chamber (serum-free media + this compound) serum_starve->seed chemoattractant Add chemoattractant to lower chamber seed->chemoattractant incubate Incubate (24-48h) chemoattractant->incubate remove_noninvaded Remove non-invaded cells incubate->remove_noninvaded fix_stain Fix and stain invaded cells remove_noninvaded->fix_stain image_quantify Image and quantify fix_stain->image_quantify

Figure 5. Workflow for the Transwell invasion assay.

Materials:

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Matrigel (or other basement membrane extract)

  • Serum-free cell culture medium

  • Complete cell culture medium (as chemoattractant)

  • This compound

  • Cotton swabs

  • Methanol (for fixation)

  • Crystal violet stain

  • Microscope

Procedure:

  • Preparation of Inserts:

    • Thaw Matrigel on ice and dilute with cold, serum-free medium.

    • Coat the top of the Transwell inserts with a thin layer of diluted Matrigel and allow it to solidify at 37°C.

  • Cell Preparation and Seeding:

    • Serum-starve the cancer cells overnight.

    • Trypsinize and resuspend the cells in serum-free medium containing this compound at various concentrations (include a vehicle control).

    • Add 500 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower wells of the 24-well plate.

    • Seed 1 x 10^5 cells in 200 µL of the this compound-containing serum-free medium into the upper chamber of the inserts.

  • Invasion and Staining:

    • Incubate for 24-48 hours at 37°C.

    • After incubation, carefully remove the non-invaded cells from the top of the insert with a cotton swab.

    • Fix the invaded cells on the bottom of the membrane with methanol for 10 minutes.

    • Stain the cells with 0.5% crystal violet for 20 minutes.

  • Quantification:

    • Wash the inserts with water and allow them to air dry.

    • Image several random fields of the stained cells on the underside of the membrane using a microscope.

    • Count the number of invaded cells per field.

  • Data Analysis:

    • Calculate the average number of invaded cells for each treatment condition.

    • Express the results as a percentage of invasion relative to the vehicle control.

Conclusion

This compound is a valuable tool for investigating the role of PTP1B in cancer biology. Its ability to inhibit PTP1B provides a mechanism to probe the downstream effects on critical signaling pathways like Src/Ras/ERK and PI3K/AKT. The provided protocols offer a framework for researchers to explore the anti-proliferative, anti-invasive, and signaling-modulatory effects of this compound in various cancer cell models. Further investigation into the context-dependent activation of Rac1 upon PTP1B inhibition will be crucial for a comprehensive understanding of the therapeutic potential of this compound.

Application Notes and Protocols for Cell-based Assays Using (Rac)-RK-682

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(Rac)-RK-682 is a potent, cell-permeable inhibitor of protein tyrosine phosphatases (PTPs), making it a valuable tool for studying the role of PTPs in various cellular processes. This document provides detailed application notes and protocols for utilizing this compound in key cell-based assays.

This compound, a racemic mixture of the natural product RK-682 (3-hexadecanoyl-5-hydroxymethyl-tetronic acid), is a competitive inhibitor of several PTPs. Its ability to enter cells allows for the investigation of PTP function in intact cellular systems.

Mechanism of Action

This compound primarily functions by inhibiting protein tyrosine phosphatases, which are crucial enzymes that counteract the activity of protein tyrosine kinases. By inhibiting PTPs, this compound treatment leads to an increase in the phosphotyrosine levels of cellular proteins, thereby modulating various signaling pathways. A key cellular outcome of RK-682 treatment is the arrest of the cell cycle at the G1/S transition phase.[1]

Data Presentation

Inhibitory Activity of this compound
Target PTPIC50 (μM)
Protein Tyrosine Phosphatase 1B (PTP-1B)8.6[2]
Low Molecular Weight PTP (LMW-PTP)12.4[2]
Cell Division Cycle 25B (CDC-25B)0.7[2]
VHR (Dual Specificity Phosphatase 3)2.0[1]
CD4554[1]

Mandatory Visualizations

cluster_0 Signaling Cascade cluster_1 PTP Regulation Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds Phosphorylated_RTK Phosphorylated RTK (Active) Receptor_Tyrosine_Kinase->Phosphorylated_RTK Autophosphorylation Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) Phosphorylated_RTK->Downstream_Signaling Activates Cellular_Response Cellular Response (Proliferation, Survival) Downstream_Signaling->Cellular_Response Leads to PTP Protein Tyrosine Phosphatase (PTP) PTP->Receptor_Tyrosine_Kinase Dephosphorylates Rac_RK_682 This compound Rac_RK_682->PTP Inhibits

Figure 1: Signaling pathway showing the inhibitory action of this compound on PTPs.

Experimental Protocols

Application Note 1: Assessment of Cell Viability and Proliferation

This protocol describes the use of the MTT assay to determine the effect of this compound on cell viability and proliferation. The MTT assay measures the metabolic activity of cells, which is an indicator of their viability.

Workflow:

Figure 2: Workflow for the MTT cell viability assay.

Protocol: MTT Assay

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO (for stock solution)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate overnight to allow for cell attachment.

  • Treatment with this compound:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in complete medium. It is recommended to test a range of concentrations (e.g., 1 µM to 100 µM).

    • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization buffer to each well.

    • Incubate overnight at 37°C to ensure complete solubilization of the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Application Note 2: Cell Cycle Analysis

This protocol details the use of flow cytometry with propidium iodide (PI) staining to analyze the effect of this compound on the cell cycle distribution. RK-682 has been shown to arrest cells at the G1/S transition.[1]

Workflow:

Figure 3: Workflow for cell cycle analysis by flow cytometry.

Protocol: Cell Cycle Analysis by Flow Cytometry

Materials:

  • Cells of interest (e.g., Ball-1 human B cell leukemia)[1]

  • Complete cell culture medium

  • This compound

  • DMSO

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in culture dishes and allow them to attach (if adherent).

    • Treat cells with an effective concentration of this compound (e.g., 10-50 µM) or a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).

  • Cell Harvesting and Fixation:

    • Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

    • Wash the cells with PBS.

    • Resuspend the cell pellet in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cells in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

    • Analyze the DNA content histograms to determine the percentage of cells in G1, S, and G2/M phases.

Application Note 3: Analysis of Protein Tyrosine Phosphorylation

This protocol describes the use of Western blotting to detect changes in the overall phosphotyrosine levels in cells treated with this compound. RK-682 treatment is expected to increase the phosphotyrosine signal.[1]

Workflow:

Figure 4: Workflow for Western blot analysis of phosphotyrosine levels.

Protocol: Western Blot for Phosphotyrosine

Materials:

  • Cells of interest

  • This compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibody: anti-phosphotyrosine antibody

  • Secondary antibody: HRP-conjugated anti-mouse or anti-rabbit IgG

  • Enhanced chemiluminescence (ECL) detection reagents

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with this compound as described in the previous protocols.

    • Wash cells with ice-cold PBS and lyse them with lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-phosphotyrosine antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Incubate the membrane with ECL detection reagents.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the changes in the intensity of phosphotyrosine bands between treated and untreated samples. A loading control (e.g., β-actin or GAPDH) should also be probed on the same membrane to ensure equal protein loading.

References

Application Notes and Protocols for (Rac)-RK-682 Induced G1 Phase Cell Cycle Arrest

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-RK-682 is a potent inhibitor of protein tyrosine phosphatases (PTPases), notably targeting the cell division cycle 25 (Cdc25) family of phosphatases.[1] Cdc25A, a key member of this family, is a critical regulator of the G1/S phase transition in the mammalian cell cycle.[2][3][4] It governs the activation of cyclin-dependent kinases (CDKs), specifically CDK2, CDK4, and CDK6, by removing inhibitory phosphate groups.[3] Dysregulation and overexpression of Cdc25A are frequently observed in various cancers, making it a compelling target for anti-cancer drug development. This compound has been shown to arrest the mammalian cell cycle at the G1 phase, highlighting its potential as a tool for cancer research and therapeutic development.[1]

These application notes provide a comprehensive guide for utilizing this compound to induce G1 phase cell cycle arrest in research settings. This document outlines the mechanism of action, provides quantitative data from existing literature, and offers detailed protocols for experimental validation.

Mechanism of Action

This compound exerts its cell cycle arrest effects primarily through the inhibition of Cdc25A phosphatase activity. The progression from the G1 to the S phase of the cell cycle is tightly regulated by the sequential activation of cyclin-CDK complexes. Specifically, the cyclin D-CDK4/6 and cyclin E-CDK2 complexes are pivotal for this transition. Their activation requires the removal of inhibitory phosphorylations, a process catalyzed by Cdc25A.

By inhibiting Cdc25A, this compound maintains CDK4/6 and CDK2 in a hyperphosphorylated, inactive state. This prevents the subsequent phosphorylation of the retinoblastoma protein (Rb). In its active, hypophosphorylated state, Rb binds to the E2F family of transcription factors, sequestering them and preventing the transcription of genes essential for S-phase entry. Consequently, the cell cycle is halted at the G1 checkpoint. Studies involving the silencing of Cdc25A have demonstrated a resultant decrease in the protein levels of Cyclin D1, CDK4, and CDK6, further contributing to the G1 arrest.

Quantitative Data

The following tables summarize the available quantitative data for this compound and the effects of Cdc25A inhibition. It is important to note that specific dose-response and time-course data for G1 arrest induced by this compound in various cell lines are not extensively available in the public domain. The provided data serves as a starting point for experimental design.

Table 1: In Vitro Inhibitory Activity of this compound

Target EnzymeIC50 (µM)Source
CD4554[1]
VHR2.0[1]

Table 2: Observed Cell Cycle Effect of RK-682

Cell LineEffectSource
Ball-1 (Human B cell leukemia)G1/S transition arrest[1]

Experimental Protocols

The following are detailed protocols for key experiments to characterize the G1 phase cell cycle arrest induced by this compound in a cell line of interest.

Protocol 1: Determination of Optimal Concentration and Time for G1 Arrest by Flow Cytometry

This protocol outlines the procedure to determine the effective concentration and optimal treatment duration of this compound for inducing G1 phase cell cycle arrest using propidium iodide (PI) staining and flow cytometry.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in a suitable solvent, e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that ensures they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight (for adherent cells).

  • Dose-Response Experiment:

    • Prepare a series of dilutions of this compound in complete culture medium (e.g., 0, 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.

    • Replace the medium in the wells with the medium containing the different concentrations of this compound.

    • Incubate the cells for a fixed time point (e.g., 24 hours).

  • Time-Course Experiment:

    • Treat cells with a fixed, effective concentration of this compound (determined from the dose-response experiment).

    • Harvest cells at different time points (e.g., 0, 12, 24, 48 hours).

  • Cell Harvesting:

    • For adherent cells, wash with PBS, and detach using Trypsin-EDTA. Neutralize trypsin with complete medium. For suspension cells, directly collect the cells.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

    • Wash the cell pellet once with ice-cold PBS.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.

    • Incubate at -20°C for at least 2 hours (or overnight) for fixation.

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample.

    • Use appropriate software to analyze the cell cycle distribution based on the DNA content histogram. Quantify the percentage of cells in the G1, S, and G2/M phases.

Protocol 2: Western Blot Analysis of G1 Phase Regulatory Proteins

This protocol describes the analysis of key G1 phase regulatory proteins (Cyclin D1 and CDK4) to confirm the mechanism of this compound-induced cell cycle arrest.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • RIPA lysis buffer (containing protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Cyclin D1, anti-CDK4, anti-β-actin or GAPDH as a loading control)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well or 10 cm plates and treat with the determined optimal concentration of this compound for the optimal duration, alongside a vehicle control.

    • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Scrape the cells and collect the lysate. Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-Cyclin D1, anti-CDK4) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Add the ECL substrate to the membrane and visualize the protein bands using an imaging system.

    • Probe for a loading control (β-actin or GAPDH) to ensure equal protein loading.

  • Densitometry Analysis: Quantify the band intensities using appropriate software to determine the relative changes in protein expression levels.

Visualizations

G1_Arrest_Pathway cluster_extracellular Extracellular Signals cluster_cell Cell Growth_Factors Growth Factors Cdc25A Cdc25A Growth_Factors->Cdc25A Rac_RK_682 This compound Rac_RK_682->Cdc25A G1_Arrest G1 Arrest Rac_RK_682->G1_Arrest p_CDK4_6_CyclinD p-CDK4/6-Cyclin D (Active) Cdc25A->p_CDK4_6_CyclinD Dephosphorylates p_CDK2_CyclinE p-CDK2-Cyclin E (Active) Cdc25A->p_CDK2_CyclinE Dephosphorylates CDK4_6_CyclinD CDK4/6-Cyclin D (Inactive) CDK2_CyclinE CDK2-Cyclin E (Inactive) Rb_E2F Rb-E2F Complex p_CDK4_6_CyclinD->Rb_E2F Phosphorylates p_CDK2_CyclinE->Rb_E2F Phosphorylates pRb p-Rb Rb_E2F->pRb Releases E2F E2F pRb->E2F S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes G1_S_Transition G1/S Transition S_Phase_Genes->G1_S_Transition

Caption: Signaling pathway of this compound induced G1 phase cell cycle arrest.

Experimental_Workflow cluster_workflow Experimental Workflow Start Start Cell_Culture Seed Cells in 6-well plates Start->Cell_Culture Treatment Treat with this compound (Dose-Response & Time-Course) Cell_Culture->Treatment Harvest Harvest Cells Treatment->Harvest Split Harvest->Split Flow_Cytometry Flow Cytometry Analysis (Cell Cycle) Split->Flow_Cytometry Western_Blot Western Blot Analysis (Cyclin D1, CDK4) Split->Western_Blot Data_Analysis Data Analysis and Interpretation Flow_Cytometry->Data_Analysis Western_Blot->Data_Analysis End End Data_Analysis->End

References

(Rac)-RK-682: A Versatile Tool for Interrogating Signal Transduction Pathways

Author: BenchChem Technical Support Team. Date: November 2025

(Rac)-RK-682 , a racemic mixture of the natural product RK-682 isolated from Streptomyces sp., has emerged as a valuable chemical probe for researchers in cell biology, signal transduction, and drug discovery. Its primary mechanism of action is the inhibition of phosphoprotein phosphatases (PTPs), key regulators of cellular signaling cascades. By modulating the activity of these enzymes, this compound allows for the detailed investigation of phosphorylation-dependent signaling events.

This document provides comprehensive application notes and detailed protocols for the use of this compound in signal transduction research, targeted at researchers, scientists, and drug development professionals.

Mechanism of Action and Target Profile

This compound is a competitive inhibitor of several protein tyrosine phosphatases. It has been shown to increase the phosphotyrosine levels in cells, indicating its direct impact on cellular phosphorylation states.[1] While it is a broad-spectrum PTP inhibitor, it exhibits varying potencies against different phosphatases. Caution is advised when using this compound, as some studies suggest it may act as a promiscuous inhibitor, potentially through the formation of aggregates in solution.[2]

Quantitative Inhibitory Activity of this compound
Target PhosphataseIC50 Value (μM)Reference
Cell Division Cycle 25B (CDC-25B)0.7[3]
Vaccinia H1-Related (VHR) Phosphatase2.0[1][4]
Protein Tyrosine Phosphatase 1B (PTP-1B)8.6[3]
Low Molecular Weight PTP (LMW-PTP)12.4[3]
CD4554[1][4]
Phospholipase A2 (PLA2)16[5][6]
HIV-1 Protease84[5][6]
Heparanase17[5][6]

Applications in Signal Transduction Research

The ability of this compound to inhibit PTPs makes it a powerful tool for studying a variety of signaling pathways that are regulated by tyrosine phosphorylation.

  • Cell Cycle Regulation: this compound has been demonstrated to arrest the mammalian cell cycle at the G1/S transition phase, unlike other PTP inhibitors like sodium orthovanadate which arrests the cycle at the G2/M boundary.[1][7] This specific effect makes it a useful tool for synchronizing cell populations and for studying the molecular events governing the G1 to S phase progression.

  • MAPK/ERK Pathway Analysis: PTPs are critical negative regulators of the MAPK/ERK signaling cascade. By inhibiting PTPs such as PTP-1B and VHR, this compound can be used to artificially sustain the phosphorylation and activation of key pathway components like ERK, allowing for the study of downstream signaling events and cellular responses.

  • Use as a Positive Control: In in vitro phosphatase assays, this compound can be used as a positive control to validate the assay setup and to compare the potency of novel PTP inhibitors.[2]

Experimental Protocols

In Vitro Protein Tyrosine Phosphatase (PTP) Inhibition Assay

This protocol describes a general method to assess the inhibitory effect of this compound on a purified PTP enzyme using a synthetic phosphopeptide substrate.

Materials:

  • Purified recombinant PTP enzyme (e.g., PTP1B, VHR)

  • This compound (stock solution in DMSO)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • Phosphopeptide substrate (e.g., p-nitrophenyl phosphate (pNPP) or a fluorescent substrate)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer. Also, prepare a vehicle control (DMSO) and a positive control inhibitor.

  • In a 96-well plate, add 10 µL of each this compound dilution or control to respective wells.

  • Add 80 µL of the purified PTP enzyme solution (at a pre-determined optimal concentration) to each well.

  • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding 10 µL of the phosphopeptide substrate to each well.

  • Immediately measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader in kinetic mode for 15-30 minutes, or as a single endpoint reading after a fixed time.

  • Calculate the rate of substrate hydrolysis for each concentration of this compound.

  • Plot the enzyme activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

G Workflow for In Vitro PTP Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare this compound Serial Dilutions add_inhibitor Add Inhibitor to Plate prep_inhibitor->add_inhibitor prep_enzyme Prepare PTP Enzyme Solution add_enzyme Add Enzyme to Plate prep_enzyme->add_enzyme prep_substrate Prepare Substrate Solution add_substrate Add Substrate to Initiate Reaction prep_substrate->add_substrate add_inhibitor->add_enzyme incubate Incubate (15 min, 37°C) add_enzyme->incubate incubate->add_substrate measure Measure Signal (Plate Reader) add_substrate->measure calculate Calculate Reaction Rates measure->calculate plot Plot Dose-Response Curve calculate->plot determine_ic50 Determine IC50 Value plot->determine_ic50

Workflow for In Vitro PTP Inhibition Assay
Cell Cycle Analysis by Flow Cytometry

This protocol details how to use this compound to induce G1/S cell cycle arrest and analyze the cell cycle distribution using propidium iodide (PI) staining and flow cytometry.

Materials:

  • Mammalian cell line of interest (e.g., HeLa, Jurkat)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and allow them to adhere and grow to about 50-60% confluency.

  • Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for 24-48 hours. Include a vehicle (DMSO) control.

  • Harvest the cells by trypsinization (for adherent cells) or by centrifugation (for suspension cells).

  • Wash the cells once with PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 500 µL of PBS.

  • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

  • Wash the cells once with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the stained cells using a flow cytometer. Acquire data for at least 10,000 events per sample.

  • Analyze the DNA content histograms to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.

G Cell Cycle Analysis Workflow cluster_treatment Cell Treatment cluster_staining Staining cluster_analysis Analysis seed_cells Seed Cells treat_cells Treat with this compound seed_cells->treat_cells harvest_cells Harvest Cells treat_cells->harvest_cells fix_cells Fix with 70% Ethanol harvest_cells->fix_cells stain_cells Stain with PI/RNase A fix_cells->stain_cells flow_cytometry Acquire Data on Flow Cytometer stain_cells->flow_cytometry analyze_histograms Analyze DNA Content Histograms flow_cytometry->analyze_histograms

Cell Cycle Analysis Workflow
Investigating the Effect of this compound on ERK Phosphorylation

This protocol outlines a method to determine if this compound treatment leads to increased phosphorylation of ERK in a cellular context using Western blotting.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Growth factor (e.g., EGF, PDGF) for stimulation (optional)

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells and grow to 70-80% confluency.

  • Serum-starve the cells for 12-24 hours if investigating growth factor-induced signaling.

  • Pre-treat the cells with the desired concentration of this compound or vehicle (DMSO) for 1-2 hours.

  • (Optional) Stimulate the cells with a growth factor for a short period (e.g., 5-15 minutes).

  • Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the anti-phospho-ERK primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an anti-total-ERK antibody as a loading control.

  • Quantify the band intensities to determine the relative change in ERK phosphorylation.

G ERK Phosphorylation Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PTP PTP RTK->PTP RAS RAS RTK->RAS Activates PTP->RTK Dephosphorylates pERK p-ERK PTP->pERK Dephosphorylates RK682 This compound RK682->PTP Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Phosphorylates ERK->pERK pERK->PTP Downstream Downstream Targets (Transcription Factors, etc.) pERK->Downstream Activates Response Cellular Response (Proliferation, Differentiation) Downstream->Response

ERK Phosphorylation Signaling Pathway

References

Application Notes and Protocols for Assessing (Rac)-RK-682 PTPase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for assessing the inhibitory activity of (Rac)-RK-682 against protein tyrosine phosphatases (PTPases). The protocols are intended for researchers, scientists, and drug development professionals.

Introduction

This compound is the racemic form of RK-682, a natural product isolated from microbial metabolites.[1] It is known to be a selective inhibitor of protein tyrosine phosphatases (PTPases), which are crucial enzymes in signal transduction pathways.[1][2] Dysregulation of PTPase activity has been implicated in various diseases, including cancer, diabetes, and autoimmune disorders, making them attractive targets for therapeutic intervention. This compound serves as a valuable tool for studying the role of PTPases in these processes.

It is important to note that studies have suggested that RK-682 may act as a promiscuous inhibitor, partly due to its tendency to form aggregates in solution.[3] Therefore, careful experimental design and data interpretation are crucial when evaluating its inhibitory effects.

Data Presentation

The inhibitory activity of this compound against various PTPases is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

PTPase TargetIC50 (µM)
Protein Tyrosine Phosphatase 1B (PTP1B)8.6[2]
Low Molecular Weight PTP (LMW-PTP)12.4[2]
Cell Division Cycle 25B (CDC25B)0.7[2]
CD4554[1]
Vaccinia H1-Related (VHR/DUSP3)2.0[1]

Experimental Protocols

Two common methods for assessing PTPase inhibition are presented below: a colorimetric assay using p-nitrophenyl phosphate (pNPP) and a more sensitive fluorogenic assay using 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP).

Protocol 1: Colorimetric PTPase Inhibition Assay using pNPP

This protocol describes a method to determine the inhibitory effect of this compound on PTPase activity by measuring the production of p-nitrophenol from the substrate p-nitrophenyl phosphate (pNPP).

Materials:

  • PTPase enzyme (e.g., recombinant human PTP1B)

  • This compound

  • p-Nitrophenyl phosphate (pNPP)

  • Assay Buffer: 25 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM Dithiothreitol (DTT), 2 mM β-mercaptoethanol[4]

  • Stop Solution: 2 N NaOH[5]

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with Assay Buffer to obtain a range of desired concentrations.

  • Enzyme Preparation: Dilute the PTPase enzyme to the desired concentration in ice-cold Assay Buffer. The optimal enzyme concentration should be determined empirically but is typically in the low nanomolar range.

  • Assay Reaction: a. To each well of a 96-well plate, add 10 µL of the this compound dilution.[4] For the control (uninhibited) and blank wells, add 10 µL of Assay Buffer with the corresponding DMSO concentration. b. Add 20 µL of the diluted PTPase enzyme to each well, except for the blank wells.[4] c. Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.[4] d. Initiate the reaction by adding 40 µL of 4 mM pNPP solution to each well.[4] e. Incubate the plate at 37°C for an appropriate time (e.g., 10-30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Stopping the Reaction: Add 50 µL of Stop Solution (2 N NaOH) to each well to terminate the reaction.[5]

  • Data Acquisition: Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: a. Subtract the absorbance of the blank from all other readings. b. Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Absorbance of test well / Absorbance of control well)] x 100 c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Protocol 2: Fluorogenic PTPase Inhibition Assay using DiFMUP

This protocol offers a more sensitive alternative to the pNPP assay, utilizing the fluorogenic substrate DiFMUP. The dephosphorylation of DiFMUP yields a highly fluorescent product.

Materials:

  • PTPase enzyme

  • This compound

  • 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP)

  • Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 0.01% Brij-35

  • 96-well or 384-well black microplate

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO and perform serial dilutions in Assay Buffer.

  • Enzyme Preparation: Dilute the PTPase enzyme in ice-cold Assay Buffer. The final enzyme concentration for DiFMUP assays is typically very low (≤0.5 nM).[6]

  • Assay Reaction: a. Add the desired volume of the this compound dilutions to the wells of a black microplate. b. Add the diluted PTPase enzyme to each well. c. Pre-incubate at room temperature for 20 minutes.

  • Reaction Initiation and Data Acquisition: a. Prepare the DiFMUP substrate solution in Assay Buffer. The final concentration should be at or near the Km value for the specific PTPase. b. Set up the microplate reader for a kinetic read over a desired period (e.g., 10-30 minutes) at room temperature. c. Add the DiFMUP substrate solution to each well to initiate the reaction. d. Immediately start the fluorescence measurement.

  • Data Analysis: a. Determine the initial reaction velocity (rate of fluorescence increase) for each well from the linear portion of the kinetic curve. b. Calculate the percentage of inhibition for each this compound concentration: % Inhibition = [1 - (Velocity of test well / Velocity of control well)] x 100 c. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and perform a non-linear regression to calculate the IC50 value.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare this compound Serial Dilutions D Dispense Inhibitor and Enzyme into Microplate A->D B Prepare PTPase Enzyme Solution B->D C Prepare Substrate Solution (pNPP or DiFMUP) F Initiate Reaction with Substrate C->F E Pre-incubate D->E E->F G Incubate F->G H Measure Absorbance or Fluorescence G->H I Calculate % Inhibition H->I J Determine IC50 Value I->J

Caption: General workflow for assessing PTPase inhibition by this compound.

PTP1B Signaling Pathway

Caption: Inhibition of PTP1B by this compound enhances insulin signaling.

CD45 Signaling Pathway

G cluster_membrane T-Cell Membrane cluster_cytoplasm Cytoplasm TCR T-Cell Receptor (TCR) Lck_active Lck (active) TCR->Lck_active recruits CD45 CD45 Lck_inactive Lck (inactive) CD45->Lck_inactive dephosphorylates (activates) Lck_inactive->Lck_active ZAP70 ZAP-70 Lck_active->ZAP70 phosphorylates Downstream Downstream Signaling (e.g., ERK activation) ZAP70->Downstream activates RK682 This compound RK682->CD45 inhibits Antigen Antigen Antigen->TCR

Caption: this compound can modulate T-cell activation by inhibiting CD45.

CDC25B in Cell Cycle Progression

G cluster_cycle Cell Cycle Control G2 G2 Phase Cdk1_inactive Cdk1/Cyclin B (inactive) G2->Cdk1_inactive leads to accumulation of M M Phase (Mitosis) Cdk1_active Cdk1/Cyclin B (active) Cdk1_inactive->Cdk1_active Cdk1_active->M promotes entry into CDC25B CDC25B CDC25B->Cdk1_inactive dephosphorylates (activates) RK682 This compound RK682->CDC25B inhibits

Caption: this compound can induce G2/M cell cycle arrest by inhibiting CDC25B.

References

Troubleshooting & Optimization

Off-target effects of (Rac)-RK-682 in experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and troubleshooting guidance for experiments involving the protein tyrosine phosphatase (PTP) inhibitor, (Rac)-RK-682. The following sections address common issues, provide detailed protocols, and offer insights into the off-target effects of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a natural product originally identified as an inhibitor of protein tyrosine phosphatases (PTPs). It has been shown to inhibit several PTPs, including CD45, Vaccinia H1-Related (VHR/DUSP3), Protein Tyrosine Phosphatase 1B (PTP-1B), low molecular weight protein tyrosine phosphatases (LMW-PTP), and cell division cycle 25B (CDC-25B).[1][2] Its inhibitory activity is linked to its ability to arrest the mammalian cell cycle at the G1/S transition phase.[1][3]

Q2: What are the known off-target or non-specific effects of this compound?

A2: A primary concern with this compound is its propensity to form large aggregates in aqueous solutions.[3] This aggregation is a key contributor to its mechanism of enzyme inhibition, which is considered "promiscuous." The aggregates can sequester enzymes, leading to non-specific inhibition.[3] This means the observed inhibition may not be solely due to specific binding to the active site of the target PTP.

Q3: How can I minimize the aggregation of this compound in my experiments?

A3: To minimize aggregation, it is recommended to include a non-ionic detergent, such as Triton X-100 (typically at a final concentration of 0.01% v/v), in your in vitro assay buffers.[4][5][6] This can help disrupt the formation of colloidal aggregates. Additionally, careful preparation of stock solutions and avoiding high concentrations of the compound in aqueous buffers can reduce aggregation.

Q4: How should I prepare and store this compound stock solutions?

A4: It is advisable to prepare a high-concentration stock solution in an organic solvent like DMSO.[7] For experiments, this stock can then be diluted into the appropriate aqueous buffer immediately before use. To prevent precipitation upon dilution, ensure thorough mixing and consider vortexing. Store the DMSO stock solution at -20°C or -80°C for long-term stability.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent IC50 values or high variability between experiments. Aggregation of this compound in the assay buffer.Include a non-ionic detergent like Triton X-100 (0.01% v/v) in your assay buffer to disrupt aggregates.[4][5] Prepare fresh dilutions from a DMSO stock for each experiment.
Presence of divalent cations.Be aware that divalent cations like Mg2+, often present in enzyme buffers, can reduce the inhibitory activity of this compound.[3] Consider optimizing the buffer composition.
Observed inhibition of a protein that is not a known target of this compound. Promiscuous inhibition due to compound aggregation.Perform a counter-screen using a well-characterized enzyme known to be sensitive to aggregate-based inhibitors, such as β-lactamase, in the presence and absence of detergent.[5] A loss of inhibition in the presence of detergent suggests a promiscuous mechanism.
Precipitation of the compound upon dilution into aqueous buffer. Poor solubility of this compound in aqueous solutions.Prepare a high-concentration stock solution in 100% DMSO.[7] When diluting into your final assay buffer, add the stock solution to the buffer while vortexing to ensure rapid and uniform dispersion. Avoid using final DMSO concentrations above 0.5% to prevent solvent effects on your assay.
This compound shows lower than expected potency in a cell-based assay. Poor cell permeability or rapid metabolism.While specific data on RK-682's cell permeability is limited, if poor uptake is suspected, consider using permeabilizing agents (with appropriate controls) or increasing the incubation time.
Low expression of the target PTP in the cell line.Confirm the expression level of your target PTP in the cell line being used via Western blot or qPCR.

Quantitative Data Summary

The following table summarizes the reported IC50 values of this compound against various protein tyrosine phosphatases.

Target PTPIC50 (µM)Reference
CD4554[1]
VHR (DUSP3)2.0[1]
PTP-1B8.6[2]
LMW-PTP12.4[2]
CDC-25B0.7[2]

Experimental Protocols

In Vitro Protein Tyrosine Phosphatase (PTP) Inhibition Assay

This protocol is a general guideline for assessing the inhibitory effect of this compound on a purified PTP enzyme.

Materials:

  • Purified PTP enzyme

  • PTP assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • Assay buffer with 0.02% Triton X-100 (for aggregation control)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • PTP substrate (e.g., p-nitrophenyl phosphate (pNPP) or a fluorescent substrate)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer, both with and without Triton X-100.

  • Add a fixed amount of the purified PTP enzyme to each well of the 96-well plate.

  • Add the different concentrations of this compound to the wells containing the enzyme and pre-incubate for 15-30 minutes at room temperature.

  • Initiate the enzymatic reaction by adding the PTP substrate to each well.

  • Monitor the dephosphorylation of the substrate over time using a microplate reader at the appropriate wavelength (e.g., 405 nm for pNPP).

  • Calculate the initial reaction velocities and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the effect of this compound on the cell cycle distribution of a mammalian cell line.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed the cells in culture plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for the desired duration (e.g., 24-48 hours).

  • Harvest the cells by trypsinization and wash them with ice-cold PBS.

  • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in the PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

  • Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

CD45_Signaling_Pathway TCR TCR Lck_inactive Lck (inactive) pY505 TCR->Lck_inactive Antigen Presentation CD45 CD45 Lck_active Lck (active) CD45->Lck_active Dephosphorylates inhibitory pY505 Lck_inactive->CD45 ZAP70 ZAP70 Lck_active->ZAP70 Phosphorylates Downstream Downstream Signaling (e.g., ERK, JNK activation) ZAP70->Downstream RK682 This compound RK682->CD45 Inhibits

Caption: CD45 Signaling Pathway Inhibition by this compound.

VHR_Signaling_Pathway GrowthFactors Growth Factors / Stress MAPKKK MAPKKK GrowthFactors->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, JNK) MAPKK->MAPK Phosphorylates CellularResponse Cellular Response (Proliferation, Differentiation) MAPK->CellularResponse VHR VHR (DUSP3) VHR->MAPK Dephosphorylates (Inactivates) RK682 This compound RK682->VHR Inhibits

Caption: VHR (DUSP3) Signaling Pathway Inhibition by this compound.

Experimental_Workflow Start Start: Hypothesis StockPrep Prepare this compound Stock (e.g., 10 mM in DMSO) Start->StockPrep InVitro In Vitro Assay (PTP Inhibition) StockPrep->InVitro CellBased Cell-Based Assay (e.g., Cell Cycle) StockPrep->CellBased AggregationControl Aggregation Control (Assay with 0.01% Triton X-100) InVitro->AggregationControl Is inhibition promiscuous? DataAnalysis Data Analysis (IC50, Cell Cycle Distribution) InVitro->DataAnalysis CellBased->DataAnalysis AggregationControl->DataAnalysis Conclusion Conclusion DataAnalysis->Conclusion

Caption: Experimental Workflow for Evaluating this compound.

References

Technical Support Center: Optimizing (Rac)-RK-682 Incubation Time for Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of (Rac)-RK-682, a protein tyrosine phosphatase (PTP) inhibitor. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

A1: this compound is a racemic mixture of the natural product RK-682. It functions as a competitive inhibitor of several protein tyrosine phosphatases (PTPs). Its primary targets include Protein Tyrosine Phosphatase 1B (PTP1B), Low Molecular Weight PTP (LMW-PTP), Cell Division Cycle 25B (CDC25B), and Vaccinia H1-Related (VHR/DUSP3) phosphatase. By inhibiting these enzymes, this compound can modulate various cellular processes, most notably leading to a cell cycle arrest at the G1/S transition phase.[1][2]

Q2: How does this compound-induced inhibition of its targets affect cellular signaling?

A2: Inhibition of the primary targets of this compound leads to distinct downstream signaling consequences:

  • PTP1B Inhibition: PTP1B is a negative regulator of the insulin signaling pathway. Its inhibition can lead to increased phosphorylation of the insulin receptor and its substrates, impacting glucose metabolism.

  • CDC25B Inhibition: CDC25B is a crucial activator of cyclin-dependent kinases (CDKs) that drive the G2/M phase transition. However, inhibition of CDC25 phosphatases can also lead to a G1/S arrest.[3][4]

  • VHR/DUSP3 Inhibition: VHR is a dual-specificity phosphatase that dephosphorylates and inactivates key components of the MAPK signaling pathway, such as ERK and JNK. Inhibition of VHR can lead to sustained activation of these pathways, which, depending on the cellular context, can result in cell cycle arrest at both G1/S and G2/M transitions.[1][5]

Q3: What is a typical starting concentration and incubation time for this compound in cell culture experiments?

A3: A typical starting point for this compound concentration is in the range of its IC50 values for its various targets, which generally fall between 0.7 µM and 54 µM.[6] For initial experiments, a concentration range of 1-20 µM is often a reasonable starting point. The optimal incubation time is highly dependent on the cell line and the specific endpoint being measured. For observing effects on protein phosphorylation, shorter incubation times (e.g., 30 minutes to 6 hours) may be sufficient. To observe effects on cell viability or cell cycle progression, longer incubation times (e.g., 24 to 72 hours) are typically necessary. It is crucial to perform a time-course and dose-response experiment for each new cell line and experimental setup.

Q4: How should I prepare and store this compound?

A4: this compound is typically supplied as a powder. For use in cell culture, it should be dissolved in a sterile, high-quality solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10-20 mM). This stock solution should be aliquoted into small, single-use volumes to minimize freeze-thaw cycles and stored at -20°C or -80°C, protected from light. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced toxicity.

Troubleshooting Guides

This section addresses common issues that may arise during the optimization of this compound incubation time.

Problem Possible Cause Suggested Solution
No observable effect on cell viability or proliferation. Incubation time is too short. The effect of enzyme inhibitors on cell viability is often not immediate. Extend the incubation time, performing a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal duration for your cell line.
Inhibitor concentration is too low. Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 0.1 µM to 100 µM) to determine the effective concentration for your specific cell line.
Cell line is resistant to the inhibitor. Some cell lines may have intrinsic resistance mechanisms or express low levels of the target phosphatases. Consider using a different cell line or a positive control compound known to induce the desired effect in your chosen cell line.
High levels of cell death, even at short incubation times. Inhibitor concentration is too high. The concentration of this compound may be causing acute toxicity. Reduce the concentration and perform a careful dose-response experiment to find a balance between target inhibition and cell viability.
Solvent (DMSO) toxicity. Ensure the final concentration of DMSO in your culture medium is non-toxic (typically <0.5%). Always include a vehicle control (cells treated with the same concentration of DMSO without the inhibitor) in your experiments.
Inconsistent results between experiments. Variability in cell seeding density. Inconsistent cell numbers at the start of the experiment can lead to variable results. Ensure you are seeding a consistent number of cells for each experiment and allow them to adhere and enter a logarithmic growth phase before adding the inhibitor.
Inhibitor degradation. Repeated freeze-thaw cycles of the stock solution can lead to degradation of the compound. Use single-use aliquots of the stock solution. Prepare fresh working solutions for each experiment.
No change in the phosphorylation status of target proteins (Western Blot). Incubation time is too long or too short. The phosphorylation state of proteins can be transient. Perform a time-course experiment with shorter time points (e.g., 15 min, 30 min, 1h, 2h, 4h, 6h) to capture the peak of phosphorylation changes.
Inefficient cell lysis or sample preparation. Ensure that your lysis buffer contains both protease and phosphatase inhibitors to preserve the phosphorylation status of your proteins of interest during sample preparation. Keep samples on ice throughout the process.
Antibody quality. Verify the specificity and optimal dilution of your primary antibodies for the phosphorylated and total proteins. Include appropriate positive and negative controls in your Western blot.

Data Presentation

This compound Target IC50 Values
Target PhosphataseIC50 (µM)
CDC25B0.7
VHR (DUSP3)2.0
PTP1B8.6
LMW-PTP12.4
CD4554

Note: These values are primarily from in vitro enzyme assays and may not directly correlate with the effective concentrations in a cellular context. They should be used as a starting point for dose-response experiments.

Experimental Protocols

Cell Viability Assay (MTT/XTT Assay)

This protocol is designed to determine the effect of a range of this compound concentrations and incubation times on cell viability.

  • Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (typically 5,000-10,000 cells/well). Allow cells to adhere overnight.

  • Inhibitor Preparation: Prepare a series of dilutions of this compound in a complete culture medium. Also, prepare a vehicle control with the same final DMSO concentration as the highest inhibitor concentration.

  • Treatment: Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plates for various time points (e.g., 24, 48, and 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT/XTT Addition: At the end of each incubation period, add the MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Measurement: If using MTT, add the solubilization solution. Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value for each incubation time.

Western Blot Analysis of Protein Phosphorylation

This protocol is to assess the effect of this compound on the phosphorylation status of downstream targets of PTP1B, CDC25B, or VHR.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound or vehicle control for various short time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST. Incubate the membrane with primary antibodies against the phosphorylated and total forms of the protein of interest overnight at 4°C.

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) reagent and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Cell Cycle Analysis by Flow Cytometry

This protocol is to determine the effect of this compound on cell cycle distribution.

  • Cell Seeding and Treatment: Seed cells in 6-well plates. After allowing them to adhere, treat them with different concentrations of this compound or a vehicle control for a longer incubation period (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix the cells for at least 2 hours at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.

  • Incubation: Incubate the cells in the staining solution for at least 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Signaling Pathways

PTP1B_Signaling_Pathway Insulin Insulin IR Insulin Receptor Insulin->IR P_IR p-Insulin Receptor IR->P_IR Autophosphorylation IRS IRS P_IR->IRS Phosphorylates P_IRS p-IRS IRS->P_IRS PI3K PI3K P_IRS->PI3K Activates AKT AKT PI3K->AKT Activates GLUT4 GLUT4 Translocation AKT->GLUT4 Promotes PTP1B PTP1B PTP1B->P_IR Dephosphorylates RK682 This compound RK682->PTP1B Inhibits

Caption: PTP1B Signaling Pathway and its Inhibition by this compound.

CDC25B_Cell_Cycle_Pathway G1_Phase G1 Phase S_Phase S Phase G1_Phase->S_Phase G1_S_Transition G1/S Transition G2_Phase G2 Phase S_Phase->G2_Phase M_Phase M Phase G2_Phase->M_Phase G2_M_Transition G2/M Transition CDK46_CycD CDK4/6-Cyclin D CDK46_CycD->G1_Phase CDK2_CycE CDK2-Cyclin E CDK2_CycE->G1_S_Transition CDK1_CycB CDK1-Cyclin B CDK1_CycB->G2_M_Transition p_CDK1_CycB p-CDK1-Cyclin B (Inactive) CDC25B CDC25B CDC25B->CDK1_CycB Activates CDC25B->p_CDK1_CycB Dephosphorylates RK682 This compound RK682->CDC25B Inhibits

Caption: CDC25B in Cell Cycle Regulation and its Inhibition.

VHR_MAPK_Pathway GrowthFactors Growth Factors, Stress Receptor Receptor GrowthFactors->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Phosphorylates JNK JNK MEK->JNK Phosphorylates p_ERK p-ERK (Active) ERK->p_ERK CellCycleArrest Cell Cycle Arrest (G1/S, G2/M) p_ERK->CellCycleArrest p_JNK p-JNK (Active) JNK->p_JNK p_JNK->CellCycleArrest VHR VHR (DUSP3) VHR->p_ERK Dephosphorylates VHR->p_JNK Dephosphorylates RK682 This compound RK682->VHR Inhibits

Caption: VHR/DUSP3 Regulation of MAPK Signaling and its Inhibition.

Experimental Workflow

experimental_workflow start Start: Cell Culture seed_cells Seed Cells in Multi-well Plates start->seed_cells treat_cells Treat with this compound (Dose-Response & Time-Course) seed_cells->treat_cells viability_assay Cell Viability Assay (e.g., MTT, XTT) treat_cells->viability_assay western_blot Western Blot (Phospho-protein analysis) treat_cells->western_blot cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) treat_cells->cell_cycle_analysis data_analysis Data Analysis and Interpretation viability_assay->data_analysis western_blot->data_analysis cell_cycle_analysis->data_analysis end End: Optimized Protocol data_analysis->end

Caption: Workflow for Optimizing this compound Incubation Time.

References

(Rac)-RK-682 stability issues in aqueous solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (Rac)-RK-682. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent inhibitor of protein tyrosine phosphatases (PTPs). It is the racemic mixture of RK-682 (3-hexadecanoyl-5-hydroxymethyl-tetronic acid), a natural product isolated from microbial metabolites. Its primary mechanism of action involves the inhibition of PTPs, such as CD45 and VHR, which are key regulators of signal transduction pathways. This inhibition leads to an increase in protein tyrosine phosphorylation and can arrest the mammalian cell cycle at the G1/S transition phase.[1]

Q2: I'm having trouble dissolving this compound in my aqueous buffer. What is the recommended solvent?

This compound has poor water solubility. It is recommended to first dissolve the compound in an organic solvent such as ethanol, methanol, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) to create a stock solution. This stock solution can then be diluted into your aqueous experimental buffer. Ensure the final concentration of the organic solvent in your assay is low enough to not affect your experimental system.

Q3: My experimental results with this compound are inconsistent. What could be the cause?

Inconsistent results with this compound can stem from several factors related to its stability and behavior in aqueous solutions:

  • Aggregation: this compound and its analogues have a tendency to form large aggregates in aqueous solutions. The extent of aggregation can be influenced by the concentration of the compound and the composition of the buffer. This aggregation may be crucial for its inhibitory activity.[2]

  • Interaction with Divalent Cations: The presence of divalent cations, such as magnesium (Mg²⁺), in your buffer can reduce the inhibitory activity of this compound.[2]

  • Structural Identity: It is important to be aware that the originally reported structure of RK-682 was later identified as a dimeric calcium complex, which can form during silica gel chromatography from its monomeric form.[3] This can lead to variability between different batches or suppliers.

Q4: How should I store this compound stock solutions?

For long-term storage, it is recommended to store this compound as a solid at -20°C. Once dissolved in an organic solvent to create a stock solution, it should be stored at -20°C or -80°C. To avoid repeated freeze-thaw cycles which can lead to degradation, it is advisable to aliquot the stock solution into smaller, single-use vials. Protect solutions from light.

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with this compound in aqueous solutions.

Problem Possible Cause Recommended Solution
Low or no inhibitory activity observed. 1. Poor solubility in the aqueous assay buffer. 2. Degradation of the compound. 3. Presence of interfering divalent cations in the buffer. 4. Incorrect concentration due to aggregation. 1. Prepare a fresh stock solution in an appropriate organic solvent (e.g., DMSO) and ensure the final solvent concentration in the assay is minimal.2. Use a freshly prepared working solution from a properly stored stock. Avoid repeated freeze-thaw cycles.3. If possible, perform the assay in a buffer with low or no divalent cations. If their presence is necessary, be aware of the potential for reduced activity.4. Consider the possibility of aggregation affecting the active concentration. You may need to optimize the concentration range in your specific assay.
High variability between replicate experiments. 1. Inconsistent aggregation of the compound. 2. Precipitation of the compound upon dilution into aqueous buffer. 3. Degradation of the compound over the course of the experiment. 1. Ensure consistent solution preparation methods, including vortexing and sonication if necessary, to achieve a uniform suspension of aggregates.2. Visually inspect for precipitation after diluting the stock solution. If precipitation occurs, try a lower final concentration or a slightly higher concentration of the organic solvent (if permissible for your system).3. Minimize the time the compound spends in aqueous solution before the assay. Prepare working solutions immediately before use.
Unexpected off-target effects. Promiscuous binding to other proteins. This compound has been shown to bind promiscuously to protein surfaces, which, in conjunction with its aggregation, contributes to its inhibitory mechanism.[2] Be aware of this potential for off-target effects and include appropriate controls in your experiments to validate the specificity of your observations.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Stock Solution Preparation (10 mM):

    • Weigh out a precise amount of this compound powder.

    • Dissolve the powder in sterile DMSO to achieve a final concentration of 10 mM.

    • Gently vortex until the compound is fully dissolved.

    • Aliquot the stock solution into single-use, light-protected vials.

    • Store the aliquots at -80°C.

  • Working Solution Preparation:

    • On the day of the experiment, thaw a single aliquot of the 10 mM stock solution at room temperature.

    • Perform serial dilutions of the stock solution in your final cell culture medium or assay buffer to achieve the desired experimental concentrations.

    • Ensure the final DMSO concentration is consistent across all experimental and control groups and is at a non-toxic level (typically ≤ 0.1%).

    • Use the working solutions immediately after preparation.

Protocol 2: In Vitro PTP Inhibition Assay

This protocol provides a general guideline for assessing the inhibitory activity of this compound against a purified PTP enzyme.

  • Reagent Preparation:

    • PTP Assay Buffer: Prepare a suitable buffer, for example, 50 mM Bis-Tris (pH 6.0), 2 mM EDTA, and 5 mM DTT. Be mindful of the potential interference of divalent cations.

    • PTP Enzyme: Dilute the purified PTP enzyme to the desired working concentration in the PTP Assay Buffer.

    • Substrate: Prepare a stock solution of a fluorogenic PTP substrate (e.g., DiFMUP or OMFP) in DMSO and then dilute it to the desired working concentration in the PTP Assay Buffer.

    • This compound Working Solutions: Prepare serial dilutions of this compound in the PTP Assay Buffer from your stock solution.

  • Assay Procedure (96-well plate format):

    • Add 20 µL of the PTP Assay Buffer to each well.

    • Add 5 µL of the this compound working solutions or vehicle control (buffer with the same DMSO concentration) to the respective wells.

    • Add 10 µL of the diluted PTP enzyme to all wells except for the "no enzyme" control wells.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 15 µL of the diluted fluorogenic substrate to all wells.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm for DiFMUP) using a microplate reader. Readings can be taken kinetically over time or as an endpoint measurement after a fixed incubation period (e.g., 30 minutes) at room temperature.

  • Data Analysis:

    • Subtract the background fluorescence from the "no enzyme" control wells.

    • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percent inhibition against the log of the inhibitor concentration to determine the IC₅₀ value.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Signaling pathway showing inhibition of PTP by this compound.

G cluster_workflow Experimental Workflow for this compound start Start prep_stock Prepare 10 mM This compound Stock in DMSO start->prep_stock store_stock Aliquot and Store Stock at -80°C prep_stock->store_stock prep_working Prepare Working Solutions in Assay Buffer store_stock->prep_working setup_assay Set up PTP Inhibition Assay prep_working->setup_assay add_enzyme Add PTP Enzyme setup_assay->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate add_substrate Add Fluorogenic Substrate pre_incubate->add_substrate measure_fluorescence Measure Fluorescence add_substrate->measure_fluorescence analyze_data Analyze Data (Calculate IC50) measure_fluorescence->analyze_data end End analyze_data->end

Caption: General experimental workflow for using this compound.

References

Troubleshooting inconsistent results with (Rac)-RK-682

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing (Rac)-RK-682, a protein tyrosine phosphatase (PTP) inhibitor. Inconsistent results with this compound can arise from its inherent biochemical properties. This guide aims to provide solutions to common issues encountered during experimentation.

Troubleshooting Inconsistent Results

Question: Why am I observing high variability in my IC50 values for this compound?

Answer: Inconsistent IC50 values are a frequently reported issue with this compound and can be attributed to several factors:

  • Promiscuous Inhibition and Aggregation: this compound has been identified as a potential promiscuous inhibitor, meaning it can form aggregates in solution.[1] These aggregates can non-specifically inhibit enzymes, leading to variable and often misleading results. The extent of aggregation can depend on the compound's concentration, the buffer composition, and incubation times.

  • Influence of Divalent Cations: The presence of divalent cations, such as magnesium (Mg²⁺), in your assay buffer can reduce the inhibitory activity of this compound.[1] This is a critical factor to consider as many standard enzyme buffers contain MgCl₂.

  • Assay Conditions: Variations in experimental conditions such as temperature, pH, and substrate concentration can significantly impact enzyme kinetics and, consequently, the apparent IC50 value.

  • Cell Line and Assay Type Differences: The observed IC50 value can vary significantly between different cell lines and types of cytotoxicity or inhibition assays used.[2][3]

Question: My this compound solution appears cloudy or precipitates upon dilution. What should I do?

Answer: This is likely due to the compound's tendency to aggregate and its limited solubility in aqueous solutions.

  • Initial Dissolution: Ensure the compound is fully dissolved in an appropriate organic solvent like DMSO or ethanol before preparing aqueous dilutions.

  • Working Concentration: It is advisable to work with the lowest effective concentration to minimize aggregation.

  • Sonication: Briefly sonicating the stock solution before making dilutions may help to break up small aggregates.

  • Fresh Dilutions: Prepare fresh dilutions from your stock solution for each experiment to avoid issues with compound stability and aggregation over time.

Question: I am not observing the expected cell cycle arrest at the G1/S phase. What could be the reason?

Answer: While this compound has been reported to cause G1/S phase arrest, a different outcome could be due to:[4]

  • Cell-Type Specific Effects: The cellular response to PTP inhibition can be highly cell-type dependent.

  • Off-Target Effects: Due to its promiscuous nature, this compound may have off-target effects that could interfere with the expected cell cycle phenotype.

  • Compensation by Other Phosphatases: Cells may have compensatory mechanisms that mitigate the effect of inhibiting a specific PTP.

Frequently Asked Questions (FAQs)

What is the primary mechanism of action of this compound?

This compound is a competitive inhibitor of protein tyrosine phosphatases (PTPs). It targets several PTPs, including PTP1B, low molecular weight PTP (LMW-PTP), and CDC25B, with varying degrees of potency. By inhibiting these phosphatases, it prevents the dephosphorylation of their target proteins, thereby modulating various cellular signaling pathways.

What are the recommended storage conditions for this compound?

For long-term storage, this compound powder should be stored at -20°C. Stock solutions in DMSO or ethanol can also be stored at -20°C for up to three months. Avoid repeated freeze-thaw cycles.

Are there any alternatives to this compound for PTP inhibition?

Yes, several other PTP inhibitors are available. A common, non-specific PTP inhibitor is sodium orthovanadate. For more specific PTP1B inhibition, other commercially available small molecules can be considered. The choice of inhibitor will depend on the specific research question and the desired level of selectivity.

Quantitative Data

The IC50 values for this compound can vary significantly depending on the target phosphatase and the experimental conditions. The following table summarizes reported IC50 values.

Target PhosphataseReported IC50 (μM)Reference
PTP1B8.6[5]
LMW-PTP12.4[5]
CDC25B0.7[5]
CD4554[4]
VHR2.0[4]

Experimental Protocols

PTP1B Inhibition Assay

This protocol is a general guideline for an in vitro PTP1B inhibition assay and should be optimized for your specific experimental setup.

  • Reagent Preparation:

    • Assay Buffer: 25 mM Tris-HCl (pH 7.5), 2 mM β-mercaptoethanol, 1 mM EDTA, and 1 mM DTT.

    • PTP1B Enzyme: Prepare a working solution of recombinant human PTP1B in assay buffer. The final concentration should be determined empirically for optimal signal-to-noise ratio.

    • Substrate: Prepare a stock solution of p-nitrophenyl phosphate (pNPP) in assay buffer.

    • This compound: Prepare a stock solution in DMSO and make serial dilutions in the assay buffer.

  • Assay Procedure:

    • Add 10 µL of the this compound dilution to the wells of a 96-well plate.

    • Add 20 µL of the PTP1B enzyme solution to each well and incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding 40 µL of the pNPP substrate solution.

    • Monitor the production of p-nitrophenol by measuring the absorbance at 405 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocities from the linear portion of the absorbance curves.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway Diagrams

Caption: PTP1B's role in the insulin signaling pathway and its inhibition by this compound.

CDC25B_Cell_Cycle_Pathway G2 Phase G2 Phase Cdk1/Cyclin B (Inactive) Cdk1/Cyclin B (Inactive) G2 Phase->Cdk1/Cyclin B (Inactive) CDC25B CDC25B Cdk1/Cyclin B (Inactive)->CDC25B Cdk1/Cyclin B (Active) Cdk1/Cyclin B (Active) CDC25B->Cdk1/Cyclin B (Active) Dephosphorylates (Activates) M Phase (Mitosis) M Phase (Mitosis) Cdk1/Cyclin B (Active)->M Phase (Mitosis) Rac-RK-682 Rac-RK-682 Rac-RK-682->CDC25B Inhibits

Caption: CDC25B's role in the G2/M cell cycle transition and its inhibition by this compound.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Solution Inconsistent Results Inconsistent Results Check for Aggregation Check for Aggregation Inconsistent Results->Check for Aggregation Review Assay Buffer Review Assay Buffer Inconsistent Results->Review Assay Buffer Standardize Protocol Standardize Protocol Inconsistent Results->Standardize Protocol Use Fresh Dilutions Use Fresh Dilutions Check for Aggregation->Use Fresh Dilutions Remove Divalent Cations Remove Divalent Cations Review Assay Buffer->Remove Divalent Cations Optimize Conditions Optimize Conditions Standardize Protocol->Optimize Conditions

Caption: A logical workflow for troubleshooting inconsistent results with this compound.

References

Improving the specificity of (Rac)-RK-682 inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: (Rac)-RK-682

This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and improving the experimental specificity of the protein tyrosine phosphatase (PTP) inhibitor, this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a natural product isolated from microbial metabolites, identified as an inhibitor of protein tyrosine phosphatases (PTPs).[1][2] It belongs to the 3-acyl-5-hydroxymethyl-tetronic acid class of molecules. Its primary mechanism involves the inhibition of phosphatase enzymes, which are critical regulators of cellular signaling pathways by removing phosphate groups from proteins. Specifically, RK-682 has been shown to act as a competitive inhibitor for certain phosphatases, such as the dual-specificity phosphatase VHR.[3][4] One kinetic analysis suggested that two molecules of RK-682 may be required to inhibit one molecule of the VHR enzyme.[4]

cluster_0 Standard Signaling Pathway cluster_1 Pathway with RK-682 Inhibition pSub Phosphorylated Substrate (Active) PTP Phosphatase (e.g., VHR, CD45) pSub->PTP Binds to active site Sub Dephosphorylated Substrate (Inactive) PTP->Sub Dephosphorylates Pi Pi pSub_i Phosphorylated Substrate (Active) PTP_i Phosphatase (e.g., VHR, CD45) Blocked Inhibition PTP_i->Blocked RK682 This compound RK682->PTP_i Competitively binds

Caption: Mechanism of this compound competitive inhibition.
Q2: What are the known targets of this compound?

This compound inhibits multiple protein tyrosine phosphatases, but with significantly different potencies. This lack of high specificity is a critical factor to consider during experimental design. Its inhibitory activity is most frequently cited against VHR (Vaccinia H1-Related), a dual-specificity phosphatase, and CD45, a transmembrane PTP crucial in immune cell signaling. The table below summarizes the reported half-maximal inhibitory concentration (IC50) values for RK-682 against various phosphatases.

Phosphatase TargetIC50 (µM)Notes / Reference
VHR (DUSP3) 2.0Dual-specificity phosphatase.[1][3]
CD45 54B-cell leukemia context.[1]
Cdc25A 34Cell division cycle 25A.[5]
Cdc25B 34Cell division cycle 25B.[5]
Heparanase 17Off-target enzyme activity.[3]
PP1 >100 (Inactive)Serine/threonine phosphatase.[5]
Q3: Why is the specificity of RK-682 a concern for researchers?

The broad inhibitory profile of RK-682 presents a significant challenge for interpreting experimental data. Key concerns include:

  • Off-Target Effects : As shown in the table above, RK-682 can inhibit multiple phosphatases and other enzymes like heparanase.[3] If an observed cellular effect occurs at a concentration that inhibits multiple enzymes, it becomes difficult to attribute the phenotype to a single target.

  • Promiscuous Inhibition : Some studies suggest that under certain in vitro assay conditions, RK-682 and its analogues can form large aggregates in solution.[2] This aggregation can lead to non-specific, promiscuous enzyme inhibition, which may not represent a true, specific molecular interaction.[2]

Troubleshooting Guide for Off-Target Effects

Q4: My experiment shows unexpected results after RK-682 treatment. How can I determine if this is an off-target effect?

Observing unexpected or inconsistent results is a common challenge when using broadly specific inhibitors. A systematic approach is necessary to dissect on-target from potential off-target effects.

Start Unexpected Cellular Phenotype Observed with RK-682 DoseResponse Perform Dose-Response Experiment (See Protocol 1) Start->DoseResponse CompareIC50 Does Effective Concentration (EC50) Correlate with On-Target IC50? DoseResponse->CompareIC50 OnTarget Conclusion: Effect is Likely On-Target CompareIC50->OnTarget Yes OffTarget Conclusion: Effect is Likely Off-Target or Confounded CompareIC50->OffTarget No UseAlternative Control: Use a Structurally Different Inhibitor for the Same Target OffTarget->UseAlternative RescueExp Control: Perform a Rescue Experiment (e.g., Overexpress Target Protein) OffTarget->RescueExp NegativeControl Control: Use a Structurally Similar but Inactive Analog (if available) OffTarget->NegativeControl

Caption: Logical workflow for troubleshooting off-target effects.

Recommended steps:

  • Perform a Dose-Response Analysis : The most critical first step is to determine the concentration at which RK-682 produces the effect (its EC50) and compare this to the known IC50 values of its targets (see Protocol 1). If the effect only occurs at high concentrations (e.g., >50 µM), it is more likely to be an off-target effect related to enzymes like CD45, or a non-specific phenomenon.

  • Use a Structurally Different Inhibitor : Use another PTP inhibitor with a different chemical scaffold but which targets the same primary enzyme. If this second inhibitor reproduces the phenotype, the effect is more likely to be on-target.

  • Conduct a Rescue Experiment : If you hypothesize that the effect is due to the inhibition of a specific phosphatase (e.g., VHR), attempt to "rescue" the phenotype by overexpressing VHR in your cells. If the effect of RK-682 is diminished, it strongly supports that VHR is the relevant target.

  • Employ a Negative Control : If available, use a structurally similar but biologically inactive analog of RK-682. This helps control for effects related to chemical structure that are independent of enzyme inhibition.

Q5: How can I experimentally improve the specificity of RK-682 in my cellular assays?

While RK-682 has inherent limitations, you can optimize your experimental conditions to favor on-target activity.

  • Titrate to the Lowest Effective Concentration : Based on your dose-response experiment, use the lowest possible concentration of RK-682 that elicits your desired on-target effect (e.g., increased phosphorylation of a known substrate) without causing broader, non-specific changes.

  • Reduce Treatment Duration : Limit the incubation time with the inhibitor. Short-term treatments (e.g., 30 minutes to a few hours) are often sufficient to observe effects on signaling pathways and can minimize cumulative off-target effects or cellular toxicity.

  • Confirm Target Engagement : Always verify that the inhibitor is engaging the intended target at the concentration used. For example, if you are targeting VHR, use a western blot to confirm that the phosphorylation of a known VHR substrate (like ERK1/2) increases after treatment (see Protocol 2).

  • Consider a More Selective Derivative : For improved specificity, consider using published derivatives of RK-682 that have been engineered for greater selectivity, such as RE12 for VHR or RE44 for Cdc25A/B, which also exhibit better cell permeability.[6]

Protocols and Methodologies

Protocol 1: Dose-Response Experiment to Identify Optimal Inhibitor Concentration

This protocol outlines how to determine the effective concentration (EC50) of RK-682 for a specific cellular outcome.

Start 1. Seed Cells Prepare 2. Prepare Serial Dilutions of this compound (e.g., 0.1 µM to 100 µM) Start->Prepare Treat 3. Treat Cells with Inhibitor and Vehicle Control (DMSO) Prepare->Treat Incubate 4. Incubate for Fixed Duration Treat->Incubate Assay 5. Perform Cellular Assay (e.g., Viability, Reporter Gene, Western Blot) Incubate->Assay Analyze 6. Analyze Data & Plot Dose-Response Curve Assay->Analyze EC50 7. Determine EC50 Value Analyze->EC50

Caption: Workflow for a dose-response experiment.

Methodology:

  • Cell Plating : Plate your cells in appropriate multi-well plates (e.g., 96-well for viability assays, 6-well for protein extraction) and allow them to adhere and reach the desired confluency (typically 60-80%).

  • Inhibitor Preparation : Prepare a 1000x stock of this compound in DMSO. Perform serial dilutions in cell culture medium to create a range of final concentrations. A common range to test is 0.1, 0.5, 1, 2, 5, 10, 25, 50, and 100 µM. Include a "vehicle only" control (DMSO) at the same final concentration as the highest inhibitor dose.

  • Treatment : Remove the old medium from cells and replace it with the medium containing the different concentrations of RK-682 or the vehicle control.

  • Incubation : Incubate the cells for a predetermined period relevant to your biological question (e.g., 24 hours for viability, 1-2 hours for signaling pathway analysis).

  • Assay : Perform your chosen assay. For example, a cell viability assay (e.g., MTT or CellTiter-Glo) or cell lysis for subsequent western blot analysis.

  • Data Analysis : Quantify the results for each concentration. Normalize the data to the vehicle control (set as 100% or 0% effect, depending on the assay). Plot the response versus the log of the inhibitor concentration and fit the data using a non-linear regression model (e.g., four-parameter logistic curve) to calculate the EC50.

Protocol 2: Western Blot Analysis to Confirm Target Engagement

This protocol is used to verify that RK-682 is inhibiting its intended target phosphatase in a cellular context by measuring the phosphorylation status of a known downstream substrate.

Methodology:

  • Cell Treatment : Plate cells in 6-well plates. Once at 70-90% confluency, treat them with the selected concentration of RK-682 (determined from Protocol 1) and a vehicle control for a short duration (e.g., 30-60 minutes). It is also useful to include a positive control that is known to stimulate the pathway of interest.

  • Cell Lysis : After treatment, place plates on ice, aspirate the medium, and wash cells once with ice-cold PBS. Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a cocktail of protease and other phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) to preserve phosphorylation states.[7][8]

  • Protein Quantification : Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

  • Sample Preparation : Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • SDS-PAGE and Transfer : Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. Perform electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting :

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the phosphorylated form of the target substrate overnight at 4°C.

    • Wash the membrane multiple times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis : Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager. To confirm equal protein loading, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) form of the substrate or a housekeeping protein (e.g., GAPDH or β-actin). Quantify band intensities to determine the relative increase in substrate phosphorylation upon RK-682 treatment.

References

Technical Support Center: Overcoming Resistance to (Rac)-RK-682 in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides a comprehensive resource for researchers, scientists, and drug development professionals encountering resistance to the protein tyrosine phosphatase (PTPase) inhibitor, (Rac)-RK-682, in their cell line experiments. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, detailed experimental protocols, and quantitative data to facilitate a deeper understanding and practical solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a known inhibitor of protein tyrosine phosphatases (PTPases). Its primary mechanism involves the inhibition of specific PTPases such as Vaccinia H1-Related (VHR) phosphatase and CD45.[1] By blocking the activity of these enzymes, this compound modulates key cellular signaling pathways. For instance, its inhibition of VHR, a dual-specificity phosphatase, leads to a sustained phosphorylation state of downstream targets like Extracellular signal-Regulated Kinase (ERK), thereby affecting the ERK signaling cascade.[2] This interference with critical signaling pathways ultimately leads to cell cycle arrest, specifically at the G1/S transition phase in mammalian cells.[1]

Q2: My cell line is showing decreased sensitivity to this compound. What are the potential mechanisms of resistance?

A2: While specific resistance mechanisms to this compound are still under investigation, resistance to PTPase inhibitors, in general, can be attributed to several factors:

  • Target Alteration: Genetic mutations in the phosphatase that this compound targets (e.g., VHR) can alter the drug's binding site, thereby reducing its inhibitory efficacy.

  • Activation of Bypass Signaling Pathways: Cancer cells can evade the effects of a targeted inhibitor by activating alternative signaling pathways that compensate for the blocked pathway. For instance, upregulation of other growth factor receptors could reactivate the ERK pathway downstream of VHR, rendering RK-682 ineffective.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can lead to the active removal of this compound from the cell, lowering its intracellular concentration to sub-therapeutic levels.

  • Alterations in Downstream Signaling Components: Mutations or altered expression of proteins downstream of the target phosphatase can also confer resistance by making the cell's survival independent of the state of the targeted pathway.

Q3: How can I definitively confirm that my cell line has developed resistance to this compound?

A3: The development of resistance is typically confirmed by a measurable increase in the drug concentration required to inhibit cell growth. This is quantified by determining the half-maximal inhibitory concentration (IC50) value. You can perform a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo®) on both your suspected resistant cell line and the original, parental (sensitive) cell line. A statistically significant increase in the IC50 value for this compound in the treated cell line compared to the parental line is a clear indicator of acquired resistance.

Q4: What strategies can I employ in my experiments to overcome resistance to this compound?

A4: Several experimental strategies can be explored to overcome resistance to this compound:

  • Combination Therapy: A highly effective approach is to combine this compound with another inhibitor that targets a potential bypass or compensatory signaling pathway. For example, if you hypothesize that resistance is mediated by the reactivation of the ERK pathway, co-administering a MEK or RAF inhibitor could restore sensitivity.

  • Inhibition of Drug Efflux Pumps: If increased drug efflux is suspected, co-treatment with a known inhibitor of ABC transporters, such as verapamil or cyclosporine A, may increase the intracellular concentration of this compound and reverse the resistance phenotype.

  • Development of Novel Analogs: Research has shown that modifications to the RK-682 chemical structure can enhance its inhibitory activity. For example, a synthesized dimeric derivative of RK-682 demonstrated increased inhibition of VHR.[2] While this may not be feasible for all labs, it highlights a potential avenue for overcoming resistance.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
High variability in IC50 determination 1. Inconsistent cell seeding density.2. Inaccurate drug dilutions.3. Variation in incubation times.4. Mycoplasma or other microbial contamination.1. Ensure a uniform single-cell suspension and accurate cell counting before seeding.2. Prepare fresh serial dilutions from a validated stock solution for each experiment.3. Standardize all incubation periods.4. Regularly test cell cultures for contamination.
Resistant cell line loses its resistance over time 1. Discontinuation of the selective pressure (i.e., removal of this compound from the culture medium).1. Maintain the resistant cell line in a medium containing a maintenance concentration of this compound (typically the concentration used in the final stage of resistance development).
No significant difference in IC50 between parental and supposed resistant cells 1. The duration or concentration of this compound exposure during the resistance development protocol was insufficient.2. The parental cell line possesses intrinsic resistance mechanisms.1. Extend the duration of drug exposure and/or increase the drug concentration in a stepwise manner.2. Characterize the parental cell line for baseline expression of resistance-associated proteins (e.g., ABC transporters).

Quantitative Data

The inhibitory concentration (IC50) of this compound can vary depending on the target and the assay conditions. Below is a summary of available data.

Target/Cell Line Assay Type IC50 (µM)
CD45in vitro dephosphorylation assay54[1]
VHRin vitro dephosphorylation assay2.0[1]

Experimental Protocols

Protocol 1: Development of a this compound Resistant Cell Line

This protocol provides a general framework for inducing resistance to this compound in a cancer cell line through continuous, long-term exposure.

Materials:

  • Parental cancer cell line

  • Complete cell culture medium

  • This compound stock solution (in a suitable solvent like DMSO)

  • Cell culture flasks and plates

  • Cell viability assay kit (e.g., MTT, XTT)

  • Hemocytometer or automated cell counter

Procedure:

  • Determine Parental IC50: Initially, perform a dose-response curve to accurately determine the IC50 of this compound for the parental cell line.

  • Initiate Drug Exposure: Begin by culturing the parental cells in a medium containing a low concentration of this compound, typically starting at the IC10 or IC20 value.

  • Stepwise Dose Escalation: Once the cells have adapted to the initial concentration and are proliferating steadily, increase the concentration of this compound in the culture medium. A 1.5 to 2-fold increase is a common starting point.

  • Monitor and Passage: Continuously monitor the cell population for signs of recovery and stable growth. Passage the cells as required, always maintaining them in the drug-containing medium.

  • Iterative Process: Repeat the dose escalation (step 3) and monitoring (step 4) cycles. This is a long-term process that can take several months.

  • Confirmation of Resistance: Periodically, perform an IC50 determination on the drug-treated cell population and compare it to the parental cell line. A significant rightward shift in the dose-response curve indicates the development of resistance.

  • Cryopreservation: It is crucial to cryopreserve vials of the resistant cells at different stages of the selection process.

Protocol 2: Experimental Workflow for Evaluating Resistance Reversal

This protocol details the steps to assess the efficacy of a potential resistance-reversing agent in combination with this compound.

Materials:

  • Established this compound resistant cell line

  • Parental (sensitive) cell line

  • Complete cell culture medium

  • This compound stock solution

  • Potential resistance-reversing agent (e.g., MEK inhibitor, P-gp inhibitor)

  • 96-well cell culture plates

  • Cell viability assay kit

Procedure:

  • Cell Seeding: Seed both the parental and resistant cell lines into 96-well plates at a pre-determined optimal density and allow them to adhere overnight.

  • Treatment Groups: Prepare the following treatment conditions in triplicate for both cell lines:

    • Vehicle control (medium with the same concentration of solvent used for the drugs)

    • This compound alone (a series of dilutions to generate a dose-response curve)

    • Reversing agent alone (at a fixed, non-toxic concentration)

    • Combination of this compound (series of dilutions) and the reversing agent (at a fixed, non-toxic concentration)

  • Incubation: Incubate the treated plates for a duration appropriate for the cell line's doubling time and the mechanism of action of the drugs (typically 48-72 hours).

  • Cell Viability Assessment: Following incubation, perform the cell viability assay according to the manufacturer's protocol.

  • Data Analysis:

    • Calculate the IC50 values for this compound for all relevant treatment groups.

    • A significant reduction in the IC50 of this compound in the resistant cell line when combined with the reversing agent, as compared to this compound alone, indicates a successful reversal of resistance.

Visualizations

Signaling Pathway of this compound Action

G_1 Simplified this compound Signaling Pathway cluster_0 MAPK/ERK Signaling Cascade cluster_1 Inhibitory Action Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK p-ERK (Active) MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation VHR VHR Phosphatase VHR->ERK dephosphorylates RK682 This compound RK682->VHR inhibits

Caption: this compound inhibits the VHR phosphatase, leading to sustained ERK phosphorylation and subsequent effects on cell proliferation.

Experimental Workflow for Overcoming Resistance

G_2 Workflow for Investigating and Overcoming Resistance Start Start: Cell line shows decreased sensitivity to this compound Confirm 1. Confirm Resistance: Compare IC50 of treated vs. parental cells Start->Confirm Hypothesize 2. Hypothesize Mechanism: e.g., Bypass pathway activation, drug efflux Confirm->Hypothesize Strategy 3. Select Reversal Strategy: e.g., Combination with MEK inhibitor, efflux pump inhibitor Hypothesize->Strategy Experiment 4. Perform Combination Study: This compound +/- Reversing Agent Strategy->Experiment Analyze 5. Analyze Results: Calculate IC50 shift and synergy Experiment->Analyze Conclusion Conclusion: Effective strategy to overcome resistance identified? Analyze->Conclusion

Caption: A systematic workflow for confirming, investigating, and overcoming resistance to this compound in cell lines.

References

(Rac)-RK-682 degradation and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of (Rac)-RK-682, a potent protein tyrosine phosphatase (PTP) inhibitor. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is the racemic form of RK-682, a natural product isolated from Streptomyces sp.. It functions as a potent inhibitor of protein tyrosine phosphatases (PTPs), particularly targeting Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator of the insulin and leptin signaling pathways. By inhibiting PTP1B, this compound can enhance insulin sensitivity, making it a valuable tool for research in diabetes, obesity, and related metabolic disorders.

Q2: What are the recommended storage conditions for solid this compound?

A2: For long-term stability, solid this compound should be stored at -20°C.

Q3: How should I prepare and store stock solutions of this compound?

Q4: What are the known IC50 values for this compound against different phosphatases?

A4: The inhibitory activity of this compound has been characterized against several protein tyrosine phosphatases. The known IC50 values are summarized in the table below.

PhosphataseIC50 Value
Protein Tyrosine Phosphatase 1B (PTP1B)8.6 µM
Low Molecular Weight PTP (LMW-PTP)12.4 µM
Cell Division Cycle 25B (CDC25B)0.7 µM

Q5: Are there any known issues with the stability or behavior of this compound in solution?

A5: Yes, a critical consideration when working with this compound is its propensity to form large aggregates in aqueous solutions. This aggregation appears to be linked to its inhibitory activity. Researchers should be aware of this behavior as it can affect experimental reproducibility and interpretation of results. The formation of aggregates may be influenced by the concentration of the inhibitor, the composition of the buffer, and the presence of other molecules.

Troubleshooting Guide

Problem 1: I am not observing the expected inhibitory effect of this compound in my cell-based assay.

  • Possible Cause 1: Compound Degradation.

    • Troubleshooting Step: Ensure that the solid compound and stock solutions have been stored correctly. If the stock solution is old, prepare a fresh one. The stability of the compound in your specific cell culture medium under experimental conditions should also be considered.[2]

  • Possible Cause 2: Poor Cell Permeability.

    • Troubleshooting Step: While this compound is a small molecule, its uptake by cells can vary. You may need to optimize the concentration and incubation time. If permeability is a persistent issue, consider using a cell line known to be responsive to similar inhibitors or consult the literature for delivery methods.

  • Possible Cause 3: Low Target Expression.

    • Troubleshooting Step: The expression level of PTP1B can vary significantly between different cell lines. Verify the expression of PTP1B in your cell line using techniques like Western blotting or qPCR.[2]

  • Possible Cause 4: Compound Aggregation.

    • Troubleshooting Step: The tendency of this compound to aggregate can lead to inconsistent results. When diluting the DMSO stock solution into your aqueous assay buffer, ensure rapid and thorough mixing. It may be beneficial to briefly sonicate the final diluted solution. Be mindful that high concentrations are more prone to aggregation.

Problem 2: I am observing significant off-target effects in my experiment.

  • Possible Cause 1: Inhibition of Other Phosphatases.

    • Troubleshooting Step: As indicated by the IC50 values, this compound is not entirely specific for PTP1B and can inhibit other phosphatases. To confirm that the observed phenotype is due to PTP1B inhibition, consider using a structurally different PTP1B inhibitor as a control.[2] Additionally, performing rescue experiments by overexpressing PTP1B could help validate the on-target effect.

  • Possible Cause 2: Non-specific Cellular Toxicity.

    • Troubleshooting Step: High concentrations of this compound or the solvent (DMSO) may induce cellular stress and toxicity. Perform a dose-response experiment to determine the optimal, non-toxic working concentration. Always include a vehicle control (e.g., cells treated with the same concentration of DMSO without the inhibitor) in your experiments.

Problem 3: My experimental results are not reproducible.

  • Possible Cause 1: Inconsistent Stock Solution Preparation.

    • Troubleshooting Step: Ensure that your stock solution is fully dissolved and homogenous before making dilutions. As mentioned, the aggregation of this compound can be a major source of variability. Standardize your dilution procedure to ensure consistency between experiments.

  • Possible Cause 2: Variability in Cell Culture Conditions.

    • Troubleshooting Step: Factors such as cell passage number, confluency, and serum concentration in the media can influence cellular signaling pathways and the response to inhibitors. Maintain consistent cell culture practices to minimize variability.

Experimental Protocols

General Protocol for a Cell-Based PTP1B Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of this compound on PTP1B activity in a cellular context. Optimization of concentrations, incubation times, and specific readouts will be necessary for your particular cell line and experimental goals.

  • Cell Seeding:

    • Seed your cells of interest (e.g., a cell line with detectable PTP1B expression) in a suitable multi-well plate at a density that will result in 70-80% confluency at the time of the experiment.

    • Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation:

    • Prepare a fresh dilution of your this compound DMSO stock solution in pre-warmed cell culture medium to the desired final concentrations. It is crucial to ensure the compound is well-dispersed in the medium. A serial dilution is recommended to test a range of concentrations.

    • Also prepare a vehicle control (medium with the same final concentration of DMSO as the highest concentration of the inhibitor).

  • Cell Treatment:

    • Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control.

    • Incubate the cells for a predetermined period (e.g., 1-24 hours). The optimal incubation time should be determined empirically.

  • Induction of PTP1B Activity (Optional but Recommended):

    • To assess the inhibition of PTP1B's effect on a specific signaling pathway, you may need to stimulate the cells. For example, to study the insulin signaling pathway, you would treat the cells with insulin for a short period (e.g., 10-30 minutes) before cell lysis.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Collect the cell lysates and clarify them by centrifugation.

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Analysis of PTP1B Inhibition:

    • The effect of this compound can be assessed by examining the phosphorylation status of PTP1B substrates. A common method is Western blotting.

    • Analyze the phosphorylation of key proteins in the targeted signaling pathway. For the insulin pathway, you could probe for the phosphorylation of the insulin receptor (IR) or Insulin Receptor Substrate 1 (IRS-1). An increase in the phosphorylation of these proteins in the presence of this compound would indicate PTP1B inhibition.

Visualizations

PTP1B_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS1 IRS-1 IR->IRS1 Phosphorylates PTP1B PTP1B IR->PTP1B Dephosphorylates PI3K PI3K IRS1->PI3K Activates IRS1->PTP1B Dephosphorylates Ras Ras IRS1->Ras Activates Akt Akt PI3K->Akt Activates Metabolic_Effects Metabolic Effects (e.g., Glucose Uptake) Akt->Metabolic_Effects Leads to Rac_RK_682 This compound Rac_RK_682->PTP1B Inhibits MAPK_Pathway MAPK Pathway Ras->MAPK_Pathway Activates Cell_Growth Cell Growth & Proliferation MAPK_Pathway->Cell_Growth Promotes

Caption: PTP1B's role in the insulin signaling pathway.

Troubleshooting_Workflow Start Experiment with this compound Shows Unexpected Results Check_Reagents Check Reagent Stability - Fresh stock solution? - Proper storage? Start->Check_Reagents Check_Protocol Review Experimental Protocol - Correct concentrations? - Appropriate controls? Start->Check_Protocol Check_Cells Verify Cell Health & Target Expression - Cell viability? - PTP1B expression level? Start->Check_Cells Consider_Aggregation Consider Compound Aggregation - Proper dissolution? - Sonication needed? Start->Consider_Aggregation Sub_Problem_No_Effect No Inhibitory Effect Check_Reagents->Sub_Problem_No_Effect Check_Protocol->Sub_Problem_No_Effect Sub_Problem_Off_Target Off-Target Effects Check_Protocol->Sub_Problem_Off_Target Check_Cells->Sub_Problem_No_Effect Check_Cells->Sub_Problem_Off_Target Sub_Problem_Reproducibility Lack of Reproducibility Consider_Aggregation->Sub_Problem_Reproducibility Solution_Optimize_Conc Optimize Concentration & Incubation Time Sub_Problem_No_Effect->Solution_Optimize_Conc Solution_Validate_Target Use Controls for Specificity - Different inhibitor - Rescue experiment Sub_Problem_Off_Target->Solution_Validate_Target Solution_Standardize_Prep Standardize Solution Prep & Cell Culture Sub_Problem_Reproducibility->Solution_Standardize_Prep

Caption: Troubleshooting workflow for this compound experiments.

References

Adjusting (Rac)-RK-682 concentration for different PTPases

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the protein tyrosine phosphatase (PTPase) inhibitor, (Rac)-RK-682.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is the racemic mixture of RK-682, a natural product isolated from microbial metabolites. It functions as an inhibitor of protein tyrosine phosphatases (PTPases). Its mechanism of action is believed to involve the interaction of its tetronic acid core with the active site of PTPases, thereby preventing the dephosphorylation of their substrates.

Q2: For which PTPases is this compound an effective inhibitor?

A2: this compound has been shown to inhibit several PTPases with varying potency. It is known to inhibit Protein Tyrosine Phosphatase 1B (PTP-1B), Low Molecular Weight Protein Tyrosine Phosphatase (LMW-PTP), and Cell Division Cycle 25B (CDC-25B).[1] It has also been reported to inhibit CD45 and VHR (Dual Specificity Phosphatase 3).[2]

Q3: How should I determine the optimal concentration of this compound for my experiment?

A3: The optimal concentration of this compound is highly dependent on the specific PTPase being targeted and the experimental system (e.g., in vitro enzymatic assay vs. cell-based assay). It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) in your specific context. As a starting point, you can refer to the known IC50 values from in vitro studies and use a concentration range around these values.

Q4: Are there any known issues or considerations when using this compound?

A4: Yes, researchers should be aware of a few key points. Studies have suggested that RK-682 can be a promiscuous inhibitor, meaning it may bind to off-target proteins.[3] It has also been observed to form aggregates in solution, which can influence its inhibitory activity.[3] Additionally, the presence of divalent cations, such as magnesium, in buffer solutions can potentially reduce its inhibitory effect.[3] Therefore, careful experimental design and appropriate controls are essential.

Adjusting this compound Concentration for Different PTPases

The effective concentration of this compound varies significantly among different PTPases due to differences in the structure and accessibility of their active sites. The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound for several PTPases. This data should be used as a starting point for optimizing the inhibitor concentration in your experiments.

PTPaseIC50 (µM)Reference
CDC-25B0.7[1]
VHR (DUSP3)2.0[2]
PTP-1B8.6[1]
LMW-PTP12.4[1]
CD4554[2]

Troubleshooting Guide

Problem 1: I am not observing any inhibition of my target PTPase, even at high concentrations of this compound.

  • Possible Cause 1: Inhibitor Aggregation.

    • Troubleshooting Step: this compound has a tendency to form aggregates, which can reduce its effective concentration.[3] Prepare fresh stock solutions of the inhibitor in a suitable solvent like DMSO and ensure complete dissolution before diluting into your assay buffer. Consider brief sonication of the stock solution.

  • Possible Cause 2: Incompatible Buffer Conditions.

    • Troubleshooting Step: The presence of divalent cations (e.g., Mg²⁺) in the assay buffer can diminish the inhibitory activity of this compound.[3] If possible, perform the assay in a buffer with minimal or no divalent cations. If they are required for enzyme activity, consider a titration experiment to find the minimal necessary concentration.

  • Possible Cause 3: Low Target Expression or Activity.

    • Troubleshooting Step: In cell-based assays, the expression level of the target PTPase may be too low to detect a significant effect of inhibition. Confirm the expression of your target PTPase using techniques like Western blotting or qPCR. For in vitro assays, verify the activity of your purified enzyme with a positive control substrate.

Problem 2: I am observing unexpected or off-target effects in my cell-based assay.

  • Possible Cause 1: Promiscuous Inhibition.

    • Troubleshooting Step: this compound is known to have the potential for off-target effects.[3] To confirm that the observed phenotype is due to the inhibition of your target PTPase, include appropriate controls. Use a structurally unrelated inhibitor for the same target to see if it produces a similar phenotype. If available, a rescue experiment by overexpressing an inhibitor-resistant mutant of the target PTPase can also validate the on-target effect.

  • Possible Cause 2: Cellular Toxicity.

    • Troubleshooting Step: High concentrations of any small molecule inhibitor can lead to cellular toxicity. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration range of this compound for your specific cell line. Ensure that the concentrations used in your experiments are non-toxic.

Experimental Protocols

Protocol 1: In Vitro PTP1B Inhibition Assay using p-Nitrophenyl Phosphate (pNPP)

This protocol is adapted from standard PTP1B activity assays and incorporates the use of this compound as an inhibitor.[4][5]

Materials:

  • Recombinant human PTP1B

  • This compound

  • Assay Buffer: 50 mM citrate (pH 6.0), 0.1 M NaCl, 1 mM EDTA, 1 mM DTT

  • Substrate: p-Nitrophenyl Phosphate (pNPP)

  • Stop Solution: 1 M NaOH

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, add 5 µL of this compound at various concentrations (e.g., a serial dilution from 100 µM to 0.1 µM final concentration). Include a DMSO-only control.

  • Add 85 µL of Assay Buffer containing recombinant PTP1B to each well.

  • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding 10 µL of pNPP solution to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 100 µL of 1 M NaOH to each well.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value.

Protocol 2: In Vitro CDC25B Inhibition Assay using a Fluorometric Substrate

This protocol is based on a fluorometric assay for CDC25B activity and is adapted for inhibitor screening.[6]

Materials:

  • Recombinant human CDC25B

  • This compound

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM TCEP

  • Fluorometric Substrate: O-methyl fluorescein phosphate (OMFP)

  • Stop Solution

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well black microplate, add 5 µL of this compound at various concentrations. Include a DMSO-only control.

  • Add 40 µL of Assay Buffer to each well.

  • Add 5 µL of recombinant CDC25B to each well and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 25 µL of OMFP substrate solution.

  • Incubate for the desired time (e.g., 30-60 minutes) at room temperature, protected from light.

  • Add 25 µL of Stop Solution.

  • Measure the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

  • Determine the IC50 value of this compound by plotting the percent inhibition against the inhibitor concentration.

Visualizations

PTP1B_Signaling_Pathway cluster_pathway Insulin Signaling Insulin Insulin Insulin_Receptor Insulin Receptor (IR) Insulin->Insulin_Receptor Binds IRS1 IRS-1 Insulin_Receptor->IRS1 Phosphorylates PI3K PI3K IRS1->PI3K Activates Akt Akt PI3K->Akt Activates GLUT4 GLUT4 Translocation Akt->GLUT4 Promotes PTP1B PTP1B PTP1B->Insulin_Receptor Dephosphorylates PTP1B->IRS1 Dephosphorylates RK682 This compound RK682->PTP1B Inhibits

Caption: PTP1B negatively regulates insulin signaling.

CDC25B_Signaling_Pathway cluster_cell_cycle G2/M Transition G2_Phase G2 Phase CDK1_CyclinB_inactive CDK1/Cyclin B (Inactive) G2_Phase->CDK1_CyclinB_inactive CDC25B CDC25B CDK1_CyclinB_inactive->CDC25B Substrate for CDK1_CyclinB_active CDK1/Cyclin B (Active) CDC25B->CDK1_CyclinB_active Dephosphorylates & Activates Mitosis Mitosis CDK1_CyclinB_active->Mitosis Promotes Entry RK682 This compound RK682->CDC25B Inhibits

Caption: CDC25B promotes entry into mitosis.

Troubleshooting_Workflow Start No/Low Inhibition Observed Check_Aggregation Check for Inhibitor Aggregation Start->Check_Aggregation Check_Buffer Verify Buffer Compatibility Start->Check_Buffer Check_Target Confirm Target Expression/Activity Start->Check_Target Solution1 Prepare Fresh Stock/ Consider Sonication Check_Aggregation->Solution1 Solution2 Minimize Divalent Cations Check_Buffer->Solution2 Solution3 Validate Target Protein Levels Check_Target->Solution3

Caption: Troubleshooting workflow for low inhibition.

References

Validation & Comparative

A Comparative Guide to (Rac)-RK-682 and Other Protein Tyrosine Phosphatase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of (Rac)-RK-682 with other prominent protein tyrosine phosphatase (PTPase) inhibitors. The information presented is supported by experimental data to aid in the selection of appropriate inhibitors for research and drug discovery endeavors.

Introduction to PTPase Inhibitors

Protein tyrosine phosphatases (PTPases) are a family of enzymes that play a critical role in cellular signaling by removing phosphate groups from tyrosine residues on proteins. Their activity is essential for regulating a wide array of cellular processes, including cell growth, differentiation, metabolism, and immune responses. Dysregulation of PTPase activity has been implicated in numerous diseases, such as cancer, diabetes, and autoimmune disorders, making them attractive targets for therapeutic intervention[1][2].

This compound is a natural product-derived PTPase inhibitor, identified as 3-hexadecanoyl-5-hydroxymethyl-tetronic acid[3]. It functions as a selective and competitive inhibitor of certain PTPases and has been observed to arrest the cell cycle in the G1 phase[3][4]. However, concerns have been raised about its potential for promiscuous inhibition due to its tendency to form aggregates in solution[5][6]. This guide will compare the inhibitory activity of this compound with other well-known PTPase inhibitors.

Quantitative Comparison of PTPase Inhibitors

The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and other PTPase inhibitors against two specific phosphatases: VHR (DUSP3) and CD45.

Table 1: Comparison of Inhibitor Potency against VHR (DUSP3)

InhibitorIC50 (µM)Notes
This compound 2.0[7][8]Natural product derivative.
NSC-878777.83[9]Competitive inhibitor.
GATPT2.92[9][10]Docking-based discovery.
Suramin>10-fold higher Ki vs other PTPsBroad-spectrum PTPase inhibitor.[11]

Table 2: Comparison of Inhibitor Potency against CD45

InhibitorIC50 (µM)Notes
This compound 54[7][8]
NSC-8787784.473Also inhibits SHP1 and SHP2.
Compound 2110.2[12][13]Allosteric and noncompetitive inhibitor.
L1584292.40[14]
R16425916.88[14]
S3496319.34[14]
Purpurin5.97[14]

Signaling Pathways

The following diagrams illustrate the signaling pathways modulated by VHR (DUSP3) and CD45, the targets of this compound.

VHR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factors->Receptor Tyrosine Kinase (RTK) binds RAS RAS Receptor Tyrosine Kinase (RTK)->RAS activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK VHR VHR (DUSP3) ERK->VHR dephosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors phosphorylates Gene Expression Gene Expression Transcription Factors->Gene Expression regulates

Caption: VHR (DUSP3) signaling pathway in MAPK regulation.

CD45_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR T-Cell Receptor (TCR) Lck_inactive Lck (inactive) TCR->Lck_inactive associates with CD45 CD45 CD45->Lck_inactive dephosphorylates inhibitory Tyr Lck_active Lck (active) Lck_inactive->Lck_active activation ZAP70 ZAP70 Lck_active->ZAP70 phosphorylates LAT LAT ZAP70->LAT phosphorylates Downstream Signaling Downstream Signaling LAT->Downstream Signaling activates

Caption: CD45 in T-Cell Receptor (TCR) signaling activation.

Experimental Protocols

This section details common in vitro assays used to determine the inhibitory activity of compounds against PTPases.

Protocol 1: PTPase Inhibition Assay using p-Nitrophenyl Phosphate (pNPP)

This colorimetric assay is a widely used method for measuring PTPase activity.

Materials:

  • Purified PTPase enzyme

  • p-Nitrophenyl phosphate (pNPP) substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)

  • Test inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare serial dilutions of the test inhibitor in the assay buffer.

  • Add a defined amount of purified PTPase enzyme to each well of the 96-well plate.

  • Add the serially diluted inhibitor or vehicle control to the respective wells.

  • Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding a stock solution of pNPP to each well.

  • Incubate the reaction for a defined period (e.g., 30 minutes) at the same temperature.

  • Stop the reaction by adding a strong base (e.g., 1 M NaOH).

  • Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader[15][16][17].

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Protocol 2: PTPase Inhibition Assay using a Fluorogenic Substrate (e.g., DiFMUP)

This fluorescence-based assay offers higher sensitivity compared to the pNPP assay.

Materials:

  • Purified PTPase enzyme

  • 6,8-Difluoro-4-methylumbelliferyl phosphate (DiFMUP)

  • Assay buffer (e.g., 50 mM Bis-Tris, pH 6.0, 2 mM EDTA, 5 mM DTT)[4][18]

  • Test inhibitor compounds dissolved in DMSO

  • Black, opaque 96-well or 384-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO.

  • Dispense the diluted inhibitor or DMSO (vehicle control) into the wells of the microplate.

  • Add the purified PTPase enzyme, diluted in assay buffer, to all wells except the blank.

  • Pre-incubate the plate at room temperature for a short period.

  • Initiate the reaction by adding the DiFMUP substrate to all wells.

  • Measure the increase in fluorescence intensity over time (kinetic assay) or at a fixed endpoint using a fluorescence microplate reader (e.g., excitation at 355 nm and emission at 460 nm for DiFMUP)[4][19].

  • Determine the initial reaction rates and calculate the percent inhibition for each inhibitor concentration.

  • Calculate the IC50 value by fitting the data to a dose-response curve.

Conclusion

This compound demonstrates inhibitory activity against VHR and CD45, though with varying potency. Its potential for promiscuous inhibition warrants careful consideration in experimental design. For researchers seeking highly potent and selective inhibitors, other compounds such as Compound 211 for CD45 may be more suitable. The choice of inhibitor should be guided by the specific PTPase of interest, the desired level of selectivity, and the experimental context. The provided protocols offer a starting point for the in vitro evaluation and comparison of these and other PTPase inhibitors.

References

A Comparative Guide to Phosphatase Inhibitors: (Rac)-RK-682 vs. Sodium Orthovanadate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cell signaling research, the reversible phosphorylation of proteins, governed by the interplay between kinases and phosphatases, is a cornerstone of cellular regulation. To dissect these intricate pathways, inhibitors of these enzymes are indispensable tools. This guide provides a detailed, objective comparison of two widely used phosphatase inhibitors: (Rac)-RK-682 and sodium orthovanadate. We will delve into their mechanisms of action, target specificity, and cellular effects, supported by quantitative data and detailed experimental protocols.

Overview and Mechanism of Action

Both this compound and sodium orthovanadate are potent inhibitors of protein tyrosine phosphatases (PTPs), enzymes that remove phosphate groups from tyrosine residues on proteins. However, they differ significantly in their origin, chemical nature, and breadth of activity.

This compound is a synthetic racemate of the natural product RK-682, which was originally isolated from microbial metabolites[1]. It is a specific inhibitor of protein tyrosine phosphatases[1]. Its mechanism of inhibition is reported to be competitive with the substrate[2]. One study has raised concerns about its potential for promiscuous enzyme inhibition through the formation of aggregates in solution, which could influence the interpretation of in vitro results[3][4].

Sodium Orthovanadate (Na₃VO₄) is an inorganic compound that acts as a structural mimic of phosphate[5][6][7]. This allows it to function as a general, competitive inhibitor of a wide range of phosphatases, including protein tyrosine phosphatases, alkaline phosphatases, and a number of ATPases[5][6][8][9]. Its inhibitory action is reversible and can be counteracted by dilution or the addition of chelating agents like EDTA[5][10]. A crucial aspect of using sodium orthovanadate is the need for an "activation" step. In solution, vanadate can exist in various polymeric forms, which are less active. The activation procedure, involving boiling at an alkaline pH, depolymerizes these species into the active monomeric orthovanadate form (HVO₄²⁻ or H₂VO₄⁻)[5][6].

Quantitative Comparison of Inhibitory Activity

The potency and specificity of an inhibitor are critical parameters for its application in research. The following table summarizes the available quantitative data on the inhibitory activity of this compound and sodium orthovanadate against various phosphatases.

Target PhosphataseThis compound IC₅₀Sodium Orthovanadate IC₅₀Reference
PTP1B (Protein Tyrosine Phosphatase 1B)8.6 µM-[11]
LMW-PTP (Low Molecular Weight PTP)12.4 µM-[11]
CDC25B (Cell Division Cycle 25B)0.7 µM-[11]
VHR (Dual Specificity Phosphatase 3)2.0 µM-[1]
CD4554 µM-[1]
Alkaline Phosphatase-10 µM[8][9]
(Na,K)-ATPase-10 µM[8][9]
General PTPs (in cell lysate)-~30-50 µM[12]

Cellular and Physiological Effects

The inhibition of phosphatases by these compounds leads to a hyper-phosphorylated state of target proteins, which in turn modulates various cellular signaling pathways and physiological processes.

A key differentiator between the two inhibitors is their effect on the cell cycle. In a study using a human B cell leukemia line, both this compound and sodium orthovanadate increased the overall level of phosphotyrosine. However, they arrested the cell cycle at different phases. This compound caused cell cycle arrest at the G1/S transition , while sodium orthovanadate led to an arrest at the G2/M boundary [1][13].

Sodium orthovanadate , owing to its broad inhibitory profile, has been shown to influence a multitude of cellular processes:

  • Insulin Signaling: By inhibiting PTP1B, a negative regulator of the insulin receptor, sodium orthovanadate can mimic the effects of insulin[14].

  • PI3K/Akt Pathway: It can up-regulate the activity of Akt, a key protein in cell survival and proliferation pathways[8].

  • Anti-inflammatory Effects: It has been shown to suppress inflammatory responses by inhibiting phosphatases like PP1 and PP2A, which in turn affects the NF-κB signaling pathway[14][15].

  • Protein Synthesis: Paradoxically, despite stimulating pro-growth signaling pathways like MAPK and PI3K, long-term treatment with sodium orthovanadate can inhibit overall protein synthesis, contributing to its cytotoxicity[16].

The reported cellular effects of This compound are more specifically tied to its PTP inhibition, with the most prominent described effect being the G1 phase cell cycle arrest[1].

Experimental Protocols

Accurate and reproducible experimental results hinge on the correct preparation and use of these inhibitors. Below are detailed protocols for the activation of sodium orthovanadate and a general in vitro phosphatase inhibition assay.

Activation of Sodium Orthovanadate

For maximal inhibitory activity, sodium orthovanadate must be depolymerized to its monomeric form.

Materials:

  • Sodium Orthovanadate (Na₃VO₄) powder

  • High-purity water

  • 1 M NaOH and 1 M HCl

  • pH meter

  • Boiling water bath or hot plate

Procedure:

  • Prepare a 100 mM stock solution by dissolving the required amount of sodium orthovanadate powder in high-purity water (e.g., 0.92 g in a final volume of 50 ml)[9].

  • Adjust the pH of the solution to 10.0 using 1 M NaOH or 1 M HCl. The solution will likely appear yellow[6][9].

  • Heat the solution to boiling and maintain it at this temperature until it becomes colorless (approximately 10 minutes)[6][9]. This indicates the depolymerization of vanadate species.

  • Allow the solution to cool to room temperature.

  • Re-adjust the pH to 10.0. The solution may turn yellow again.

  • Repeat the boiling and cooling cycle until the solution remains colorless and the pH is stable at 10.0[6][9].

  • Bring the final volume to the desired level with high-purity water.

  • Aliquot the activated sodium orthovanadate solution and store it at -20°C. The typical working concentration in cell lysates is 1-2 mM[9].

In Vitro Protein Tyrosine Phosphatase (PTP) Inhibition Assay

This protocol describes a general method for measuring PTP activity and its inhibition using a fluorogenic substrate.

Materials:

  • Purified PTP enzyme

  • Fluorogenic PTP substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate - DiFMUP)

  • PTP Assay Buffer: 50 mM Bis-Tris (pH 6.0), 2 mM EDTA, 5 mM DTT[14]

  • This compound or activated sodium orthovanadate stock solutions in an appropriate solvent (e.g., DMSO)

  • Black, opaque 96-well or 384-well microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the inhibitor (this compound or activated sodium orthovanadate) in the PTP Assay Buffer. Also, prepare a working solution of the PTP enzyme and the DiFMUP substrate in the assay buffer. The substrate concentration is typically set at or near its Michaelis-Menten constant (Kₘ) for the specific PTP being assayed[10].

  • Assay Setup: To the wells of the microplate, add the inhibitor dilutions. Include control wells with buffer and solvent only (for no-enzyme and no-inhibitor controls).

  • Enzyme Addition: Add the purified PTP enzyme to all wells except for the "no enzyme" blank controls. Pre-incubate the plate for 10-15 minutes at the desired temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Initiate the phosphatase reaction by adding the fluorogenic substrate to all wells.

  • Data Acquisition: Immediately begin measuring the fluorescence intensity kinetically over a set period (e.g., 15-30 minutes) using a microplate reader with appropriate excitation and emission wavelengths for the chosen substrate. The dephosphorylation of the substrate by the PTP will result in an increase in fluorescence.

  • Data Analysis: Calculate the initial reaction velocity (rate of fluorescence increase) for each well. Determine the percent inhibition for each inhibitor concentration relative to the no-inhibitor control. Plot the percent inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Visualizing the Impact: Signaling Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.

PTP_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, Enzyme, Substrate) plate Add Inhibitor to Plate reagents->plate inhibitor Prepare Inhibitor Dilutions (this compound or Na3VO4) inhibitor->plate add_enzyme Add PTP Enzyme (Pre-incubate) plate->add_enzyme add_substrate Initiate Reaction (Add Substrate) add_enzyme->add_substrate measure Measure Fluorescence (Kinetic Read) add_substrate->measure calculate Calculate % Inhibition measure->calculate ic50 Determine IC50 Value calculate->ic50

Caption: Workflow for an in vitro PTP inhibition assay.

PTP1B_Insulin_Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds p_IR p-IR (Active) IR->p_IR autophosphorylates IRS1 IRS-1 p_IR->IRS1 phosphorylates PTP1B PTP1B p_IR->PTP1B p_IRS1 p-IRS-1 IRS1->p_IRS1 PI3K PI3K p_IRS1->PI3K activates p_IRS1->PTP1B Akt Akt PI3K->Akt activates p_Akt p-Akt (Active) Akt->p_Akt GLUT4 GLUT4 Translocation (Glucose Uptake) p_Akt->GLUT4 promotes PTP1B->IR dephosphorylates PTP1B->IRS1 dephosphorylates Inhibitors This compound or Sodium Orthovanadate Inhibitors->PTP1B inhibit

Caption: PTP1B's role in the insulin signaling pathway.

Conclusion: Choosing the Right Inhibitor

The choice between this compound and sodium orthovanadate depends heavily on the experimental context.

Choose this compound when:

  • A higher degree of specificity towards protein tyrosine phosphatases over other phosphatase classes is required.

  • The research focuses on targets known to be potently inhibited by RK-682, such as CDC25B or VHR.

  • It is important to be mindful of its potential to form aggregates, which may necessitate control experiments to rule out non-specific inhibition.

Choose Sodium Orthovanadate when:

  • A broad-spectrum phosphatase inhibitor is needed to preserve the global phosphorylation state of proteins, for example, in preparing cell lysates for western blotting.

  • The goal is to achieve a general increase in tyrosine phosphorylation to study downstream effects.

  • The experimental design can accommodate the necessary activation protocol.

Both compounds are powerful tools for interrogating cellular signaling. A thorough understanding of their respective properties, as outlined in this guide, is essential for designing robust experiments and accurately interpreting their results.

References

Validating (Rac)-RK-682 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of methods to validate the cellular target engagement of (Rac)-RK-682, a known inhibitor of protein tyrosine phosphatases (PTPs). This guide includes experimental data, detailed protocols, and a comparative analysis with alternative PTP inhibitors.

This compound is a potent, cell-permeable inhibitor of several protein tyrosine phosphatases, playing a crucial role in regulating a variety of cellular processes. Validating the direct interaction of this compound with its intended targets within a cellular environment is a critical step in understanding its mechanism of action and advancing its potential therapeutic applications.

Comparative Analysis of PTP Inhibitors

This compound has been shown to inhibit a range of PTPs. For a comprehensive understanding of its activity, it is essential to compare its potency against its primary targets with that of other well-characterized PTP inhibitors.

InhibitorTarget(s)IC50 (in vitro)Cellular Activity
This compound VHR (DUSP3)2.0 µM[1]Increased cellular phosphotyrosine levels[1]
CD4554 µM[1]Arrests cell cycle at G1/S phase[1]
PTP1B8.6 µM-
LMW-PTP12.4 µM-
CDC25B0.7 µM-
Sodium Orthovanadate General PTPs~10 µMIncreased cellular phosphotyrosine levels; arrests cell cycle at G2/M phase[1]
Compound 211 CD45 (allosteric)200 nMSuppresses T-cell receptor signaling and in vivo inflammation
GATPT VHR (DUSP3)2.92 µM-

Experimental Protocols for Target Validation

Validating the interaction of this compound with its cellular targets requires robust methodologies. The following are detailed protocols for two state-of-the-art techniques: the Cellular Thermal Shift Assay (CETSA) and Photoaffinity Labeling.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement by measuring the thermal stabilization of a target protein upon ligand binding.

Experimental Workflow:

cluster_0 Cell Treatment cluster_1 Heat Shock cluster_2 Cell Lysis & Fractionation cluster_3 Protein Detection A Treat cells with this compound or vehicle control B Heat cells at a temperature gradient A->B C Lyse cells and separate soluble and aggregated protein fractions B->C D Detect target protein (VHR or CD45) in the soluble fraction by Western Blot C->D

CETSA Experimental Workflow

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., Jurkat cells for CD45, or a cell line overexpressing VHR) and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or a vehicle control for a predetermined time.

  • Heat Treatment: After treatment, wash the cells with PBS and resuspend them in PBS. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by using a lysis buffer.

  • Fractionation: Separate the soluble fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Protein Detection: Collect the supernatant (soluble fraction) and analyze the protein levels of the target (VHR or CD45) by Western blotting using specific antibodies. An increase in the amount of soluble target protein at higher temperatures in the presence of this compound indicates target engagement.

Photoaffinity Labeling

This technique utilizes a modified version of the inhibitor that can be covalently cross-linked to its target upon photoactivation, allowing for definitive identification of the binding partners.

Experimental Workflow:

cluster_0 Probe Incubation cluster_1 UV Crosslinking cluster_2 Lysis & Affinity Purification cluster_3 Target Identification A Incubate cells with a photo-activatable and biotinylated analog of this compound B Expose cells to UV light to induce covalent cross-linking A->B C Lyse cells and pull down biotinylated protein complexes with streptavidin beads B->C D Elute and identify bound proteins by mass spectrometry C->D

Photoaffinity Labeling Workflow

Protocol:

  • Probe Synthesis: Synthesize a derivative of this compound containing a photoreactive group (e.g., a diazirine) and an affinity tag (e.g., biotin).

  • Cellular Labeling: Treat cells with the photoaffinity probe. To control for non-specific binding, include a competition experiment where cells are pre-incubated with an excess of non-modified this compound.

  • UV Irradiation: Irradiate the cells with UV light at a specific wavelength (e.g., 350 nm) to induce covalent cross-linking of the probe to its binding partners.

  • Cell Lysis and Affinity Purification: Lyse the cells and use streptavidin-coated beads to pull down the biotinylated probe-protein complexes.

  • Target Identification: Elute the bound proteins from the beads and identify them using mass spectrometry. The specific targets of this compound will be enriched in the sample treated with the probe alone compared to the competition control.

Signaling Pathway Analysis: VHR and the ERK Pathway

One of the key targets of this compound is the dual-specificity phosphatase VHR (DUSP3). VHR is a known negative regulator of the Extracellular signal-regulated kinase (ERK) pathway, a critical signaling cascade involved in cell proliferation, differentiation, and survival. Inhibition of VHR by this compound is expected to lead to an increase in ERK phosphorylation (activation).

cluster_0 Upstream Signaling cluster_1 ERK Activation cluster_2 VHR Regulation cluster_3 Downstream Effects GrowthFactors Growth Factors RTK Receptor Tyrosine Kinase GrowthFactors->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK (Active) ERK->pERK Proliferation Cell Proliferation pERK->Proliferation VHR VHR (DUSP3) VHR->pERK RK682 This compound RK682->VHR

References

Unraveling the Enantiomeric Specificity of RK-682: A Comparative Guide to its Phosphatase Inhibitory Activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the stereochemical nuances of enzyme inhibitors is paramount. This guide provides a detailed comparison of the racemic mixture of RK-682, (Rac)-RK-682, versus its specific enantiomers, focusing on their inhibitory activity against key protein tyrosine phosphatases (PTPs). The data presented herein, supported by experimental protocols and pathway visualizations, offers a critical resource for designing more potent and selective therapeutic agents.

RK-682, a natural product isolated from microbial sources, has garnered significant attention as an inhibitor of dual-specificity protein phosphatases. Its ability to modulate cellular signaling pathways by preventing the dephosphorylation of key protein kinases makes it a valuable tool in biomedical research and a potential starting point for drug discovery. However, RK-682 possesses a chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers: (R)-RK-682 and (S)-RK-682. The racemic mixture, a 1:1 combination of both enantiomers, is often synthesized and studied. This guide dissects the available data to compare the biological activity of the racemate with its constituent enantiomers.

Comparative Inhibitory Activity

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The following table summarizes the available IC50 values for this compound and the natural form of RK-682 (presumed to be the (R)-enantiomer) against a panel of protein tyrosine phosphatases.

CompoundTarget PhosphataseIC50 (µM)
This compound Protein Tyrosine Phosphatase 1B (PTP1B)8.6[1]
Low Molecular Weight PTP (LMW-PTP)12.4[1]
Cell Division Cycle 25B (Cdc25B)0.7[1]
Natural RK-682 CD4554
Vaccinia H1-Related (VHR)2.0

The Significance of Stereochemistry

The available data, though incomplete, suggests that the biological activity of RK-682 is likely influenced by its stereochemistry. The potent inhibition of Cdc25B by the racemic mixture, with an IC50 value in the sub-micromolar range, indicates that at least one of the enantiomers is a highly effective inhibitor of this critical cell cycle regulator. It has been suggested that the (R)-enantiomer is the more active form, with its tetronic acid moiety fitting into the catalytic pocket of the phosphatase, while the lipophilic tail interacts with adjacent hydrophobic grooves. However, without a direct head-to-head comparison of the purified enantiomers, this remains a hypothesis. The differential activities of enantiomers are a common phenomenon in pharmacology, as the three-dimensional arrangement of atoms in a molecule dictates its interaction with the chiral environment of a protein's active site.

Signaling Pathway of RK-682 Inhibition

RK-682 primarily targets dual-specificity phosphatases, which play a crucial role in regulating cellular signaling cascades, such as the MAP kinase pathway. By inhibiting these phosphatases, RK-682 can maintain the phosphorylated (and thus often activated) state of their substrate kinases, leading to downstream cellular effects.

G Simplified Signaling Pathway of RK-682 Action cluster_0 Upstream Signaling cluster_1 MAP Kinase Cascade cluster_2 Phosphatase Regulation Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cellular Response Cellular Response ERK->Cellular Response VHR VHR VHR->ERK Dephosphorylation RK682 This compound / Enantiomer RK682->VHR Inhibition

Caption: RK-682 inhibits VHR, a dual-specificity phosphatase, preventing the dephosphorylation and inactivation of ERK, a key protein in the MAP kinase signaling pathway.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental methodologies are crucial. Below are summarized protocols for assessing the inhibitory activity of compounds like RK-682 against key protein tyrosine phosphatases.

General Phosphatase Inhibition Assay (Colorimetric)

This protocol describes a common method using a chromogenic substrate, p-nitrophenyl phosphate (pNPP), which turns yellow upon dephosphorylation, allowing for spectrophotometric measurement of enzyme activity.

G Workflow for a Colorimetric Phosphatase Inhibition Assay Start Start Prepare Assay Buffer Prepare Assay Buffer (e.g., Tris-HCl, DTT) Start->Prepare Assay Buffer Prepare Enzyme Solution Prepare Phosphatase Solution (e.g., PTP1B, VHR, Cdc25B) Prepare Assay Buffer->Prepare Enzyme Solution Prepare Inhibitor Dilutions Prepare Serial Dilutions of This compound and Enantiomers Prepare Assay Buffer->Prepare Inhibitor Dilutions Pre-incubation Pre-incubate Enzyme with Inhibitor (or vehicle control) Prepare Enzyme Solution->Pre-incubation Prepare Inhibitor Dilutions->Pre-incubation Add Substrate Initiate Reaction by Adding pNPP Substrate Pre-incubation->Add Substrate Incubation Incubate at a Controlled Temperature (e.g., 37°C) Add Substrate->Incubation Stop Reaction Stop Reaction with NaOH Incubation->Stop Reaction Measure Absorbance Measure Absorbance at 405 nm Stop Reaction->Measure Absorbance Data Analysis Calculate % Inhibition and Determine IC50 Values Measure Absorbance->Data Analysis End End Data Analysis->End

Caption: A typical workflow for determining the IC50 values of phosphatase inhibitors using a pNPP-based colorimetric assay.

Detailed Protocol for PTP1B Inhibition Assay:

  • Reagents and Buffers:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.0), 100 mM NaCl, 1 mM EDTA, and 1 mM DTT.

    • Enzyme: Recombinant human PTP1B.

    • Substrate: p-nitrophenyl phosphate (pNPP).

    • Inhibitor: this compound or its enantiomers dissolved in DMSO.

    • Stop Solution: 1 M NaOH.

  • Procedure:

    • In a 96-well plate, add 50 µL of assay buffer to each well.

    • Add 10 µL of the inhibitor solution at various concentrations (or DMSO for control).

    • Add 20 µL of the PTP1B enzyme solution and pre-incubate for 10-15 minutes at 37°C.

    • Initiate the reaction by adding 20 µL of pNPP solution.

    • Incubate for 30 minutes at 37°C.

    • Stop the reaction by adding 100 µL of 1 M NaOH.

    • Measure the absorbance at 405 nm using a microplate reader.

    • Calculate the percentage of inhibition for each concentration relative to the control and determine the IC50 value by non-linear regression analysis.

Note on Promiscuous Inhibition: It is important to note that some studies have suggested that RK-682 may act as a promiscuous inhibitor, partly due to its tendency to form aggregates at higher concentrations. This can lead to non-specific inhibition and should be taken into consideration when interpreting experimental results. Assays should ideally be conducted with controls for aggregate-based inhibition, such as the inclusion of detergents like Triton X-100 in the assay buffer.

Conclusion and Future Directions

References

(Rac)-RK-682: A Comparative Guide to its Cross-Reactivity with Other Phosphatases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(Rac)-RK-682 is a potent inhibitor of protein tyrosine phosphatases (PTPs), a class of enzymes crucial in cellular signaling. While initially identified as a selective inhibitor, further studies have revealed a more complex cross-reactivity profile. This guide provides an objective comparison of this compound's inhibitory activity against a range of phosphatases, supported by experimental data and detailed methodologies, to aid researchers in its appropriate application.

Quantitative Inhibitory Activity of this compound

The inhibitory potency of this compound has been evaluated against several protein tyrosine phosphatases. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison of its activity across different PTPs.

Phosphatase TargetPhosphatase ClassIC50 (µM)
CDC25BDual-Specificity Phosphatase (DSP)0.7
VHR (DUSP3)Dual-Specificity Phosphatase (DSP)2.0[1]
PTP1BNon-receptor PTP8.6
LMW-PTPNon-receptor PTP12.4
CD45Receptor-like PTP54[1]

Note: Lower IC50 values indicate higher inhibitory potency.

Experimental Protocols

The determination of phosphatase inhibition by this compound is typically performed using in vitro biochemical assays. Below are detailed methodologies for two common types of assays.

Protocol 1: Protein Tyrosine Phosphatase (PTP) Inhibition Assay using p-Nitrophenyl Phosphate (pNPP)

This colorimetric assay is a standard method for measuring the activity of PTPs.

Materials:

  • Purified PTP enzyme (e.g., PTP1B)

  • This compound

  • Assay Buffer: 50 mM Tris-HCl (pH 7.0), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

  • Substrate: p-Nitrophenyl Phosphate (pNPP)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 10 µL of various concentrations of this compound to the appropriate wells. Include a vehicle control (DMSO) and a no-inhibitor control.

  • Add 80 µL of the PTP enzyme solution in Assay Buffer to each well.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 10 µL of pNPP solution to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of 1 M NaOH to each well.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by plotting the inhibition percentage against the inhibitor concentration.

Protocol 2: CDC25 Phosphatase Activity Assay

A fluorimetric assay is often employed to measure the activity of CDC25 phosphatases.

Materials:

  • Purified recombinant CDC25B enzyme

  • This compound

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 5 mM DTT

  • Substrate: O-Methylfluorescein Phosphate (OMFP) or Fluorescein Diphosphate (FDP)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of this compound in the Assay Buffer.

  • To the wells of a 96-well black microplate, add 20 µL of the diluted this compound solutions.

  • Add 60 µL of the CDC25B enzyme solution in Assay Buffer to each well.

  • Pre-incubate the plate at room temperature for 10 minutes, protected from light.

  • Start the reaction by adding 20 µL of the OMFP or FDP substrate solution to each well.

  • Immediately measure the fluorescence intensity (Excitation: 485 nm, Emission: 525 nm) at regular intervals for 15-30 minutes.

  • Determine the reaction rate (slope of the fluorescence versus time plot).

  • Calculate the percentage of inhibition and the IC50 value as described in the pNPP assay protocol.

Visualizing Cross-Reactivity and Experimental Design

To better understand the scope of this compound's activity and the experimental approach to its characterization, the following diagrams are provided.

cluster_0 Phosphatase Classes cluster_1 Experimental Screening of this compound PTPs Protein Tyrosine Phosphatases (PTPs) DSPs Dual-Specificity Phosphatases (DSPs) STPs Serine/Threonine Phosphatases (STPs) RK682 This compound Assay In Vitro Inhibition Assay RK682->Assay Assay->PTPs Inhibited Assay->DSPs Inhibited Assay->STPs Not Significantly Inhibited (in situ) cluster_0 pNPP-Based Phosphatase Inhibition Assay Workflow A Prepare Reagents (Enzyme, Inhibitor, Substrate) B Dispense Inhibitor This compound A->B C Add Enzyme (e.g., PTP1B) B->C D Pre-incubate C->D E Add Substrate (pNPP) D->E F Incubate (Reaction) E->F G Stop Reaction (NaOH) F->G H Measure Absorbance (405 nm) G->H I Data Analysis (IC50 Calculation) H->I cluster_0 Simplified Signaling Context of RK-682 Targets GrowthFactors Growth Factors, Cytokines Receptors Receptor Tyrosine Kinases (RTKs) GrowthFactors->Receptors PTP1B PTP1B Receptors->PTP1B dephosphorylates CellCycle Cell Cycle Progression ImmuneResponse Immune Response CDC25B CDC25B CDC25B->CellCycle promotes CD45 CD45 CD45->ImmuneResponse regulates RK682 This compound RK682->PTP1B inhibits RK682->CDC25B inhibits RK682->CD45 inhibits

References

A Comparative Guide to CDC25 Phosphatase Inhibitors: (Rac)-RK-682 and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of (Rac)-RK-682 and other prominent inhibitors of Cell Division Cycle 25 (CDC25) phosphatases, a family of dual-specificity phosphatases that are critical regulators of the cell cycle and attractive targets for anticancer drug development. Overexpression of CDC25 phosphatases has been observed in a wide variety of human cancers, making them a focal point for therapeutic intervention.[1][2][3] This document summarizes key experimental data, details relevant methodologies, and visualizes essential pathways and workflows to aid in the evaluation of these compounds.

Introduction to CDC25 Phosphatases

The CDC25 protein family in humans consists of three main isoforms: CDC25A, CDC25B, and CDC25C.[3] These enzymes function as key activators of cyclin-dependent kinases (CDKs) by removing inhibitory phosphate groups, thereby driving the progression of the cell cycle.[1][4][5]

  • CDC25A is crucial for both the G1/S and G2/M phase transitions.[4][6][7]

  • CDC25B and CDC25C are primarily active during the G2/M transition, with CDC25B acting as an initiator and CDC25C responsible for the full activation of the CDK1/Cyclin B complex required for entry into mitosis.[4][5][6][7]

Given their role in cell cycle progression, the dysregulation of CDC25 phosphatases can lead to uncontrolled cell proliferation, a hallmark of cancer.[1][4] Consequently, the development of small molecule inhibitors targeting CDC25 has been a significant area of cancer research.

Quantitative Efficacy Comparison of CDC25 Inhibitors

The following table summarizes the in vitro efficacy of this compound and a selection of other notable CDC25 inhibitors. The data, presented as IC50 values (the concentration of an inhibitor required for 50% inhibition of an enzyme's activity), has been compiled from various studies. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.

InhibitorTarget(s)CDC25A IC50 (µM)CDC25B IC50 (µM)CDC25C IC50 (µM)Cell Line IC50 (µM)Mechanism of ActionReference(s)
This compound PTPase, VHR----Competitive inhibitor of protein tyrosine phosphatases; arrests cell cycle at G1/S transition.[8][9]
NSC-663284 CDC25A, B, C0.0210.0210.25HeLa: 2.57Irreversible inhibitor, likely through arylation of the catalytic cysteine.[6][10]
NSC-95397 CDC25A, B, C9.9 - 18.69.9 - 18.69.9 - 18.6Colon cancer cells: 9.9 - 18.6Dual-phosphatase inhibitor.[1][4]
UPD-140 CDC25A, B, C1.42>1.42>1.42HeLa: 1.20Reversible, mixed-type inhibition involving oxidation of the catalytic cysteine.[10]
UPD-176 CDC25A, B, C---HeLa: 1.08Reversible, mixed-type inhibition.[10]
UPD-786 CDC25A, B, C0.89>0.89>0.89HeLa: 6.50Reversible, mixed-type inhibition.[10]
UPD-787 CDC25A, B, C---HeLa: 0.90Reversible, mixed-type inhibition.[10]
UPD-790 CDC25A, B, C---HeLa: 1.41Reversible, mixed-type inhibition.[10]
UPD-793 CDC25A, B, C0.92>0.92>0.92-Reversible, mixed-type inhibition.[10]
UPD-795 CDC25A, B, C1.25>1.25>1.25-Reversible, mixed-type inhibition.[10]
M5N36 CDC25A, B, C0.150.190.06-Quinonoid-based inhibitor.[11]
Compound 62 (E/Z) CDC25A1.9 / 1.6---Malic and oleic acid derivative.[6]
Compound 63 CDC25A, B, C5.13.64.3-Malic and oleic acid derivative.[6]
Compound 64 CDC25A, B, C4.56.78.8-Malic and oleic acid derivative.[6]
NSC 119915 CDC25A, BKi: 0.07Ki: 0.08-MCF-7, PC-3, K562: Growth suppressionIrreversible inhibition, generates intracellular ROS.[7]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are outlines of key assays used to evaluate the efficacy of CDC25 inhibitors.

CDC25 Phosphatase Activity Assay

This assay measures the enzymatic activity of CDC25 phosphatases and their inhibition by test compounds.

  • Principle: A common method utilizes a fluorogenic substrate, such as 3-O-methylfluorescein phosphate (OMFP), which upon dephosphorylation by CDC25, produces a fluorescent signal. The rate of fluorescence increase is proportional to the phosphatase activity.

  • Protocol Outline:

    • Recombinant human CDC25A, B, or C is incubated with varying concentrations of the inhibitor in an appropriate assay buffer.

    • The enzymatic reaction is initiated by the addition of the OMFP substrate.

    • The fluorescence intensity is measured over time using a microplate reader.

    • The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Cell Viability Assay (e.g., MTT Assay)

This assay determines the effect of CDC25 inhibitors on the viability and proliferation of cancer cells.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol Outline:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a range of concentrations of the CDC25 inhibitor for a specified period (e.g., 24, 48, or 72 hours).

    • MTT solution is added to each well, and the plates are incubated to allow for formazan crystal formation.

    • A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

    • The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.

    • The IC50 value for cell viability is determined by plotting the percentage of viable cells against the inhibitor concentration.

Cell Cycle Analysis

This assay investigates the effect of CDC25 inhibitors on cell cycle progression.

  • Principle: Flow cytometry is used to analyze the DNA content of a cell population. Cells are stained with a fluorescent dye that binds stoichiometrically to DNA (e.g., propidium iodide or DAPI). The fluorescence intensity of individual cells is proportional to their DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Protocol Outline:

    • Cells are treated with the CDC25 inhibitor for a specific duration.

    • Both adherent and floating cells are collected, washed, and fixed (e.g., with cold 70% ethanol).

    • The fixed cells are treated with RNase to remove RNA and then stained with a DNA-binding fluorescent dye.

    • The stained cells are analyzed by flow cytometry.

    • The resulting DNA content histograms are analyzed to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G1 or G2/M phase would indicate cell cycle arrest at those points.

Visualizing Key Pathways and Processes

To better understand the context in which CDC25 inhibitors operate, the following diagrams, generated using the DOT language, illustrate the CDC25 signaling pathway, a typical experimental workflow, and the logical framework for comparing these inhibitors.

CDC25_Signaling_Pathway cluster_G1_S G1/S Transition cluster_G2_M G2/M Transition CDK2_CyclinE CDK2/Cyclin E S_Phase S Phase Entry CDK2_CyclinE->S_Phase CDK1_CyclinB CDK1/Cyclin B Mitosis Mitosis CDK1_CyclinB->Mitosis CDC25A CDC25A CDC25A->CDK2_CyclinE de-P CDC25BC CDC25B/C CDC25BC->CDK1_CyclinB de-P Wee1_Myt1 Wee1/Myt1 (Inhibitory Kinases) Wee1_Myt1->CDK2_CyclinE P Wee1_Myt1->CDK1_CyclinB P Inhibitor CDC25 Inhibitor (e.g., RK-682) Inhibitor->CDC25A Inhibitor->CDC25BC

Caption: CDC25 signaling pathway in cell cycle regulation.

Experimental_Workflow start Select CDC25 Inhibitor (e.g., RK-682) assay1 In Vitro Phosphatase Assay start->assay1 assay2 Cell-Based Viability Assay start->assay2 assay3 Cell Cycle Analysis start->assay3 assay4 In Vivo Efficacy Studies start->assay4 data1 Determine IC50/Ki assay1->data1 data2 Determine Cellular IC50 assay2->data2 data3 Analyze Cell Cycle Arrest assay3->data3 data4 Evaluate Tumor Growth Inhibition assay4->data4 conclusion Comparative Efficacy Assessment data1->conclusion data2->conclusion data3->conclusion data4->conclusion Comparison_Logic inhibitors CDC25 Inhibitors This compound NSC-663284 Other Inhibitors parameters Comparison Parameters In Vitro Efficacy (IC50/Ki) Cellular Potency (IC50) Mechanism of Action In Vivo Efficacy inhibitors->parameters are evaluated against evaluation {Objective Evaluation|{Potency|Selectivity|Cellular Activity|Therapeutic Potential}} parameters->evaluation to determine

References

In Vivo Validation of (Rac)-RK-682: A Review of Available Experimental Findings

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for in vivo validation studies of the experimental findings for (Rac)-RK-682, a protein tyrosine phosphatase (PTPase) inhibitor, did not yield any specific results. The available literature primarily focuses on the in vitro characterization of RK-682, with significant questions raised about its specificity and mechanism of action.

This compound, a natural product identified as an inhibitor of protein tyrosine phosphatases, has been studied for its potential to influence cell cycle progression. In vitro studies have demonstrated that RK-682 can inhibit the dephosphorylation activity of PTPases such as CD45 and VHR, leading to an arrest of the mammalian cell cycle at the G1 phase[1]. However, further research into the racemic form of RK-682 has suggested that its inhibitory effects in vitro may be influenced by its tendency to form large aggregates in solution. This has led to the hypothesis that this compound might act as a promiscuous inhibitor, questioning the specificity of its binding to the catalytic site of PTPases[2][3].

The current body of scientific literature accessible through searches does not contain reports of in vivo studies utilizing animal models to validate these in vitro findings for this compound. Consequently, a comparison guide detailing its in vivo performance against other alternatives, including quantitative data and detailed experimental protocols, cannot be constructed at this time.

A Note on the Similarly Named Compound: SX-682

It is worth noting that a similarly named compound, SX-682, has been extensively studied in in vivo settings. Unlike RK-682, SX-682 is a clinical-stage oral allosteric inhibitor of the chemokine receptors CXCR1 and CXCR2. This compound plays a significant role in the tumor microenvironment by blocking the trafficking of myeloid-derived suppressor cells (MDSCs).

Numerous in vivo studies have demonstrated that SX-682 can enhance the efficacy of various cancer immunotherapies. For instance, in murine models of head and neck squamous cell carcinoma, SX-682 has been shown to abrogate the accumulation of tumor MDSCs, thereby enhancing the infiltration and activation of adoptively transferred natural killer (NK) cells[4][5]. Furthermore, research in models of non-small cell lung cancer and other solid tumors has indicated that SX-682 can synergize with immune checkpoint inhibitors, such as anti-PD-1 therapy, to promote tumor eradication[6][7].

The mechanism of action for SX-682 is centered on remodeling the immunosuppressive tumor microenvironment to allow for a more robust anti-tumor immune response.

Signaling Pathway of SX-682 in the Tumor Microenvironment

SX682_Pathway cluster_tumor Tumor Microenvironment cluster_receptors Chemokine Signaling Tumor Tumor Cells CXCL CXCL Chemokines Tumor->CXCL secretes MDSC Myeloid-Derived Suppressor Cells (MDSCs) T_Cell T-Cell / NK Cell MDSC->T_Cell suppresses CXCR12 CXCR1/2 Receptors CXCL->CXCR12 binds to CXCR12->MDSC recruits SX682 SX-682 SX682->CXCR12 inhibits

Caption: Signaling pathway of SX-682 in the tumor microenvironment.

Due to the lack of in vivo data for this compound, researchers interested in this area may find the extensive research on SX-682 to be of comparative interest, while noting the distinct molecular targets and mechanisms of action of these two compounds.

References

A Comparative Guide to G1 Cell Cycle Arrest: (Rac)-RK-682 and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of (Rac)-RK-682, a protein tyrosine phosphatase inhibitor, with two prominent cyclin-dependent kinase (CDK) inhibitors, Flavopiridol and Palbociclib, for inducing G1 phase cell cycle arrest. This objective analysis is supported by experimental data, detailed protocols, and visual representations of the underlying molecular pathways to aid in the selection of the most appropriate compound for your research needs.

Introduction to G1 Cell Cycle Arrest

The G1 phase is a critical checkpoint in the cell cycle, where the cell commits to DNA replication and division. Inducing G1 arrest is a key strategy in cancer therapy to halt the proliferation of tumor cells. This guide focuses on this compound and compares its efficacy and mechanism of action against two well-established CDK inhibitors, Flavopiridol and Palbociclib, which also target the G1 checkpoint.

Comparative Analysis of G1 Arresting Agents

This compound is a potent inhibitor of protein tyrosine phosphatases (PTPs), which leads to the arrest of the mammalian cell cycle at the G1/S transition[1]. In contrast, Flavopiridol and Palbociclib are well-characterized inhibitors of cyclin-dependent kinases (CDKs), key regulators of cell cycle progression.

Quantitative Data on Cell Cycle Arrest

The following tables summarize the quantitative effects of this compound, Flavopiridol, and Palbociclib on the distribution of cells in the G1 phase of the cell cycle, as determined by flow cytometry.

Table 1: this compound Mediated G1 Cell Cycle Arrest

Cell LineConcentrationIncubation Time% of Cells in G1 Phase (Control)% of Cells in G1 Phase (Treated)Reference
Ball-1 (human B cell leukemia)Not SpecifiedNot SpecifiedNot SpecifiedIncreased G1 population[1]

Note: Specific quantitative data for this compound from direct comparative studies is limited in the currently available literature. The provided information is based on its described activity.

Table 2: Flavopiridol Mediated G1 Cell Cycle Arrest

Cell LineConcentrationIncubation Time% of Cells in G1 Phase (Control)% of Cells in G1 Phase (Treated)Reference
MCF-7 (breast cancer)300 nM24 hoursNot SpecifiedSignificant increase
MDA-MB-468 (breast cancer)300 nM24 hoursNot SpecifiedSignificant increase

Table 3: Palbociclib Mediated G1 Cell Cycle Arrest

Cell LineConcentrationIncubation Time% of Cells in G1 Phase (Control)% of Cells in G1 Phase (Treated)Reference
MCF-7 (breast cancer)100 nM24 hours~45%~75%
T47D (breast cancer)100 nM24 hours~50%~80%

Experimental Protocols

Induction of G1 Cell Cycle Arrest with this compound

This protocol is a general guideline for treating cancer cell lines with this compound to induce G1 cell cycle arrest. Optimization for specific cell lines and experimental conditions is recommended.

Materials:

  • This compound (lyophilized powder)

  • Dimethyl sulfoxide (DMSO)

  • Complete cell culture medium appropriate for the cell line

  • Cancer cell line of interest (e.g., leukemia, breast cancer)

  • 6-well tissue culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Reconstitution of this compound: Prepare a stock solution of this compound by dissolving the lyophilized powder in DMSO to a concentration of 10 mM. Store the stock solution at -20°C.

  • Cell Seeding: Seed the cancer cells in 6-well plates at a density that will allow for logarithmic growth during the treatment period. Allow the cells to adhere and resume growth for 24 hours.

  • Treatment: Prepare working solutions of this compound by diluting the stock solution in complete cell culture medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). Remove the existing medium from the cells and replace it with the medium containing this compound. A vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) should be included.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • Harvesting: After incubation, harvest the cells by trypsinization (for adherent cells) or by gentle scraping/pipetting (for suspension cells).

  • Cell Cycle Analysis: Proceed with cell cycle analysis using flow cytometry as described in the protocol below.

Cell Cycle Analysis using Propidium Iodide Staining and Flow Cytometry

This protocol details the steps for analyzing the cell cycle distribution of treated and control cells.

Materials:

  • Harvested cells

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

  • Flow cytometer

Procedure:

  • Cell Fixation:

    • Wash the harvested cells once with PBS.

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet twice with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

    • Use appropriate software to analyze the cell cycle distribution based on the DNA content (PI fluorescence).

Signaling Pathways and Mechanisms of Action

The induction of G1 cell cycle arrest by this compound and CDK inhibitors occurs through distinct molecular mechanisms.

This compound: Inhibition of Protein Tyrosine Phosphatases

This compound inhibits protein tyrosine phosphatases (PTPs), leading to an increase in the phosphorylation of key signaling proteins that regulate the G1/S transition. This sustained phosphorylation state prevents the dephosphorylation events necessary for cell cycle progression into the S phase.

G1_Arrest_RK682 cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor Signaling_Proteins Signaling Proteins Growth_Factor_Receptor->Signaling_Proteins Activates Growth_Factor Growth Factor Growth_Factor->Growth_Factor_Receptor PTP Protein Tyrosine Phosphatase (PTP) Signaling_Proteins_P Phosphorylated Signaling Proteins PTP->Signaling_Proteins_P Dephosphorylates RK682 This compound RK682->PTP Inhibits G1_S_Transition G1/S Transition Signaling_Proteins_P->G1_S_Transition Promotes Cell_Cycle_Arrest G1 Cell Cycle Arrest Signaling_Proteins->Signaling_Proteins_P Phosphorylation G1_S_Transition->Cell_Cycle_Arrest Blocked

Caption: this compound inhibits PTPs, leading to sustained phosphorylation and G1 arrest.

Flavopiridol and Palbociclib: Inhibition of Cyclin-Dependent Kinases

Flavopiridol and Palbociclib directly inhibit the activity of cyclin-dependent kinases (CDKs), specifically CDK4 and CDK6, which are essential for the G1 to S phase transition. By inhibiting these kinases, they prevent the phosphorylation of the retinoblastoma protein (Rb), which in turn keeps the E2F transcription factor inactive, thereby blocking the expression of genes required for DNA synthesis.

G1_Arrest_CDKi cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Activates Rb Rb CDK46->Rb Phosphorylates CDKi Flavopiridol/ Palbociclib CDKi->CDK46 Inhibits E2F E2F Rb->E2F Inhibits S_Phase_Genes S-Phase Gene Expression E2F->S_Phase_Genes Activates Rb_P Phosphorylated Rb G1_S_Transition G1/S Transition S_Phase_Genes->G1_S_Transition Promotes Cell_Cycle_Arrest G1 Cell Cycle Arrest G1_S_Transition->Cell_Cycle_Arrest Blocked

Caption: CDK inhibitors block Rb phosphorylation, preventing G1/S transition.

Experimental Workflow

The following diagram outlines the general workflow for comparing the effects of different compounds on cell cycle arrest.

Experimental_Workflow Start Start: Seed Cells Treatment Treat with Compounds: - this compound - Flavopiridol - Palbociclib - Vehicle Control Start->Treatment Incubation Incubate for 24, 48, 72 hours Treatment->Incubation Harvest Harvest Cells Incubation->Harvest Fixation Fix Cells (70% Ethanol) Harvest->Fixation Staining Stain with Propidium Iodide & RNase A Fixation->Staining Analysis Flow Cytometry Analysis Staining->Analysis Data Quantify Cell Cycle Distribution (%G1, S, G2/M) Analysis->Data End End: Compare Efficacy Data->End

Caption: Workflow for comparing cell cycle arrest agents.

Conclusion

This guide provides a comparative framework for understanding and utilizing this compound for inducing G1 cell cycle arrest in comparison to the CDK inhibitors Flavopiridol and Palbociclib. While all three compounds effectively halt cell proliferation at the G1 checkpoint, their distinct mechanisms of action offer different avenues for therapeutic intervention and research. The choice of agent will depend on the specific research question, cell type, and desired molecular target. The provided protocols and diagrams serve as a valuable resource for designing and executing experiments to investigate G1 cell cycle arrest.

References

(Rac)-RK-682 versus tautomycin in phosphatase inhibition

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Comparison of (Rac)-RK-682 and Tautomycin as Phosphatase Inhibitors

For researchers in cell biology, signal transduction, and drug discovery, the specific inhibition of protein phosphatases is a critical tool for dissecting cellular processes. This guide provides a detailed, objective comparison of two widely used phosphatase inhibitors: this compound and tautomycin. We will examine their target specificity, mechanism of action, and provide supporting experimental data and protocols to aid in the selection of the appropriate inhibitor for your research needs.

Target Specificity and Potency

The primary distinction between this compound and tautomycin lies in their target class of phosphatases. This compound is recognized as an inhibitor of protein tyrosine phosphatases (PTPs), while tautomycin is a potent inhibitor of serine/threonine protein phosphatases (PPs), particularly Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A).

Data Presentation: Inhibitory Activity

The following table summarizes the quantitative data on the inhibitory potency of this compound and tautomycin against various phosphatases.

InhibitorTarget PhosphataseIC50 / Kiapp
This compound Protein Tyrosine Phosphatase 1B (PTP1B)8.6 µM[1]
Low Molecular Weight PTP (LMW-PTP)12.4 µM[1]
Cell Division Cycle 25B (CDC25B)0.7 µM[1]
VHR (Dual Specificity Phosphatase)2.0 µM[2]
CD4554 µM[2]
Tautomycin Protein Phosphatase 1 (PP1)0.16 nM (Kiapp)[3], 0.21 nM (IC50)[4], 20 pM (IC50)[5]
Protein Phosphatase 2A (PP2A)0.4 nM (Kiapp)[3], 0.94 nM (IC50)[4], 75 pM (IC50)[5]

Note: IC50 and Kiapp values can vary based on experimental conditions, such as substrate concentration and the presence of detergents. For instance, the picomolar IC50 values for tautomycin were observed in the presence of 0.01% Brij-35[5].

Tautomycin is structurally similar to tautomycetin, another selective inhibitor of PP1. Tautomycetin, however, shows greater specificity for PP1 over PP2A, with IC50 values of 1.6 nM and 62 nM for PP1 and PP2A, respectively[4][6]. The spiroketal moiety present in tautomycin but absent in tautomycetin is crucial for its potent inhibition of both PP1 and PP2A[4].

Mechanism of Action

This compound: This compound, with the chemical name 3-hexadecanoyl-5-hydroxymethyl-tetronic acid, acts as a specific inhibitor of protein tyrosine phosphatases[2]. Kinetic analyses have shown that its inhibition of the dual-specificity phosphatase VHR is competitive with respect to the substrate[7]. Interestingly, these studies suggest that two molecules of RK-682 are required to inhibit a single molecule of VHR[7]. However, some research indicates that the inhibitory mechanism of this compound might be more complex, potentially involving the formation of aggregates in solution that contribute to a promiscuous mode of inhibition rather than solely binding to the catalytic site[8]. Therefore, caution is advised when using it as a control for PTPase inhibition[8].

Tautomycin: Isolated from Streptomyces verticillatus, tautomycin is a potent and specific inhibitor of the serine/threonine phosphatases PP1 and PP2A[3]. It inhibits the catalytic subunit of PP1 more potently than that of PP2A[3][9]. Studies have indicated that tautomycin and okadaic acid, another common phosphatase inhibitor, share a common binding site on PP2A, suggesting a mutually exclusive binding mechanism[3][10]. The structural basis for tautomycin's preference for PP1 over PP2A makes it a valuable tool for distinguishing the physiological roles of these two closely related phosphatases[3][9]. Different parts of the tautomycin molecule are responsible for its phosphatase inhibitory activity and its ability to induce apoptosis. The C22-C26 moiety is essential for phosphatase inhibition, while the C1-C18 moiety is critical for inducing apoptosis[5].

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are outlines of common assays used to determine phosphatase inhibitory activity.

Malachite Green Phosphatase Assay

This colorimetric assay is widely used to measure the release of free phosphate from a substrate.

  • Reagent Preparation:

    • Prepare a suitable phosphopeptide substrate for the specific phosphatase being assayed.

    • Prepare a range of concentrations of the inhibitor (this compound or tautomycin).

    • Prepare the Malachite Green reagent solution (typically containing malachite green, ammonium molybdate, and a stabilizing agent).

  • Assay Procedure:

    • In a 96-well plate, add the purified phosphatase enzyme to a reaction buffer.

    • Add the various concentrations of the inhibitor and pre-incubate for a specified time (e.g., 10-15 minutes) at the optimal temperature for the enzyme.

    • Initiate the phosphatase reaction by adding the phosphopeptide substrate.

    • Allow the reaction to proceed for a set period (e.g., 15-30 minutes).

    • Stop the reaction by adding the Malachite Green reagent. This reagent will form a colored complex with the free phosphate released by the phosphatase activity.

    • Measure the absorbance at a specific wavelength (e.g., 620-650 nm) using a plate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of phosphate.

    • Calculate the amount of phosphate released in each reaction.

    • Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value.

[³²P]-Labeled Substrate Radioassay

This highly sensitive method is used for detecting very potent inhibitors.

  • Substrate Preparation:

    • Prepare a protein substrate (e.g., histone or myelin basic protein) that is phosphorylated using a protein kinase and [γ-³²P]ATP.

    • Purify the [³²P]-labeled substrate to remove unincorporated [γ-³²P]ATP.

  • Assay Procedure:

    • Set up reactions in microcentrifuge tubes containing the phosphatase enzyme and reaction buffer.

    • Add serial dilutions of the inhibitor.

    • Initiate the reaction by adding the [³²P]-labeled substrate.

    • Incubate at the optimal temperature for a defined time.

    • Terminate the reaction by adding a precipitating agent like trichloroacetic acid (TCA) to precipitate the protein.

    • Centrifuge to pellet the protein.

  • Quantification:

    • Measure the radioactivity in the supernatant, which contains the released [³²P]-inorganic phosphate, using a scintillation counter.

    • Alternatively, the remaining radioactivity in the protein pellet can be measured.

  • Data Analysis:

    • Calculate the amount of [³²P] released and determine the percentage of inhibition for each inhibitor concentration to calculate the IC50 value.

Visualizations

Signaling Pathway Diagram

G cluster_0 Cellular Signaling cluster_1 Inhibitor Action Kinase Protein Kinase Protein_U Unphosphorylated Substrate Protein Kinase->Protein_U Phosphatase Protein Phosphatase (PTP or PP) Protein_P Phosphorylated Substrate Protein (Active/Inactive) Phosphatase->Protein_P Protein_U->Protein_P Phosphorylation Protein_P->Protein_U Dephosphorylation Response Cellular Response Protein_P->Response RK682 This compound (PTP Inhibitor) RK682->Phosphatase Inhibits (if PTP) Tautomycin Tautomycin (PP1/PP2A Inhibitor) Tautomycin->Phosphatase Inhibits (if PP1/PP2A)

Caption: A diagram of a generic phosphorylation-dephosphorylation cycle and points of inhibition.

Experimental Workflow Diagram

G cluster_workflow Phosphatase Inhibition Assay Workflow start 1. Prepare Reagents (Enzyme, Substrate, Inhibitor) preincubation 2. Pre-incubate Enzyme with Inhibitor start->preincubation reaction 3. Add Substrate to Start Reaction preincubation->reaction stop 4. Stop Reaction reaction->stop detection 5. Detect Phosphate Release (e.g., Malachite Green) stop->detection analysis 6. Analyze Data (Calculate IC50) detection->analysis

Caption: A typical workflow for determining the IC50 of a phosphatase inhibitor.

Conclusion

This compound and tautomycin are valuable but fundamentally different tools for studying protein dephosphorylation.

  • Choose this compound when investigating signaling pathways regulated by protein tyrosine phosphatases . Its efficacy against PTP1B, CDC25B, and VHR makes it suitable for studies related to metabolic regulation, cell cycle control, and MAPK signaling. However, researchers should be mindful of its potential for a promiscuous inhibition mechanism under certain in vitro conditions[8].

  • Choose Tautomycin for probing the roles of the major serine/threonine phosphatases, PP1 and PP2A . Its higher potency for PP1 makes it particularly useful for differentiating the functions of PP1 from PP2A in cellular processes such as glycogen metabolism, muscle contraction, and cell division[3][9].

The selection of an inhibitor should always be guided by its known specificity profile and validated within the experimental system being used. The detailed data and protocols provided in this guide aim to facilitate this decision-making process for researchers in the field.

References

Assessing the Selectivity Profile of (Rac)-RK-682: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed assessment of the selectivity profile of (Rac)-RK-682, a known phosphatase inhibitor. Its performance is objectively compared with other common phosphatase inhibitors, supported by experimental data. This document is intended to aid researchers in evaluating the suitability of this compound for their specific applications.

Introduction

This compound is a synthetic, racemic form of the natural product RK-682, which has been identified as an inhibitor of protein tyrosine phosphatases (PTPs). PTPs, along with protein serine/threonine phosphatases, are critical regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases. The selectivity of a phosphatase inhibitor is a crucial parameter, as off-target effects can lead to ambiguous experimental results and potential toxicity. This guide presents a comparative analysis of the inhibitory activity of this compound against a panel of phosphatases and contrasts its profile with those of other widely used inhibitors.

Data Presentation: Inhibitor Selectivity Profiles

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and selected alternative phosphatase inhibitors against various phosphatases. Lower IC50 values indicate higher potency.

Enzyme TargetThis compound IC50 (µM)Sodium Orthovanadate IC50 (µM)Okadaic Acid IC50 (nM)Tautomycin IC50 (nM)
Protein Tyrosine Phosphatases (PTPs)
PTP-1B8.6[1]General PTP inhibitor[2][3][4][5]InactiveInactive
LMW-PTP12.4[1]General PTP inhibitor[2][3][4][5]InactiveInactive
CD4554General PTP inhibitor[2][3][4][5]InactiveInactive
Dual-Specificity Phosphatases (DSPs)
CDC25B0.7[1]General PTP inhibitor[2][3][4][5]InactiveInactive
VHR (DUSP3)2.0General PTP inhibitor[2][3][4][5]InactiveInactive
Serine/Threonine Phosphatases (PSPs)
PP1Not reportedInactive15-500.21
PP2ANot reportedInactive0.1-0.30.94
PP2BNot reportedInactiveHigh concentrationNot reported
PP2CNot reportedInactiveInactiveNot reported
PP3Not reportedInactive3.7-4Not reported
PP4Not reportedInactive0.1Not reported
PP5Not reportedInactive3.5Not reported
Other Phosphatases
Alkaline PhosphataseNot reported10InactiveNot reported

Note on this compound Promiscuity: Research suggests that this compound may exhibit promiscuous inhibition through mechanisms that are not solely based on direct binding to the catalytic site of the enzyme. Studies have indicated that it can form large aggregates in solution, and this aggregation capacity, combined with its ability to bind to protein surfaces, may contribute to enzyme inhibition. This property should be carefully considered when interpreting experimental results.

Experimental Protocols

The following is a representative protocol for an in vitro phosphatase inhibition assay using the chromogenic substrate p-nitrophenyl phosphate (pNPP). This method is widely applicable for assessing the activity of various phosphatases.

Objective: To determine the inhibitory effect of a compound on phosphatase activity.

Materials:

  • Purified phosphatase enzyme (e.g., PTP1B, CDC25B)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.0), 100 mM NaCl, 1 mM DTT, 1 mM EDTA

  • p-Nitrophenyl phosphate (pNPP) substrate solution (10 mM in Assay Buffer)

  • Test compound (this compound or alternative inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Stop Solution: 1 M NaOH

Procedure:

  • Enzyme Preparation: Prepare a working solution of the purified phosphatase in Assay Buffer to a final concentration that yields a linear reaction rate over the desired time course.

  • Inhibitor Preparation: Prepare a series of dilutions of the test compound in Assay Buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1% DMSO).

  • Assay Setup:

    • To each well of a 96-well microplate, add 20 µL of the appropriate test compound dilution or vehicle control.

    • Add 60 µL of the diluted enzyme solution to each well.

    • Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.

  • Reaction Initiation:

    • Initiate the phosphatase reaction by adding 20 µL of the 10 mM pNPP substrate solution to each well.

  • Incubation:

    • Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.

  • Reaction Termination:

    • Stop the reaction by adding 100 µL of 1 M NaOH Stop Solution to each well. The addition of NaOH will also induce a yellow color change in the product, p-nitrophenol.

  • Data Acquisition:

    • Measure the absorbance of each well at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (no enzyme) from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualization

The following diagrams illustrate the inhibitory profile of this compound and the general workflow of a phosphatase inhibition assay.

cluster_Inhibitor This compound cluster_PTPs Protein Tyrosine Phosphatases cluster_DSPs Dual-Specificity Phosphatases inhibitor This compound PTP1B PTP1B inhibitor->PTP1B IC50 = 8.6 µM LMW_PTP LMW-PTP inhibitor->LMW_PTP IC50 = 12.4 µM CD45 CD45 inhibitor->CD45 IC50 = 54 µM CDC25B CDC25B inhibitor->CDC25B IC50 = 0.7 µM VHR VHR (DUSP3) inhibitor->VHR IC50 = 2.0 µM

Caption: Inhibitory profile of this compound against key phosphatases.

cluster_workflow Phosphatase Inhibition Assay Workflow A Prepare Reagents (Enzyme, Inhibitor, Substrate) B Pre-incubate Enzyme with Inhibitor A->B C Initiate Reaction with Substrate (pNPP) B->C D Incubate at 37°C C->D E Stop Reaction (add NaOH) D->E F Measure Absorbance at 405 nm E->F G Calculate % Inhibition and IC50 F->G

Caption: General workflow for an in vitro phosphatase inhibition assay.

Signaling Pathway Context

This compound targets several phosphatases that are key regulators in distinct signaling pathways. Understanding these pathways provides context for the potential biological effects of this inhibitor.

cluster_pathways Signaling Pathways Modulated by this compound Targets PTP1B PTP1B Insulin_Leptin Insulin & Leptin Signaling (Metabolic Regulation) PTP1B->Insulin_Leptin Dephosphorylates Insulin Receptor CD45 CD45 T_Cell_Signaling T-Cell Receptor Signaling (Immune Response) CD45->T_Cell_Signaling Activates Src Family Kinases CDC25B CDC25B Cell_Cycle Cell Cycle Progression (G2/M Transition) CDC25B->Cell_Cycle Activates CDK1/Cyclin B VHR VHR (DUSP3) MAPK_Signaling MAPK Signaling (ERK, JNK) VHR->MAPK_Signaling Dephosphorylates ERK/JNK LMW_PTP LMW-PTP Cell_Growth Cell Growth & Proliferation LMW_PTP->Cell_Growth Modulates Receptor Tyrosine Kinases

Caption: Key signaling pathways regulated by phosphatases targeted by this compound.

References

Safety Operating Guide

Proper Disposal of (Rac)-RK-682: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

(Rac)-RK-682 , a potent inhibitor of protein tyrosine phosphatases, requires careful handling and disposal to ensure laboratory safety and environmental protection.[1] This guide provides essential information on the proper disposal procedures for this compound, tailored for researchers, scientists, and drug development professionals. While some sources classify RK-682 as not a hazardous substance, it is prudent to handle it with care, adhering to standard laboratory safety protocols for chemical waste.[1]

Chemical and Physical Properties of this compound

A summary of the key quantitative data for this compound is presented below.

PropertyValue
Molecular Formula C₂₁H₃₆O₅[1][2][3]
Molecular Weight 368.51 g/mol [2][3]
Appearance White to tan solid powder[2]
Solubility Soluble in DMSO, heptane, xylene (≥8 mg/mL)[1][2], ethanol, and methanol. Poor water solubility.[4][5]
Storage Temperature -20°C[1][2]
CAS Number 150627-37-5[1][2][3]

Experimental Protocol: Disposal of this compound

This protocol outlines the step-by-step procedure for the safe disposal of this compound.

1. Personal Protective Equipment (PPE):

  • Wear a standard laboratory coat, safety goggles with side shields, and chemical-resistant gloves.

  • Avoid breathing dust by handling the solid form in a well-ventilated area or a chemical fume hood.[1]

2. Waste Segregation and Collection:

  • All solid waste contaminated with this compound (e.g., weighing papers, contaminated pipette tips, tubes) should be collected in a designated, clearly labeled hazardous waste container.

  • Solutions containing this compound should be collected in a separate, sealed, and clearly labeled liquid hazardous waste container. Do not mix with aqueous waste streams due to its poor water solubility.[4][5]

3. Decontamination of Glassware and Surfaces:

  • Decontaminate any glassware or surfaces that have come into contact with this compound.

  • Use a suitable solvent in which RK-682 is soluble (e.g., ethanol or methanol) for the initial rinse.

  • Collect the rinse solvent as hazardous liquid waste.

  • After the initial solvent rinse, wash glassware with an appropriate laboratory detergent and water.

4. Disposal Procedure:

  • All waste containing this compound, both solid and liquid, must be disposed of as hazardous chemical waste.

  • Follow all institutional, local, state, and federal regulations for hazardous waste disposal.

  • Do not dispose of this compound down the drain or in regular trash.

  • Arrange for pickup and disposal by a certified chemical waste management service.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_0 Preparation cluster_1 Waste Collection cluster_2 Decontamination cluster_3 Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Solid Waste (e.g., contaminated tips, paper) C Liquid Waste (e.g., solutions in organic solvents) F Glassware & Surfaces D Collect in Labeled Hazardous Solid Waste Container B->D E Collect in Labeled Hazardous Liquid Waste Container C->E J Store waste containers in a designated, safe location D->J E->J G Rinse with appropriate organic solvent F->G H Collect rinse as hazardous liquid waste G->H I Wash with detergent and water H->I I->J K Arrange for pickup by certified chemical waste disposal service J->K

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling (Rac)-RK-682

Author: BenchChem Technical Support Team. Date: November 2025

(Rac)-RK-682 is a potent protein tyrosine phosphatase (PTPases) inhibitor intended for research use only.[1] Due to the absence of a publicly available, detailed Safety Data Sheet (SDS) for this specific compound, the following guidance is based on general best practices for handling potentially hazardous, biologically active small molecules and enzyme inhibitors. Researchers must exercise caution and adhere to all institutional and local safety regulations.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure. The following table summarizes the recommended PPE based on standard laboratory safety protocols for chemical and biological hazards.[2][3][4][5]

Protection Type Recommended PPE Purpose
Eye and Face Protection ANSI Z87.1 compliant safety glasses with side shields (minimum). A full-face shield is recommended when there is a risk of splashes.Protects eyes and face from accidental splashes of powders or solutions.
Hand Protection Disposable nitrile gloves are the minimum requirement. Consider double-gloving for added protection.[4] Change gloves immediately if contaminated.Prevents skin contact with the compound.
Body Protection A lab coat must be worn to protect personal clothing and skin.[5]Provides a barrier against spills and contamination.
Respiratory Protection Not generally required when handling small quantities in a well-ventilated area or a chemical fume hood. If aerosols may be generated or if working outside a fume hood, a risk assessment should be performed to determine if a respirator is necessary.Protects against inhalation of the compound, especially in powder form.
Foot Protection Closed-toe shoes must be worn in the laboratory at all times.[5]Protects feet from spills and falling objects.

Operational Plan: Handling and Preparation of this compound Solutions

This section provides a step-by-step guide for the safe handling and preparation of solutions of this compound.

Pre-Operational Checklist
  • Location: All handling of solid this compound and preparation of stock solutions should be performed in a certified chemical fume hood.

  • PPE: Ensure all required PPE is donned correctly before beginning work.

  • Materials: Have all necessary equipment and reagents readily available, including the compound, solvent (e.g., DMSO, ethanol, methanol[6]), appropriate glassware, and waste containers.

  • Spill Kit: A chemical spill kit should be accessible.

Step-by-Step Handling and Solubilization Protocol
  • Weighing: Carefully weigh the desired amount of powdered this compound in the chemical fume hood. Use a tared weigh boat or microcentrifuge tube to minimize waste and potential for contamination.

  • Solubilization: Add the appropriate solvent to the vessel containing the powdered compound. This compound is soluble in ethanol, methanol, DMF, and DMSO, but has poor water solubility.[6]

  • Mixing: Gently vortex or sonicate the solution until the compound is fully dissolved.

  • Storage: Store the stock solution at -20°C for long-term stability.[6] Refer to the supplier's certificate of analysis for specific storage recommendations.[1]

  • Labeling: Clearly label the container with the compound name, concentration, solvent, date of preparation, and your initials.

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE B Work in Fume Hood A->B C Weigh Compound B->C D Add Solvent C->D E Dissolve D->E F Store Solution E->F G Dispose of Waste F->G H Decontaminate Surfaces G->H I Doff PPE H->I

Caption: A procedural workflow for the safe handling and preparation of this compound solutions.

Disposal Plan

Proper disposal of chemical waste is essential to ensure laboratory and environmental safety.

Waste Segregation and Disposal
  • Solid Waste: Contaminated solid waste, such as gloves, weigh boats, and pipette tips, should be collected in a designated, sealed container labeled "Hazardous Chemical Waste."

  • Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a separate, sealed, and clearly labeled "Hazardous Chemical Waste" container.

  • Sharps: Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated sharps container.

All waste must be disposed of in accordance with the Resource Conservation and Recovery Act (RCRA) and local institutional guidelines.[7][8] Do not dispose of this compound or its solutions down the drain.

Mechanism of Action

This compound is an inhibitor of several protein tyrosine phosphatases (PTPases). Its inhibitory activity has been demonstrated against Protein Tyrosine Phosphatase 1B (PTP-1B), Low Molecular Weight Protein Tyrosine Phosphatase (LMW-PTP), and Cell Division Cycle 25B (CDC-25B).[1]

G cluster_inhibitor This compound cluster_targets Target Phosphatases RK682 This compound PTP1B PTP-1B RK682->PTP1B LMWPTP LMW-PTP RK682->LMWPTP CDC25B CDC-25B RK682->CDC25B

Caption: Inhibition of target phosphatases by this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.